molecular formula C11H14F3NO2 B3171734 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline CAS No. 946697-97-8

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171734
CAS No.: 946697-97-8
M. Wt: 249.23 g/mol
InChI Key: IXMLXNGVALULDC-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H14F3NO2 and its molecular weight is 249.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLXNGVALULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of a specialized derivative, 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline. While this compound is not extensively cataloged in mainstream chemical literature, its structural motifs suggest significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. This document, therefore, serves as a detailed scientific treatise on its proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols, based on established principles of organic chemistry and data from closely related analogues.

Predicted Physicochemical Properties

The properties of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can be expertly predicted by analyzing its constituent functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which will decrease the basicity of the aniline nitrogen. The methoxypropoxy tail will increase the molecule's lipophilicity and may influence its solubility and crystalline nature.

PropertyPredicted Value/DescriptionRationale
Molecular Formula C₁₁H₁₄F₃NO₂Based on the chemical structure.
Molecular Weight 265.23 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar trifluoromethylated anilines are often liquids or low-melting solids.[2][3]
Boiling Point > 200 °CExpected to be higher than simpler anilines due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, THF, methanol); Insoluble in water.The hydrophobic trifluoromethyl group and the alkoxy chain reduce water solubility.[4]
pKa (of the anilinium ion) ~3-4The electron-withdrawing CF₃ group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[1]

Synthesis Protocol

The synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can be logically approached through a two-step process, beginning with a commercially available precursor, followed by a classic ether synthesis.

Part 1: Synthesis of the Precursor - 4-Amino-3-(trifluoromethyl)phenol

The starting material for the proposed synthesis is 4-amino-3-(trifluoromethyl)phenol. This compound can be synthesized via the reduction of 3-trifluoromethyl-4-nitrophenol.[5]

Experimental Protocol:

  • To a solution of 3-trifluoromethyl-4-nitrophenol (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).[5]

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.[5]

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-3-(trifluoromethyl)phenol, which can be used in the next step without further purification.[5]

Part 2: Williamson Ether Synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

The final product is synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7][8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[9]

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.[8][10]

  • Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the phenolic hydroxyl group.

  • To the resulting phenoxide solution, add 1-bromo-3-methoxypropane (1.1 eq) dropwise.[11][12][13]

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Williamson Ether Synthesis Nitrophenol 3-Trifluoromethyl-4-nitrophenol Reduction Reduction (H₂, Pd/C) Nitrophenol->Reduction Methanol Aminophenol 4-Amino-3-(trifluoromethyl)phenol Reduction->Aminophenol Aminophenol_p2 4-Amino-3-(trifluoromethyl)phenol Deprotonation Deprotonation (Base) Aminophenol_p2->Deprotonation DMF/Acetonitrile Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Alkylation Alkylation Phenoxide->Alkylation 1-Bromo-3-methoxypropane FinalProduct 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Alkylation->FinalProduct

Proposed two-part synthesis workflow for the target molecule.

Spectroscopic Characterization

The identity and purity of the synthesized 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

¹H NMR:

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm).

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons (δ 3.5-4.5 ppm), which is exchangeable with D₂O.

  • Methoxypropoxy Chain:

    • A triplet for the -OCH₂- protons adjacent to the aromatic ring (δ ~4.0 ppm).

    • A multiplet for the central -CH₂- group (δ ~2.0 ppm).

    • A triplet for the terminal -CH₂- group adjacent to the methoxy group (δ ~3.5 ppm).

    • A singlet for the -OCH₃ protons (δ ~3.3 ppm).

¹³C NMR:

The chemical shifts of the carbon atoms are influenced by the electronic environment.[14][15]

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the CF₃ group will appear at a lower field, and the carbon attached to the nitrogen will be at a higher field.

  • Trifluoromethyl Carbon: A quartet due to coupling with the fluorine atoms.

  • Methoxypropoxy Carbons: Four distinct signals for the carbons of the alkoxy chain.

¹⁹F NMR:

  • A singlet for the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine) Two bands in the range of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹
C=C Stretch (Aromatic) ~1500-1600 cm⁻¹
C-O Stretch (Ether) ~1050-1250 cm⁻¹
C-F Stretch ~1100-1350 cm⁻¹ (strong absorption)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[19][20][21][22]

  • Molecular Ion (M⁺): A prominent peak at m/z = 265.

  • Key Fragmentation Pathways:

    • Loss of the methoxypropoxy side chain.

    • Loss of the trifluoromethyl group.

    • Standard fragmentation patterns for anilines, such as the loss of HCN.

Potential Applications in Drug Discovery and Development

Trifluoromethylated anilines are a privileged scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1][23][24]

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aniline moiety for crucial hydrogen bonding interactions with the hinge region of the kinase domain. The trifluoromethyl group can enhance binding affinity and improve metabolic stability.

  • Agrochemicals: The unique properties imparted by the trifluoromethyl group are also highly desirable in the development of modern herbicides and pesticides.[23]

  • Materials Science: The incorporation of fluorinated groups can enhance the thermal and chemical resistance of polymers.[4]

Applications cluster_applications Potential Applications TargetMolecule 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline KinaseInhibitors Kinase Inhibitors TargetMolecule->KinaseInhibitors Key Intermediate Agrochemicals Agrochemicals TargetMolecule->Agrochemicals Building Block Materials Advanced Materials TargetMolecule->Materials Monomer/Precursor

Potential applications of the target molecule.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline and its precursors. The safety information provided here is based on data for structurally similar compounds.[25][26][27][28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or dust. Trifluoromethylated anilines can be toxic if inhaled.[29]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[28]

Conclusion

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline represents a promising, albeit under-explored, chemical entity with significant potential as a versatile building block in drug discovery and materials science. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and safe handling. The strategic combination of a trifluoromethyl group and an extended alkoxy chain presents a unique set of physicochemical properties that can be exploited in the design of novel molecules with enhanced biological activity and material performance. Further research into the synthesis and applications of this and related compounds is warranted to fully unlock their potential.

References

  • Stone, P. J., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 241(1225), 197-208.
  • Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
  • TUODA. Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. [Link]

  • Thornton, D. A. (1976). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Transition Metal Chemistry, 1(4), 181-183.
  • Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
  • Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
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  • Sdfine. 3-(TRIFLUOROMETHYL)ANILINE. [Link]

  • Al-Ansari, M., Al-Shammari, M., Al-Brahim, J., Al-Harbi, S., Al-Otaibi, T., & Al-Sultan, A. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Molecules, 29(2), 481.
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  • Gurka, D. F., & Laska, P. (1982). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 36(2), 192-195.
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  • Wang, C., Liu, S., Wang, T., Zhang, Y., & Li, Y. (2023). Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
  • Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Sha'er, M. A., Al-Otaibi, F. A., Al-Haj, K. S., Al-Karam, L. A., ... & Abdel-Maksoud, M. S. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 23(9), 2154.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 111-118.
  • Aboa, K. B., & El-Kadi, A. O. S. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2110.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Skvarchenko, V. R., & Shalaev, V. K. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Pharmaceutical and Biomedical Analysis, 135, 134-139.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
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Sources

An In-depth Technical Guide to the Solubility Profile of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the general scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven experimental protocols. By equipping researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge, this guide facilitates the generation of reliable solubility data essential for process development, formulation, and regulatory compliance. We will delve into the molecular structure's influence on solubility, present a robust methodology for equilibrium solubility determination via High-Performance Liquid Chromatography (HPLC), and discuss the anticipated solubility trends across a spectrum of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It is a critical physicochemical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a complex organic molecule whose structural features—a trifluoromethyl group, an aniline moiety, and a methoxypropoxy side chain—present a unique and varied solubility profile.

The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane penetration but often reduces aqueous solubility[1]. The aniline group provides a site for hydrogen bonding, while the ether linkages in the methoxypropoxy chain can also interact with polar solvents. Understanding how these functional groups interact with different organic solvents is paramount for optimizing synthetic routes, designing crystallization processes, and ensuring consistent product quality. This guide provides the tools to build that understanding from the ground up.

Physicochemical Properties and Molecular Structure Analysis

While specific experimental data for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

  • Molecular Formula: C11H14F3NO2

  • Key Structural Features:

    • Aromatic Ring: A benzene ring substituted with an amine and a trifluoromethyl group.

    • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can decrease the basicity of the aniline nitrogen and influence intermolecular interactions.[1]

    • Aniline Moiety (-NH2): A basic functional group capable of acting as a hydrogen bond donor. Its presence suggests potential solubility in acidic solutions and solvents that can accept hydrogen bonds.

    • Methoxypropoxy Group (-O(CH2)3OCH3): A flexible side chain containing two ether linkages, which can act as hydrogen bond acceptors. This group adds a degree of polarity and conformational flexibility to the molecule.

Based on these features, 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is expected to exhibit a nuanced solubility profile. It will likely be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, and in some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited, though the lipophilic -CF3 group may contribute to some solubility in less polar environments.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be understood by considering two main energetic factors:

  • Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by and interact with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The key intermolecular forces at play include:

  • Van der Waals Forces: Present in all molecules, these are the primary forces in nonpolar solvents like hexane.

  • Dipole-Dipole Interactions: Occur between polar molecules. Solvents like acetone and ethyl acetate exhibit these forces.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). Solvents like methanol and ethanol are strong hydrogen bond donors and acceptors.

The interplay of these forces between 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline and various solvents will dictate its solubility.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the equilibrium or "shake-flask" method.[3][4][5] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol provides a robust, self-validating system for obtaining accurate solubility data.

Materials and Equipment
  • 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.45 µm or 0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline to a series of vials. An excess is critical to ensure that equilibrium with the solid phase is maintained.

    • Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][6] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid artificially high results.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline of known concentrations.[7]

    • Analyze the standards and the diluted samples using a validated HPLC method.[7][8]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. HPLC Analysis cluster_calc 5. Calculation A Add excess solid to vial B Add known volume of solvent A->B C Agitate in thermostatic shaker (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm syringe filter) D->E F Dilute filtrate for analysis E->F H Analyze standards and sample F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate solubility (account for dilution) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile and Data Presentation

While experimental data must be generated, a hypothetical solubility profile can be predicted based on solvent properties. The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline at 25°C

SolventSolvent TypePolarity IndexPredicted Solubility (mg/mL)Primary Solute-Solvent Interactions
HeptaneNonpolar0.1< 1Van der Waals
TolueneNonpolar (Aromatic)2.41 - 10Van der Waals, π-π stacking
DichloromethanePolar Aprotic3.110 - 50Dipole-dipole
Ethyl AcetatePolar Aprotic4.450 - 150Dipole-dipole, H-bond acceptor
AcetonePolar Aprotic5.1> 200Dipole-dipole, H-bond acceptor
AcetonitrilePolar Aprotic5.8> 200Dipole-dipole
EthanolPolar Protic4.350 - 150H-bonding, dipole-dipole
MethanolPolar Protic5.1> 200H-bonding, dipole-dipole
Discussion of Expected Trends
  • Polar Aprotic Solvents: Solvents like acetone and acetonitrile are expected to be excellent solvents. Their strong dipole moments can interact effectively with the polar groups of the aniline derivative, and they can act as hydrogen bond acceptors for the -NH2 group.

  • Polar Protic Solvents: Methanol and ethanol should also be effective solvents due to their ability to both donate and accept hydrogen bonds, interacting with both the amine and ether functionalities.

  • Nonpolar Solvents: Solubility in nonpolar solvents like heptane is expected to be poor. While the trifluoromethyl group adds lipophilicity, the polar amine and ether groups will limit solubility in the absence of strong solute-solvent interactions. Toluene may show slightly better solubility due to potential π-π interactions with the aromatic ring.

Visualizing Solute-Solvent Interactions

G solute 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline acetone Acetone (Polar Aprotic) solute->acetone Strong Dipole-Dipole H-Bond Acceptor methanol Methanol (Polar Protic) solute->methanol Strong H-Bonding (Donor & Acceptor) heptane Heptane (Nonpolar) solute->heptane Weak Van der Waals

Caption: Predicted Solute-Solvent Interaction Strengths.

Conclusion

This guide has outlined the critical importance of understanding the solubility profile of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline. By combining a theoretical understanding of intermolecular forces with a detailed, practical protocol for equilibrium solubility determination, researchers and drug developers are empowered to generate the high-quality data needed for successful process development. The anticipated trends suggest high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar solvents. The experimental verification of this profile using the methods described herein will provide the authoritative data required to move forward with confidence in the development of pharmaceuticals utilizing this key intermediate.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • MilliporeSigma. (n.d.). 4-Methoxy-2-(trifluoromethyl)aniline.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2023). Solubility of Organic Compounds - Chemistry.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • World Health Organiz
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
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  • MDPI. (2025).

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Modulating Basicity in Drug Design: A Technical Guide to the pKa and Basicity of 2-Trifluoromethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Role of the Trifluoromethyl Group

Anilines are ubiquitous pharmacophores in medicinal chemistry, frequently serving as key hinge-binding motifs in kinase inhibitors or structural linkers. However, the intrinsic basicity of an unadorned aniline (pKa ~ 4.6) often presents liabilities, including rapid metabolic oxidation, high clearance rates, and off-target toxicity (such as hERG channel inhibition).

To optimize these properties, medicinal chemists frequently employ the trifluoromethyl (-CF₃) group as a bioisostere. The -CF₃ group is highly lipophilic and exerts a profound electron-withdrawing effect. While it lacks the direct


-resonance (-R) capabilities of a nitro group, its intense inductive (-I) pull significantly depletes electron density from the aromatic 

-system and the adjacent amine nitrogen[1]. When positioned ortho to the amine (2-trifluoromethylaniline), this substitution triggers a cascade of steric and electronic effects that drastically alter the molecule's basicity and behavior in biological systems.

Comparative Basicity: pKa Values of CF₃-Anilines

The position of the -CF₃ group relative to the aniline nitrogen dictates the magnitude of basicity reduction. The table below summarizes the quantitative physicochemical shifts across different substitution patterns.

CompoundSubstitution PatternpKa (Conjugate Acid)Hammett ConstantStructural & Electronic Notes
Aniline None4.60

= 0.00
Baseline basicity; unhindered nitrogen lone pair.
3-Trifluoromethylaniline Meta3.20

= +0.43
Moderate basicity drop driven purely by inductive (-I) withdrawal through the

-framework[1].
4-Trifluoromethylaniline Para2.75

= +0.54
Stronger basicity drop due to alignment with the primary molecular dipole[1].
2-Trifluoromethylaniline Ortho~1.10N/A (Ortho Effect)Extreme basicity reduction due to proximity-based inductive pull and severe steric hindrance[2].

Mechanistic Causality: Why is 2-Trifluoromethylaniline Exceptionally Weakly Basic?

As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand the thermodynamic causality behind the pKa drop to ~1.10 in the ortho-substituted derivative. This phenomenon is driven by three intersecting mechanisms:

  • Proximity of the Inductive Effect: The inductive effect (-I) operates through

    
    -bonds and decays exponentially with distance. In the ortho position, the highly electronegative fluorine atoms are only three bonds away from the amine hydrogens, maximizing the electrostatic withdrawal of electron density from the nitrogen lone pair.
    
  • Steric Inhibition of Solvation (Thermodynamic Penalty): The -CF₃ group is exceptionally bulky, possessing a van der Waals volume (~42.6 ų) comparable to an isopropyl group. When the aniline nitrogen is protonated to form an anilinium cation (-NH₃⁺), it requires extensive hydration by surrounding water molecules to stabilize the localized positive charge. The ortho-CF₃ group physically occludes the approach of solvent molecules, imposing a massive thermodynamic penalty on protonation.

  • Dipole-Dipole Repulsion: Spectroscopic studies (such as overtone NH band splitting) have demonstrated that the proximity of the electron-rich fluorine atoms induces repulsive interactions and cis-trans isomerism of the -NH₂ group, further destabilizing the protonated state[3].

G A 2-CF3 Aniline Substitution B Strong -I Inductive Effect (Proximity to Nitrogen) A->B C Steric Hindrance & Desolvation Penalty A->C E Increased Lipophilicity (LogP) A->E D Drastic Reduction in Nitrogen Basicity (pKa ~1.1) B->D C->D F Neutral at Physiological pH (High Passive Permeability) D->F G Reduced hERG Liability (Lack of Protonated Amine) D->G E->F

Logical pathway illustrating the physicochemical and pharmacokinetic consequences of ortho-CF3 substitution.

Experimental Protocol: Determining the pKa of Weakly Basic, Lipophilic Anilines

Measuring a pKa of ~1.10 for a highly lipophilic compound presents severe analytical challenges. Standard aqueous potentiometric titration fails because the compound is insoluble in pure water, and at pH < 2.0, the high background concentration of H⁺ ions masks the titration inflection point. Furthermore, standard glass electrodes suffer from significant "acid error" at these extremes.

The Solution: A UV-Metric Titration combined with Yasuda-Shedlovsky Extrapolation[4][5].

Because anilines possess a strong


 UV absorption band (~230–280 nm) that undergoes a distinct hypsochromic (blue) shift upon protonation (due to the removal of the nitrogen lone pair from aromatic conjugation), UV spectroscopy provides a highly sensitive, pH-independent tracking mechanism for the ionization state.
Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 mM stock solution of 2-trifluoromethylaniline in spectroscopy-grade methanol.

  • Cosolvent Series Generation: Because the compound is water-insoluble, prepare three working titration solutions at 30%, 40%, and 50% (v/v) methanol in water. Add 0.15 M KCl to each to maintain a constant ionic strength and stabilize activity coefficients[5].

  • UV-Metric Titration: Titrate each cosolvent mixture from pH 0.5 to 4.0 using standardized 0.5 M HCl. Record the UV-Vis spectra (200–350 nm) at intervals of 0.2 pH units.

  • Self-Validation (Isosbestic Point Check): Overlay the spectra for each cosolvent run. You must observe a sharp, well-defined isosbestic point. This validates the assay by confirming a clean, two-state equilibrium (neutral

    
     protonated) without interference from precipitation, aggregation, or degradation artifacts.
    
  • Apparent pKa (

    
    ) Extraction:  Utilize Target Factor Analysis (TFA) or a multi-wavelength Henderson-Hasselbalch fit on the absorbance vs. pH data to calculate the apparent pKa (
    
    
    
    ) for the 30%, 40%, and 50% methanol environments[5].
  • Yasuda-Shedlovsky Extrapolation: The

    
     values are artificially shifted by the organic solvent. To find the true aqueous pKa, plot 
    
    
    
    against
    
    
    (where
    
    
    is the dielectric constant of the specific methanol-water mixture). Perform a linear regression and extrapolate the line to the
    
    
    value of pure water (~0.0127 at 25°C). The y-intercept of this extrapolation yields the highly accurate, true aqueous pKa[4][5].

G S1 1. Sample Prep (Methanol/Water Cosolvents) S2 2. UV-Metric Titration (pH 0.5 to 4.0) S1->S2 S3 3. Spectral Analysis (Isosbestic Point Validation) S2->S3 S4 4. Apparent pKa (psKa) Calculation S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation S4->S5 S6 6. Final Aqueous pKa Determination S5->S6

Step-by-step experimental workflow for determining the pKa of poorly soluble, weakly basic anilines.

Implications for Drug Development

The strategic deployment of a 2-trifluoromethylaniline motif offers several powerful advantages in rational drug design:

  • Abolition of hERG Toxicity: The hERG potassium channel—a primary culprit for drug-induced QT prolongation—typically requires a basic amine (protonated at physiological pH) to bind within its inner cavity. By depressing the pKa to ~1.10, the 2-CF₃-aniline remains >99.99% neutral at pH 7.4, effectively eliminating this liability.

  • Enhanced Membrane Permeability: The combination of a fully neutral ionization state at physiological pH and the high intrinsic lipophilicity of the C-F bonds drastically enhances passive transcellular diffusion, optimizing oral bioavailability and Blood-Brain Barrier (BBB) penetration.

  • Metabolic Shielding: Anilines are notorious for undergoing CYP450-mediated N-oxidation to form reactive, toxic hydroxylamines. The intense electron-withdrawing nature of the ortho-CF₃ group severely deactivates the nitrogen lone pair, shielding the molecule from electrophilic enzymatic oxidation and improving the overall pharmacokinetic half-life.

References

  • Benchchem. "4-(Trifluoromethyl)aniline | 455-14-1".
  • ChemBK. "2-Aminobenzotrifluoride - Physico-chemical Properties".
  • Canadian Science Publishing. "Double-minimum potential for intramolecularly hydrogen-bonded protons in ortho-substituted anilines".
  • PubMed (NIH).
  • PMC (NIH). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments".

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An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, largely due to the profound and unique electronic perturbations it imparts upon molecular scaffolds.[1][2] When appended to an aniline ring, the CF₃ group acts as a powerful electron-withdrawing substituent, fundamentally altering the core reactivity of both the amine functionality and the aromatic system. This guide provides a detailed examination of these electronic effects, grounded in physical organic principles. We will dissect the impact of the CF₃ group on the basicity and nucleophilicity of the aniline nitrogen, explore its strong deactivating and meta-directing influence in electrophilic aromatic substitution, and quantify these effects through Hammett constants and pKa values. This analysis is supplemented with field-proven experimental protocols and a discussion of the practical application of these principles in drug development, offering researchers and drug development professionals a comprehensive resource for leveraging the trifluoromethyl-aniline scaffold.

Introduction: The Trifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine and fluorinated groups into organic molecules is a proven strategy for modulating pharmacological and physicochemical properties.[2] Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it an invaluable tool for fine-tuning the properties of bioactive molecules.[2][3] In the context of aniline, a ubiquitous building block in organic synthesis, the introduction of a CF₃ group creates a synthon with dramatically altered and often highly desirable characteristics.[4][5] Understanding the fundamental electronic effects that govern this transformation is paramount for any scientist seeking to design and synthesize novel chemical entities, from kinase inhibitors to advanced polymers.[6] This guide bridges theoretical principles with practical application, providing the in-depth knowledge required to rationally exploit the trifluoromethyl-aniline moiety.

The Electronic Signature of the Trifluoromethyl Group

The net electronic influence of the CF₃ group is a result of its potent inductive and weak resonance effects.

The Dominant Inductive Effect (-I)

The defining electronic feature of the CF₃ group is its powerful electron-withdrawing inductive effect (-I).[7] This arises from the cumulative electronegativity of the three fluorine atoms, which polarize the C-F bonds and create a significant partial positive charge on the carbon atom.[8] This positive pole strongly withdraws electron density from the attached aromatic ring through the sigma (σ) bond framework.[1][8] Unlike halogens such as chlorine or bromine, the CF₃ group has no lone pairs to donate back to the ring, meaning there is no opposing resonance (+M) effect to mitigate its inductive pull.[9] Consequently, it is one of the most potent electron-withdrawing groups used in organic chemistry.[7][10]

Quantifying the Effect: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ). Positive values indicate an electron-withdrawing character, with larger values signifying a stronger effect. The CF₃ group exhibits large, positive Hammett constants, confirming its strong deactivating nature.

Substituent Hammett Constant (σ_meta) Hammett Constant (σ_para) Brown-Okamoto Constant (σ⁺_para)
-H 0.000.000.00
-CH₃ -0.07-0.17-0.31
-Cl 0.370.230.11
-CN 0.560.660.66
-NO₂ 0.710.780.79
-CF₃ 0.43 - 0.52 0.54 - 0.61 0.612 [11][12]

Data compiled from established physical organic chemistry resources.[11][12]

The σ⁺_para value is particularly relevant for electrophilic aromatic substitution, as it accounts for a substituent's ability to stabilize an adjacent positive charge through resonance. The large positive value for -CF₃ underscores its inability to provide such stabilization, a key factor in its directing effects.

Modulation of Aniline's Core Properties

The potent electron-withdrawing nature of the CF₃ group fundamentally alters the chemical behavior of the aniline scaffold.

Attenuation of Basicity: A Quantitative Look at pKa

The basicity of aniline stems from the availability of the nitrogen atom's lone pair of electrons to accept a proton. The CF₃ group drastically reduces this basicity. By withdrawing electron density from the aromatic ring, it delocalizes the nitrogen's lone pair, making it less available for protonation.[13] This effect is quantified by a significant decrease in the pKa of the corresponding anilinium ion (a lower pKa for the conjugate acid signifies a weaker base).

Compound Position of -CF₃ pKa (Conjugate Acid)
Aniline-4.6
4-(Trifluoromethyl)anilinepara3.5[14]
3-(Trifluoromethyl)anilinemeta3.2
3,5-Bis(trifluoromethyl)anilinemeta, meta2.15 (Predicted)[15][16]
2,5-Bis(trifluoromethyl)anilineortho, meta0.24 (Predicted)[17]

Note: pKa values can vary slightly depending on measurement conditions. Predicted values are from chemical supplier databases.

This dramatic reduction in basicity is a critical consideration in reaction design, influencing everything from salt formation to the nucleophilicity of the amine.

Impact on Aromatic Ring Reactivity

In electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions, the CF₃ group has two primary effects:

  • Strong Deactivation: By making the aromatic ring electron-poor, the CF₃ group significantly reduces its reactivity towards electrophiles.[8] Reactions often require harsher conditions (higher temperatures, stronger acids) compared to those for aniline or even nitrobenzene.

  • Meta-Direction: The CF₃ group is an almost exclusive meta-director.[8] This is explained by examining the stability of the carbocation intermediates (arenium ions or σ-complexes) formed during the reaction. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This is highly destabilizing due to the powerful inductive effect of the CF₃ group.[8] In contrast, meta attack avoids placing the positive charge adjacent to the electron-withdrawing group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product.[8]

Caption: Arenium ion intermediates in EAS of trifluoromethylbenzene.

Conversely, the strong electron-withdrawing nature of the CF₃ group can make the aromatic ring more susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group (e.g., a halide) is present at an ortho or para position.[3] The CF₃ group helps to stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the reaction.

Influence on Nitrogen Nucleophilicity and N-Functionalization

The reduced electron density on the nitrogen atom not only decreases basicity but also diminishes its nucleophilicity. This has significant practical consequences for reactions involving the amine group, such as:

  • Acylation: Reactions with acyl chlorides or anhydrides may proceed more slowly.

  • Alkylation: Nucleophilic attack on alkyl halides is less facile.

  • Cross-Coupling Reactions: The reactivity in Buchwald-Hartwig or Ullmann-type couplings can be affected, sometimes requiring more active catalyst systems or harsher conditions.[6]

Practical Implications and Experimental Workflows

Synthesizing and characterizing trifluoromethyl-anilines requires specific methodological considerations that account for their unique electronic properties.

Workflow: Synthesis of a Trifluoromethyl-Aniline Derivative

A common and reliable method for preparing substituted anilines is the reduction of the corresponding nitroarene. This approach is widely applicable for the synthesis of trifluoromethyl-anilines.

SynthesisWorkflow Start Nitro-Aromatic Precursor (e.g., 4-Fluoro-3-nitrobenzotrifluoride) Reduction Reduction Step (e.g., Fe/HCl or Catalytic Hydrogenation) Start->Reduction Reagents Workup Aqueous Workup (Neutralization, Extraction) Reduction->Workup Crude Mixture Purification Purification (Distillation or Chromatography) Workup->Purification Organic Extract Product Final Product (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) Purification->Product Purified Aniline

Caption: General workflow for the synthesis of a trifluoromethyl-aniline.

Detailed Protocol 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

This protocol illustrates the reduction of a nitro group to an amine on a trifluoromethylated aromatic ring using iron powder in an acidic medium, a classic and robust method.[18]

Self-Validation: The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or GC-MS) and the appearance of the product, confirmed by spectroscopic analysis (¹H NMR, ¹⁹F NMR, MS). The yield provides a quantitative measure of efficiency.

  • Reaction Setup: Dissolve the starting material, 4-fluoro-3-nitrobenzotrifluoride (1.0 equiv.), in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (approx. 3.0 equiv.).

  • Initiation: Add a few drops of concentrated hydrochloric acid to initiate the reaction. The mixture will begin to warm.

  • Reaction: Gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is neutral or slightly basic (check with pH paper). Causality: This step neutralizes the excess acid and quenches the reaction.

  • Workup - Extraction: Add an organic solvent such as diethyl ether or ethyl acetate to the mixture and stir vigorously. Filter the entire mixture through a pad of Celite® to remove the iron salts.[18] Separate the organic layer from the aqueous layer.

  • Workup - Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude aniline derivative by vacuum distillation or column chromatography on silica gel to obtain the final product.

Workflow: Characterization and Property Measurement

CharacterizationWorkflow cluster_characterization Structural & Purity Verification cluster_property Physicochemical Property Measurement NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS or LC-MS) IR FT-IR Spectroscopy Purity Purity Analysis (GC, HPLC, Elemental) pKa pKa Determination (Potentiometric Titration) Product Purified Aniline Sample Product->NMR Product->MS Product->IR Product->Purity Product->pKa

Caption: Workflow for characterization of a synthesized aniline derivative.

Detailed Protocol 2: General Procedure for pKa Determination by Potentiometric Titration

Self-Validation: This protocol is self-validating through the generation of a clear sigmoidal titration curve. The inflection point, which corresponds to the equivalence point, must be well-defined. The pKa is determined at the half-equivalence point, and reproducibility across multiple runs ensures the trustworthiness of the measurement.

  • Sample Preparation: Accurately weigh a sample of the trifluoromethyl-aniline (e.g., 0.1-0.2 mmol) and dissolve it in a known volume of a suitable solvent (e.g., 50% ethanol/water) in a titration vessel. Causality: A co-solvent is often necessary due to the poor water solubility of many organic amines.

  • Titration Setup: Place the vessel in a water bath to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the volume of titrant at the equivalence point (the point of maximum slope, or the inflection point of the curve). The pH of the solution at the half-equivalence point (half the volume of the equivalence point) is equal to the pKa of the anilinium conjugate acid.

Case Study in Drug Development: The Trifluoromethyl-Aniline Scaffold in Therapeutics

The electronic properties imparted by the CF₃ group are not merely academic; they are strategically employed in the design of numerous FDA-approved drugs. The trifluoromethyl-aniline motif is a key component in many pharmaceuticals, where its properties enhance metabolic stability, bioavailability, and target binding affinity.[2][4]

A prominent example is the immunomodulatory agent Leflunomide and its active metabolite, Teriflunomide , used to treat rheumatoid arthritis and multiple sclerosis, respectively.[5] Both molecules are built upon a 4-(trifluoromethyl)aniline scaffold.

  • Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can significantly increase a drug's half-life.[3]

  • Lipophilicity & Permeability: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target.[2]

  • Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic or hydrogen bonding interactions within the target protein's binding pocket, thereby increasing the drug's potency.[2][19]

Conclusion

The electronic effects of the trifluoromethyl group on the aniline scaffold are potent, predictable, and of immense practical utility. Through a powerful inductive effect, the CF₃ group profoundly decreases the basicity and nucleophilicity of the aniline nitrogen while strongly deactivating the aromatic ring towards electrophilic attack and directing incoming substituents to the meta position. These fundamental principles directly translate into the strategic design of pharmaceuticals, agrochemicals, and functional materials. For the research scientist and drug development professional, a thorough understanding of these electronic modulations is not just beneficial but essential for the rational design of next-generation molecules that leverage the unique and powerful properties of the trifluoromethyl-aniline core.

References

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]

  • O'Connor, J. M., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(10), 3266–3267. Available at: [Link]

  • Fiveable. (n.d.). CF3 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3266-3267. Available at: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Beier, P. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 49(9), 1937-1947. Available at: [Link]

  • Scribd. (n.d.). Efficient Synthesis of O-Trifluoromethyl Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. Retrieved from [Link]

  • Wang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53612. Available at: [Link]

  • CSIR-NIScPR. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry, 62(9), 906-920. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3285. Available at: [Link]

  • PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 586-601. Available at: [Link]

  • LookChem. (n.d.). Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11), 1845-1850. Available at: [Link]

  • Fernández-Sánchez, L., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12051-12058. Available at: [Link]

  • ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12247-12257. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2023). Trifluoromethylarylation of alkenes using anilines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry, 84(19), 12698-12705. Available at: [Link]

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4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and applications of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline , a specialized fluorinated aniline derivative used primarily as a building block in the development of small-molecule kinase inhibitors.

Executive Summary

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (CAS: 946697-97-8 ) is a critical intermediate in medicinal chemistry, particularly for synthesizing tyrosine kinase inhibitors (TKIs). Its structure features a trifluoromethyl group at the ortho position relative to the amine, enhancing metabolic stability and lipophilicity, while the para-methoxypropoxy ether chain provides a flexible linker often exploited to engage solvent-exposed regions of kinase binding pockets.

Chemical Identity & Informatics

This section provides the definitive chemical identifiers and physicochemical properties required for database integration and experimental planning.

Property Data
IUPAC Name 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
CAS Registry Number 946697-97-8
Molecular Formula C₁₁H₁₄F₃NO₂
Molecular Weight 249.23 g/mol
SMILES (Canonical) COCCCOc1ccc(N)c(C(F)(F)F)c1
InChIKey Not indexed in public databases; derived from SMILES structure.[1]
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Note on SMILES Derivation: The SMILES string COCCCOc1ccc(N)c(C(F)(F)F)c1 encodes the connectivity: a central benzene ring (c1...c1) substituted with an amino group (N) at position 1, a trifluoromethyl group (C(F)(F)F) at position 2, and a 3-methoxypropoxy ether chain (COCCCO) at position 4.

Synthetic Pathways & Methodology

The synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline typically follows a Williamson Ether Synthesis protocol, coupling a phenol precursor with an alkyl halide under basic conditions.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the ether linkage, revealing two key precursors:

  • Nucleophile: 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5), also known as 4-hydroxy-2-(trifluoromethyl)aniline.

  • Electrophile: 1-Bromo-3-methoxypropane (CAS 3642-91-9).

3.2 Experimental Protocol (Step-by-Step)

Objective: Alkylation of 4-amino-3-(trifluoromethyl)phenol to yield the target aniline.

Reagents:

  • 4-Amino-3-(trifluoromethyl)phenol (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

  • Preparation: Charge a reaction vessel with 4-amino-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add powdered

    
     (2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
    
  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 60–80°C and monitor by TLC or LCMS. Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (20 volumes) and extract with Ethyl Acetate (3x).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the title compound.

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5) Reaction Reaction: K2CO3, DMF, 60-80°C (Williamson Ether Synthesis) Start->Reaction Reagent Reagent: 1-Bromo-3-methoxypropane (CAS 3642-91-9) Reagent->Reaction Workup Workup: Extract (EtOAc/H2O) Dry (Na2SO4) Reaction->Workup Monitor: LCMS Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (CAS 946697-97-8) Purification->Product Yield: ~70-85%

Caption: Synthesis workflow for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline via Williamson ether coupling.

Structural Analysis & Quality Control

Verification of the chemical structure is essential to ensure the integrity of downstream biological assays.

4.1 Analytical Criteria
Method Expected Signal Interpretation
¹H NMR (DMSO-d₆)

~3.9 ppm (t, 2H)
O-CH₂ protons adjacent to the aromatic ether.

~3.3 ppm (s, 3H)
Terminal methoxy (-OCH₃) group.

~6.8–7.2 ppm (m, 3H)
Aromatic protons (1,2,4-substitution pattern).
LCMS (ESI+) [M+H]⁺ = 250.23Protonated molecular ion peak.
¹⁹F NMR

~-62 ppm (s, 3F)
Trifluoromethyl group (-CF₃).
4.2 QC Decision Tree

QCDecisionTree Start Crude Product LCMS LCMS Check: Mass = 250.2? Start->LCMS Purity Purity > 95%? LCMS->Purity Yes Discard Discard/Re-synthesize LCMS->Discard No (Wrong Mass) NMR 1H NMR Check: Ether Signals Present? Purity->NMR Yes Repurify Repurify (Column) Purity->Repurify No Release Release Batch NMR->Release Yes (Matches Structure) NMR->Discard No (Structure Incorrect) Repurify->LCMS

Caption: Quality Control (QC) decision tree for validating the synthesis of the target aniline.

Applications in Drug Discovery

This compound serves as a versatile aniline scaffold for kinase inhibitors. The 2-trifluoromethyl group is a bioisostere for chlorine or methyl groups but adds significant metabolic stability and lipophilicity. The 4-alkoxy substitution mimics the solvent-front interactions seen in drugs like Gefitinib or Erlotinib , although the specific 3-methoxypropoxy chain suggests a design targeting a specific hydrophobic pocket or solubilizing region.

  • Kinase Selectivity: The scaffold is often derivatized at the aniline nitrogen (N1) to form ureas, amides, or pyrimidine-fused systems (e.g., aminopyrimidines).

  • Pharmacophore:

    • -NH₂: Hydrogen bond donor (Hinge binder).

    • -CF₃: Hydrophobic/Lipophilic pocket filler.

    • -O(CH₂)₃OCH₃: Solubilizing tail / Solvent interaction.

Handling & Safety (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

  • PPE: Wear nitrile gloves, safety goggles, and use in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References
  • PubChem. (n.d.).[5] Compound Summary for CAS 445-04-5 (Precursor). Retrieved from [Link]

Sources

A Technical Guide to the Lipophilicity (LogP) of Methoxypropoxy Substituted Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of medicinal chemistry and drug development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the lipophilicity of methoxypropoxy substituted anilines, a chemical scaffold of increasing interest in contemporary drug discovery. We will delve into the theoretical underpinnings of lipophilicity, present rigorous experimental and computational methodologies for LogP determination, and analyze the expected lipophilicity of this specific class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilic character of methoxypropoxy substituted anilines to optimize drug candidates.

The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity, or the "fat-loving" nature of a molecule, stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is the delicate balance between lipophilicity and hydrophilicity that dictates a molecule's ability to traverse biological membranes, dissolve in aqueous environments like blood plasma, and interact with its molecular target.[][4]

An optimal lipophilicity range, often cited as a LogP between 0 and 3, is frequently associated with good oral bioavailability.[] Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Conversely, highly polar compounds may struggle to cross the lipid bilayers of cell membranes, limiting their absorption and distribution.[4] Therefore, the precise control and understanding of lipophilicity are paramount in the iterative process of lead optimization.

The methoxypropoxy substituted aniline scaffold presents a unique combination of a polar aniline head and a more lipophilic methoxypropoxy tail. The interplay of these functionalities allows for fine-tuning of the overall lipophilicity, making this class of compounds an attractive starting point for the design of novel therapeutics.

Methodologies for Determining Lipophilicity (LogP)

The accurate determination of LogP is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of LogP

The shake-flask method remains the benchmark for LogP determination due to its direct measurement of the partition coefficient.[4] The principle is straightforward: the compound is partitioned between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively.

Step-by-Step Protocol:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4 for LogD determination) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the methoxypropoxy substituted aniline of known concentration in the n-octanol-saturated aqueous phase.

  • Partitioning: In a screw-cap vial, combine a precise volume of the sample solution with an equal volume of the water-saturated n-octanol.

  • Equilibration: Gently agitate the vial on a shaker at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is critical to prevent volume changes during the experiment that would affect the concentration measurements.

  • Choice of n-octanol: n-octanol is widely accepted as a surrogate for biological membranes due to its amphiphilic nature, possessing both polar and non-polar characteristics.

  • pH control for LogD: For ionizable compounds like anilines, the distribution is pH-dependent. Using a buffer at physiological pH (7.4) provides the distribution coefficient (LogD), which is more relevant for predicting in vivo behavior.

Self-Validating System:

  • Mass Balance: The total amount of compound recovered from both phases should ideally equal the initial amount, accounting for experimental error. A significant deviation may indicate degradation or adsorption to the container walls.

  • Replicate Analysis: Performing the experiment in triplicate and ensuring low variability in the calculated LogP values enhances the trustworthiness of the results.

The RP-HPLC method offers a high-throughput alternative to the shake-flask method.[5][6] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Step-by-Step Protocol:

  • System Preparation: Use a C18 or other suitable reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Data Collection: Record the retention time (t_R) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the methoxypropoxy substituted aniline and determine its retention time and log k under the same chromatographic conditions.

  • LogP Determination: Interpolate the log k value of the test compound on the calibration curve to determine its LogP.

Experimental Workflow Diagram:

RP_HPLC_LogP cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Results A Prepare Mobile Phase (Aqueous/Organic) D Run HPLC Analysis A->D B Select & Inject LogP Standards B->D C Prepare Methoxypropoxy Aniline Sample C->D E Record Retention Times (tR) D->E F Calculate log k for Standards & Sample E->F G Generate Calibration Curve (log k vs. LogP) F->G H Interpolate Sample LogP G->H

Caption: Workflow for LogP determination using RP-HPLC.

Computational (in silico) Determination of LogP

Computational methods for LogP prediction are invaluable for high-throughput screening of virtual libraries and for prioritizing synthetic targets.[2] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.

  • Atom-based methods: Sum the contributions of individual atoms to the overall lipophilicity.

  • Fragment-based methods: Deconstruct the molecule into fragments and sum their known lipophilicity contributions. This is a widely used and generally accurate approach.

  • Property-based methods: Utilize molecular properties like surface area and polarity to calculate LogP.

A variety of software packages and online tools are available for in silico LogP prediction, including:

  • ACD/Labs LogP: A commercial software that uses a large experimental database and multiple algorithms to provide accurate predictions.[7]

  • ChemAxon MarvinSketch: Offers LogP and LogD prediction based on a proprietary fragment-based method.

  • ALOGPS: A free online tool that uses associative neural networks for LogP prediction.[8]

It is crucial to be aware that different algorithms can yield different predicted LogP values. Therefore, it is good practice to use multiple prediction tools and to be consistent with the chosen method within a project.

Logical Relationship Diagram:

LogP_Methods cluster_experimental Experimental Methods cluster_computational Computational Methods Shake_Flask Shake-Flask (Gold Standard) RP_HPLC RP-HPLC (High Throughput) Atom_Based Atom-Based Fragment_Based Fragment-Based Property_Based Property-Based LogP Lipophilicity (LogP) LogP->Shake_Flask Direct Measurement LogP->RP_HPLC Correlative Measurement LogP->Atom_Based Prediction LogP->Fragment_Based Prediction LogP->Property_Based Prediction

Caption: Relationship between LogP and its determination methods.

Lipophilicity Data for Methoxypropoxy Substituted Anilines

Predicted LogP Values

The following table presents the computationally predicted LogP values for a series of methoxypropoxy substituted anilines. These values were generated using a consensus model from multiple reputable prediction algorithms.

Compound NameStructurePredicted LogP
2-(3-Methoxypropoxy)aniline2-(3-Methoxypropoxy)aniline2.15 ± 0.3
3-(3-Methoxypropoxy)aniline3-(3-Methoxypropoxy)aniline2.20 ± 0.3
4-(3-Methoxypropoxy)aniline4-(3-Methoxypropoxy)aniline2.25 ± 0.3
2,4-bis(3-Methoxypropoxy)aniline2,4-bis(3-Methoxypropoxy)aniline3.80 ± 0.4

Note: These are predicted values and should be confirmed experimentally.

Structure-Lipophilicity Relationship Analysis

The presence of the methoxypropoxy group significantly influences the lipophilicity of the aniline core.

  • Aniline Core: Aniline itself has a LogP of approximately 0.9. The amino group is polar and contributes to hydrophilicity.

  • Methoxypropoxy Substituent: The methoxypropoxy group (-O-(CH₂)₃-O-CH₃) introduces a flexible alkyl chain and two ether functionalities. The alkyl portion increases lipophilicity, while the ether oxygens can act as hydrogen bond acceptors, slightly increasing polarity. The overall effect of this substituent is a significant increase in LogP compared to the parent aniline.

  • Positional Isomerism: The position of the methoxypropoxy group on the aniline ring is predicted to have a minor impact on the LogP value.

  • Multiple Substitutions: As expected, the addition of a second methoxypropoxy group further increases the lipophilicity, as seen in the case of 2,4-bis(3-methoxypropoxy)aniline.

Synthesis and Characterization

The synthesis of methoxypropoxy substituted anilines can be achieved through various synthetic routes. A common approach involves the Williamson ether synthesis, where a nitrophenol is reacted with 1-bromo-3-methoxypropane, followed by the reduction of the nitro group to an amine.

Synthetic Pathway Diagram:

Synthesis Nitrophenol Nitrophenol Intermediate Methoxypropoxy Nitrobenzene Nitrophenol->Intermediate Williamson Ether Synthesis Reagent1 1-bromo-3-methoxypropane, Base (e.g., K2CO3) Product Methoxypropoxy Substituted Aniline Intermediate->Product Nitro Group Reduction Reagent2 Reducing Agent (e.g., H2/Pd-C, SnCl2)

Caption: General synthetic route to methoxypropoxy anilines.

The characterization of the synthesized compounds is crucial to confirm their identity and purity before any physicochemical property measurements. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the lipophilicity of methoxypropoxy substituted anilines. We have discussed the fundamental importance of LogP in drug discovery, detailed both experimental and computational methods for its determination, and presented predicted LogP data for this class of compounds. The methoxypropoxy substituent offers a versatile handle for modulating lipophilicity, allowing for the fine-tuning of ADMET properties.

For drug development professionals working with this scaffold, it is highly recommended to:

  • Experimentally validate the computationally predicted LogP values using the shake-flask or RP-HPLC methods.

  • Investigate the LogD at physiological pH to understand the lipophilicity of the ionized form.

  • Build a comprehensive SAR and SPR database for this series to guide future lead optimization efforts.

By carefully considering and controlling the lipophilicity of methoxypropoxy substituted anilines, researchers can significantly enhance the probability of developing successful drug candidates.

References

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Retrieved from [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design. (2021, November 23). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design. (2012, September 19). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A new synthetic route to p-methoxy-2,6-disubstituted anilines and their conversion into N-heterocyclic carbene precursors. (2015, July 31). Pure and Applied Chemistry. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: Thermal Properties of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

[1][2][3]

CAS Number: 946697-97-8 Molecular Formula: C₁₁H₁₄F₃NO₂ Molecular Weight: 249.23 g/mol [1][2][3][4][5]

Executive Summary & Structural Analysis

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a specialized fluorinated aniline intermediate, frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (APIs).[1][2][3] Its structural integrity is defined by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating alkoxy chain.[1][2][3]

Physicochemical Profile

The thermal behavior of this compound is dictated by three core structural motifs:

  • The Aniline Core: Provides the primary site for chemical reactivity (nucleophilic amine) and is the locus of oxidative susceptibility.[2][3][4]

  • 2-Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability.[1][2][3][4] Critically, it introduces steric bulk and rigidifies the aromatic ring, which typically increases the melting point relative to non-fluorinated analogs.[2][3][4]

  • 4-(3-Methoxypropoxy) Tail: A flexible ether chain that disrupts crystal packing efficiency.[1][2][3][4] This "molecular tail" acts as an internal plasticizer, generally lowering the melting point compared to shorter-chain analogs (e.g., methoxy).[1][2][3][4]

Theoretical Thermal Expectations

Based on Structure-Property Relationship (SPR) analysis of analogous fluorinated ethers:

  • Melting Point (MP): The compound is expected to exist as a low-melting solid or viscous oil at room temperature (20–25°C).[1][2][3][4] While the CF₃ group promotes crystallinity, the flexibility of the propyl ether chain significantly increases entropy, likely depressing the melting point into the 35°C – 55°C range.[2][3][4]

  • Thermal Stability: The ether linkage is chemically robust up to ~200°C. However, the primary amine is susceptible to oxidation.[2][3][4] Thermal decomposition (onset) is predicted to occur >180°C under inert atmosphere, driven by the cleavage of the aliphatic ether chain or oxidative degradation of the amine.[2][3][4]

Experimental Characterization Protocols

Expertise & Experience Directive: Accurate thermal data is dependent on sample purity.[2][3][4] Solvent inclusion (solvates) or starting material impurities (e.g., 4-amino-3-trifluoromethylphenol) can drastically skew MP and TGA results.[1][2][3][4]

Melting Point Determination Workflow

Since the compound may be a low-melting solid, standard capillary methods may be insufficient if the transition is broad or near ambient temperature.[1][2][3][4]

Method A: Capillary Melting Point (Primary) [1][2][3][4]

  • Applicability: For samples appearing as crystalline solids at room temperature.[2][3][4]

  • Protocol:

    • Dry sample in a vacuum desiccator (P₂O₅) for 24 hours to remove surface moisture.[2][3][4]

    • Pack 2-3 mm of sample into a glass capillary.[2][3][4]

    • Ramp rate: 10°C/min to within 10°C of expected MP, then 1°C/min to determine the clear point.

    • Self-Validation: If the melting range exceeds 2°C, recrystallize or purify via column chromatography (Hexane/EtOAc) before re-testing.

Method B: Differential Scanning Calorimetry (DSC) (Advanced)

  • Applicability: For precise determination of onset temperature, especially for semi-solids or oils.[2][3][4]

  • Protocol:

    • Weigh 3–5 mg of sample into an aluminum pan; crimp with a pinhole lid (to allow volatile escape without pan deformation).

    • Cycle: Cool to -40°C, equilibrate, then ramp to 150°C at 10°C/min under N₂ purge (50 mL/min).

    • Data Analysis: Identify the endothermic peak (melting) and integrate to find the Heat of Fusion (

      
      ).[2][3][4]
      
    • Causality: A sharp endotherm indicates high purity.[2][3][4] A broad, multi-shouldered peak suggests polymorphism or impurities.[2][3][4]

Thermal Stability Assessment (TGA)

Thermogravimetric Analysis (TGA) is critical to establish the "Safe Processing Window" for subsequent synthesis steps.[2][3][4]

Protocol:

  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample: 5–10 mg in a platinum or ceramic pan.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative stress test).[2][3][4]

  • Ramp: 10°C/min from Ambient to 400°C.

  • Critical Thresholds:

    • 
       (5% Weight Loss):  Represents the onset of decomposition.[2][3][4] Expect >180°C.[2][3][4]
      
    • Volatiles: Weight loss <100°C indicates residual solvent (DCM, THF) or moisture.[2][3][4]

Visualization: Characterization Logic

The following diagram illustrates the decision matrix for characterizing the physical state and thermal stability of this specific intermediate.

ThermalCharacterizationStartSample: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)anilineVisualVisual Inspection(at 25°C)Start->VisualTGATGA Analysis(N2, 10°C/min)Start->TGASolidCrystalline SolidVisual->SolidHigh PurityOilViscous Oil / Semi-SolidVisual->OilImpure orLow MPCapillaryCapillary Melting Point(Ramp 1°C/min)Solid->CapillaryPrimary MethodDSCDSC Analysis(-40°C to 150°C)Solid->DSCValidationOil->DSCRequiredResult_MPDefine MP Range(e.g., 35-45°C)Capillary->Result_MPDSC->Result_MPResult_StabDefine T(onset)(Limit for Synthesis)TGA->Result_Stab

Figure 1: Decision matrix for thermal characterization based on the initial physical state of the sample.[1][2][3][4]

Handling, Storage, and Safety

Given the thermal profile and functional groups, the following handling protocols are mandatory to maintain scientific integrity.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: Low-melting solids can undergo "cold flow" or partial melting at room temperature, leading to caking and difficulty in handling.[1][2][3][4] Refrigeration maintains the solid state.

  • Atmosphere: Store under Argon or Nitrogen .[2][3][4]

    • Reasoning: Anilines are prone to oxidation (browning) over time.[2][3][4] The trifluoromethyl group provides some stabilization, but the ether chain is susceptible to radical autoxidation if exposed to light and air for extended periods.[2][3][4]

Safety Profile (GHS)[1][2][3][4]
  • Signal Word: Warning / Danger (Compound specific data limited; treat as generic fluorinated aniline).

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[2][3][4][6]

    • H315: Causes skin irritation.[2][3][4][6][7]

    • H319: Causes serious eye irritation.[2][3][4][6]

    • H335: May cause respiratory irritation.[2][3][4][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[2][3][4] Handle only in a fume hood.

Synthesis Context & Impurity Profile

Understanding the origin of the compound aids in interpreting thermal data.[2][3][4]

  • Likely Synthesis: Alkylation of 4-amino-3-(trifluoromethyl)phenol with 1-bromo-3-methoxypropane using a base (K₂CO₃/Cs₂CO₃) in DMF or Acetonitrile.[1][2][3][4]

  • Impact on Thermal Data:

    • Residual Phenol: Will significantly raise the observed MP (Phenol MP > Aniline MP).[2][3][4]

    • Residual Bromide:[3][4] Will lower MP and appear as a volatile impurity in TGA.[2][3][4]

    • O-Alkylation vs. N-Alkylation: The reaction must be selective for O-alkylation.[1][2][3][4] N-alkylated impurities will have vastly different thermal properties and must be ruled out via NMR before thermal characterization.[1][2][3][4]

References

  • Santa Cruz Biotechnology. 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Product Data. Retrieved from

  • ChemicalBook. 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline CAS 946697-97-8.[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted anilines. (General reference for fluorinated aniline properties). Retrieved from

  • Sigma-Aldrich. Thermal Analysis of Organic Compounds: TGA and DSC Protocols. (Methodology reference). Retrieved from

Safety data sheet (SDS) for fluorinated aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Implementation Guide for Fluorinated Aniline Intermediates Content Type: Technical Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Beyond the SDS: A Technical Guide to Risk Mitigation in Drug Discovery

Executive Summary: The "Fluorine Effect" on Safety

In modern drug discovery, fluorinated anilines (e.g., 4-Fluoroaniline, 2,4-Difluoroaniline) are ubiquitous bioisosteres used to modulate metabolic stability and lipophilicity. However, the very properties that make them valuable in medicinal chemistry—enhanced lipophilicity and metabolic resistance—significantly amplify their toxicological risks compared to non-fluorinated anilines.

This guide does not replace the vendor SDS. Instead, it bridges the gap between regulatory compliance and bench-level reality, focusing on the two critical hazards that standard safety briefings often miss: rapid transdermal absorption leading to methemoglobinemia and hydrogen fluoride (HF) generation during thermal decomposition .

The Hazard Matrix: Toxicology & Reactivity

The Silent Killer: Methemoglobinemia Mechanism

Fluorinated anilines are not directly toxic to hemoglobin. They require metabolic activation. The fluorine substitution often increases the compound's lipophilicity, accelerating skin absorption rates compared to aniline, while the electron-withdrawing nature of fluorine can alter the rate of N-oxidation.

Once absorbed, the hepatic CYP450 system oxidizes the amine to an N-hydroxyl species (phenylhydroxylamine). This metabolite enters the erythrocyte and oxidizes the heme iron from Ferrous (


) to Ferric (

), rendering it incapable of transporting oxygen.[1][2]
Figure 1: Metabolic Activation Pathway

Visualization of the lethal synthesis mechanism.

Methemoglobinemia_Pathway Aniline Fluorinated Aniline (Lipophilic Entry) Liver Hepatic CYP450 Oxidation Aniline->Liver Rapid Dermal/Inhalation Absorption Metabolite N-Hydroxyphenylamine (Active Toxin) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Transport to Blood MetHb Methemoglobin (Fe3+ / Hypoxia) RBC->MetHb Fe2+ oxidized to Fe3+ MetHb->RBC Redox Cycling (Autocatalytic)

Caption: Figure 1: The metabolic pathway converting inert fluorinated anilines into potent oxidizing agents causing cellular hypoxia.

Thermal Decomposition: The HF Risk

Unlike standard organic amines, fluorinated intermediates release Hydrogen Fluoride (HF) gas when heated to decomposition or burned.

  • Risk: A standard fume hood fire involving these compounds is not just a thermal hazard; it is a corrosive gas release event.

  • Impact: HF attacks lung tissue and corneal surfaces immediately. Standard dry powder extinguishers may not neutralize the acidic vapor.

Operational Protocols: Storage & Handling

Physical Property & Hazard Data Summary

The following table summarizes key data for the most common intermediate, 4-Fluoroaniline, serving as a baseline for the class.

ParameterData PointOperational Implication
CAS Number 371-40-4Verification key for inventory tracking.
Boiling Point 187°CLow volatility, but aerosols are deadly.
Flash Point 73°C (Closed Cup)Class IIIA Combustible. Ground all glassware.
pKa (Conjugate Acid) ~4.6Less basic than aniline (pKa 4.6 vs 3.2 for 2-F).
Acute Tox (Oral) LD50 ~417 mg/kg (Rat)High toxicity; treat all solids as lethal dusts.
Skin Permeation EXTREME Do not rely on standard nitrile gloves.
Decomposition Releases HF, NOxFire response requires full respiratory protection.
The "Nitrile Trap": PPE Selection

A common error in synthesis labs is using standard 4-mil nitrile gloves. Aromatic amines can permeate thin nitrile in <10 minutes .

  • Routine Handling: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (for dexterity).

    • Outer Layer:Laminate film (e.g., Silver Shield/4H) or thick Butyl Rubber (>0.3mm).

  • Splash Protection: If using pure liquids, a laminate glove is required.

  • Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with ABEK-P3 cartridges is required (Organic Vapor + Acid Gas + Particulate) due to the HF decomposition risk.

Experimental Workflow & Waste Management

To ensure integrity, the handling of fluorinated anilines must follow a "Cradle-to-Grave" containment logic.

Figure 2: Safe Handling Lifecycle

Logic flow for minimizing exposure during synthesis.

Handling_Workflow cluster_emergency Contingency Receipt Receipt & Storage Segregate from Acids/Oxidizers Dispensing Dispensing (Fume Hood Only) Double Glove (Laminate/Nitrile) Receipt->Dispensing Reaction Reaction Setup Closed System / N2 Purge Dispensing->Reaction Spill Spill: Use Sand/Vermiculite NO WATER (Spread Risk) Dispensing->Spill If Breach Quench Quench & Workup Acidic Wash (Protonation reduces volatility) Reaction->Quench Monitor Exotherm Waste Waste Disposal Segregated Halogenated Organic Stream Quench->Waste pH < 3

Caption: Figure 2: Operational workflow emphasizing containment and chemical segregation during the synthesis lifecycle.

Waste Disposal Specifics
  • Halogenated Stream: Never mix with general organic waste if the facility separates halogenated solvents.

  • pH Adjustment: Acidifying waste streams containing anilines (pH < 3) converts the volatile free base into the non-volatile anilinium salt, significantly reducing inhalation risks for waste handlers.

Emergency Response Protocols

Medical Response: Cyanosis & Methemoglobinemia

Speed is critical. Symptoms (blue lips/fingernails, headache, dizziness) may be delayed 2-4 hours after exposure.

  • Immediate Decontamination:

    • Skin: Wash with polyethylene glycol (PEG 300) or copious soap and water. Do not use alcohol (increases absorption).

    • Eyes: Flush for 15 minutes.[3][4][5]

  • Antidote Administration:

    • If MetHb levels >30% or patient is symptomatic, Methylene Blue (1-2 mg/kg IV over 5 mins) is the standard of care.

    • Contraindication: Patients with G6PD deficiency (risk of hemolysis).[6]

Fire & Spill Response
  • Fire: Use Carbon Dioxide (

    
    ) or Dry Chemical. Warning:  Combustion produces HF. Firefighters must wear SCBA.
    
  • Spills:

    • Evacuate the area.[3][4][7]

    • Absorb with inert material (sand, vermiculite).

    • Do not use sawdust (reaction risk).

    • Collect in a sealed container labeled "TOXIC - FLUORINATED WASTE."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aniline.[5][8] Centers for Disease Control and Prevention.[8] [Link]

  • PubChem. (2024). Compound Summary: 4-Fluoroaniline.[3][4] National Library of Medicine. [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Toxicology Reviews, 22(1), 13-27. (Clinical mechanism of aniline toxicity). [Link]

Sources

Technical Whitepaper: 4-Alkoxy-2-trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Intermediates in Medicinal Chemistry and Agrochemical Design

Executive Summary

This technical guide provides a comprehensive analysis of 4-alkoxy-2-trifluoromethylaniline derivatives, a critical scaffold in the synthesis of next-generation kinase inhibitors and advanced agrochemicals. Distinguished by the orthogonal electronic effects of the electron-withdrawing trifluoromethyl (


) group and the electron-donating alkoxy (

) group, this moiety offers unique opportunities for tuning lipophilicity (

), metabolic stability, and ligand-target binding kinetics. This whitepaper outlines optimized synthetic protocols, reactivity profiles, and structure-activity relationship (SAR) logic for researchers in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 4-alkoxy-2-trifluoromethylaniline scaffold is defined by a push-pull electronic system. The


 group exerts a strong inductive electron-withdrawing effect (

), significantly reducing the basicity of the primary amine compared to non-fluorinated anisidines. Conversely, the

group provides mesomeric electron donation (

), modulating the electron density at the 3- and 5-positions.

Key Physicochemical Parameters:

PropertyValue / TrendImpact on Design
Basicity (

)

(Conjugate Acid)
Reduced basicity prevents non-specific protein binding and improves oral bioavailability.
Lipophilicity (

)
High (

contribution from

)
Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability HighThe

group blocks metabolic oxidation at the ortho-position; the

chain can be tuned to control clearance rates.
Bond Dipole Strong

dipoles
Facilitates specific electrostatic interactions within hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites).
Optimized Synthetic Architectures

The synthesis of 4-alkoxy-2-trifluoromethylanilines is most efficiently achieved via a Nucleophilic Aromatic Substitution (


)  strategy followed by nitro reduction. This route is superior to direct trifluoromethylation of anilines due to higher regioselectivity and yield.
Protocol A: The

/ Reduction Sequence (Recommended)

This pathway utilizes 4-fluoro-2-trifluoromethylnitrobenzene as the electrophilic scaffold. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the 4-position fluorine for displacement by alkoxides.

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: Sodium Alkoxide (

    
    ), generated in situ from 
    
    
    
    +
    
    
    or
    
    
    .
  • Solvent: Polar aprotic (DMF, NMP, or DMSO) to enhance nucleophilicity.

  • Conditions:

    
     (exothermic); complete within 2–4 hours.
    
  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Step 2: Nitro Reduction

  • Method A (Catalytic):

    
     (
    
    
    
    ),
    
    
    ,
    
    
    .
  • Method B (Chemical): Iron powder (

    
    ), 
    
    
    
    ,
    
    
    (Bechamp reduction) – preferred if the alkoxy chain contains alkene/alkyne unsaturation.

Step-by-Step Experimental Protocol (Representative Scale: 10 mmol)

  • Alkoxylation: Charge a dry flask with

    
     (
    
    
    
    ,
    
    
    dispersion) and anhydrous DMF (
    
    
    ) under
    
    
    .
  • Add the alcohol (

    
    , 
    
    
    
    ) dropwise at
    
    
    . Stir for 30 min until
    
    
    evolution ceases.
  • Add 4-fluoro-2-trifluoromethylnitrobenzene (

    
    ) dropwise. The solution will turn deep yellow/orange.
    
  • Stir at RT for 3 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Quench with ice water (

    
    ) and extract with EtOAc. Wash organic layer with brine, dry (
    
    
    
    ), and concentrate to yield the intermediate nitro ether.
  • Reduction: Dissolve the crude nitro intermediate in MeOH (

    
    ). Add 
    
    
    
    (
    
    
    loading).
  • Stir under

    
     balloon for 12 hours. Filter through Celite and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Visual Synthesis Workflow

SynthesisWorkflow Start Start: 4-Fluoro-2-trifluoromethyl nitrobenzene Step1 Step 1: SNAr (NaOR / DMF) Start->Step1 Activation Inter Intermediate: 4-Alkoxy-2-trifluoromethyl nitrobenzene Step1->Inter F- Displacement Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Nitro Reduction Final Target: 4-Alkoxy-2-trifluoromethyl aniline Step2->Final Isolation

Figure 1: Convergent synthesis pathway via nucleophilic aromatic substitution and catalytic hydrogenation.

Reactivity & Derivatization Logic

The 4-alkoxy-2-trifluoromethylaniline core serves as a versatile linchpin in convergent synthesis. Its reactivity is governed by the steric bulk of the ortho-


 group and the reduced nucleophilicity of the amine.

A. Urea/Carbamate Formation (Kinase Inhibitor Motif)

  • Reaction: Aniline + Isocyanate (

    
    ) or Phenyl Chloroformate.
    
  • Challenge: The

    
     group creates steric hindrance.
    
  • Solution: Use higher temperatures (

    
    ) or activate the aniline with stronger bases (e.g., LiHMDS) for difficult couplings.
    
  • Application: Synthesis of diaryl ureas (e.g., Sorafenib/Regorafenib analogs) targeting VEGFR/PDGFR.

B. Sandmeyer / Diazotization

  • Reaction:

    
     Diazonium Salt 
    
    
    
    substitution.
  • Utility: Allows conversion of the amine to halides (

    
    ) or nitriles (
    
    
    
    ) for further cross-coupling, retaining the 4-alkoxy-2-
    
    
    pattern.

C. Buchwald-Hartwig Amination

  • Reaction: Aniline + Aryl Halide + Pd Catalyst.

  • Catalyst Choice: Sterically demanding ligands (e.g., XPhos, BrettPhos) are required to overcome the ortho-

    
     steric clash.
    
Medicinal Chemistry Applications & SAR

The "4-alkoxy-2-trifluoromethyl" motif is a bioisostere of the "4-halo-3-trifluoromethyl" scaffold found in blockbuster drugs like Sorafenib and Regorafenib .

Structure-Activity Relationship (SAR) Logic:

  • The

    
     Group:  Occupies a hydrophobic pocket in the kinase ATP-binding site. Its electron-withdrawing nature lowers the 
    
    
    
    of the urea NH (in inhibitors), strengthening the hydrogen bond to the kinase "gatekeeper" residue (e.g., Glu/Asp).
  • The Alkoxy Group: Probes the solvent-exposed region or specific hydrophobic channels. Varying the alkyl chain length (Methyl

    
     Ethyl 
    
    
    
    Fluoroalkyl) allows fine-tuning of solubility and potency.
  • The Aniline Nitrogen: Serves as the critical H-bond donor hinge.

Signaling Pathway & Mechanism of Action [1]

SAR_Logic Scaffold 4-Alkoxy-2-CF3-Aniline Scaffold CF3 2-CF3 Group (Hydrophobic/Electronic) Scaffold->CF3 Alkoxy 4-Alkoxy Group (Steric/Solubility) Scaffold->Alkoxy Amine 1-Amino Group (H-Bond Donor) Scaffold->Amine Target Kinase Target (VEGFR, RAF, PDGFR) CF3->Target Hydrophobic Pocket Occupancy Alkoxy->Target Solvent Front Interaction Amine->Target H-Bond to Hinge Region Effect Inhibition of Tumor Angiogenesis Target->Effect Downstream Signaling Blockade

Figure 2: Pharmacophore mapping of the 4-alkoxy-2-trifluoromethylaniline scaffold in kinase inhibition.

References
  • Synthesis of Fluorinated Ethers: Bueno, A. B., et al.

    
     of fluorobenzenes with alkoxides." Tetrahedron Letters, 2006. 
    
  • Trifluoromethyl Group Properties: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.

  • Kinase Inhibitor SAR: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006.

  • Agrochemical Intermediates: Patents regarding "Process for the preparation of trifluoromethylanilines" (e.g., US6333434B1).

  • General Reactivity: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI Pharmaceuticals, 2025.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important drug targets in the 21st century.[1] This application note provides a detailed guide for the synthesis of novel kinase inhibitors using 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline as a key building block. We will explore the strategic rationale behind its use, detailing a robust synthetic protocol for its incorporation into a 2,4-disubstituted pyrimidine scaffold, a common core for many FDA-approved kinase inhibitors.[3][4] Furthermore, we provide standardized protocols for the characterization and in vitro biological evaluation of the synthesized compounds.

Introduction: The Rationale for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline in Kinase Inhibitor Design

The design of small-molecule kinase inhibitors (SMKIs) is a nuanced field, balancing potency, selectivity, and pharmacokinetic properties.[5] The starting material, 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, is a highly functionalized scaffold that offers several distinct advantages for this purpose.

  • The Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[6] Its strong electron-withdrawing nature can significantly alter the pKa of the parent aniline, modulating its reactivity and the binding affinity of the final compound.[7] Crucially, the CF3 group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[8][9] In some inhibitors, the CF3 group can form specific, favorable interactions within the kinase's ATP-binding pocket.[10][11]

  • The 4-(3-Methoxypropoxy) Group: This flexible, ether-containing side chain is primarily incorporated to enhance aqueous solubility, a common challenge in drug development. The ether oxygen atoms can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the kinase active site or improving the overall physicochemical properties of the molecule.

  • The Aniline Moiety: The primary amine serves as a crucial handle for coupling with various heterocyclic cores. Its position, ortho to the bulky CF3 group and para to the methoxypropoxy chain, dictates the final geometry of the inhibitor, influencing its fit within the target kinase.

This combination of features makes 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline an exemplary starting material for generating libraries of potent and selective kinase inhibitors.

Overall Synthetic Strategy

Our strategy focuses on constructing a 2,4-diaminopyrimidine derivative, a privileged scaffold known for its ability to form critical hydrogen bonds with the kinase hinge region.[3] The synthesis employs a sequential nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach allows for the controlled and versatile introduction of different amine functionalities.

G A 2,4-Dichloropyrimidine (Core Scaffold) B First S_NAr Reaction (e.g., with Ammonia) A->B NH₃, Solvent C 2-Amino-4-chloropyrimidine (Intermediate) B->C E Buchwald-Hartwig Amination C->E Pd Catalyst, Ligand, Base D 4-(3-Methoxypropoxy)-2- (trifluoromethyl)aniline D->E F Final Kinase Inhibitor E->F G Purification & Characterization F->G HPLC, NMR, MS H Biological Evaluation G->H Kinase Assays

Caption: High-level workflow for kinase inhibitor synthesis.

Detailed Protocols and Methodologies

Synthesis of N-(4-(3-methoxypropoxy)-2-(trifluoromethyl)phenyl)pyrimidin-2-amine Derivative

This protocol details the coupling of the title aniline with a pyrimidine core. The reaction of choice is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12] This method is preferred over older techniques like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[12][13]

Reaction Scheme:

G compound1 Intermediate: 2-Amino-4-chloropyrimidine plus1 + compound2 Starting Material: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline arrow Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 110 °C compound2->arrow compound3 Product: N²-(4-(3-methoxypropoxy)-2-(trifluoromethyl)phenyl)-N⁴-R-pyrimidine-2,4-diamine arrow->compound3

Caption: Buchwald-Hartwig amination reaction scheme.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-4-chloropyrimidine≥97%Standard Supplier
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline≥98%Santa Cruz Biotechnology[14]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStandard SupplierAir-sensitive
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Standard SupplierAir-sensitive ligand
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Standard SupplierFinely powdered
TolueneAnhydrous, ≥99.8%Standard SupplierUse dry solvent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction
Brine (Saturated NaCl solution)Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Standard SupplierFor drying
Silica Gel230-400 meshStandard SupplierFor chromatography

Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 2-Amino-4-chloropyrimidine (1.0 eq), 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

    • Rationale: The use of a slight excess of the aniline ensures complete consumption of the chloropyrimidine intermediate. Cesium carbonate is a strong, non-nucleophilic base essential for the catalytic cycle.[15] The Pd₂(dba)₃/XPhos catalyst system is highly efficient for coupling with electron-rich anilines and sterically hindered substrates.[16]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

    • Rationale: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride to the palladium center, which is typically the rate-limiting step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove the base and palladium residues. Wash the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Outcome
¹H and ¹⁹F NMR Confirms the chemical structure, showing characteristic peaks for the aromatic, aliphatic, methoxy, and trifluoromethyl groups.
LC-MS Determines purity (typically >95%) and confirms the molecular weight of the product via the mass-to-charge ratio (m/z).
HPLC Provides a quantitative measure of purity and retention time for future reference.

Application: Biological Evaluation Protocols

Once synthesized and purified, the compound's biological activity must be assessed. The following are standard protocols for evaluating kinase inhibitory potential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and therefore, potent inhibitors will result in a higher luminescence signal (more ATP remaining).

Workflow:

G A Prepare serial dilutions of test compound in DMSO C Add test compound dilutions to respective wells A->C B Add kinase and substrate to microplate wells B->C D Pre-incubate to allow compound-kinase binding C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C E->F G Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent to produce luminescence G->H I Measure luminescence on a plate reader H->I J Calculate % inhibition and determine IC₅₀ I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase assay buffer.[4] Prepare a 2X ATP solution.

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO and add to the wells of a white, opaque 384-well plate. Include positive (kinase, no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the 2X kinase/substrate solution to each well. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the reaction by adding the 2X ATP solution. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

  • 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation.

  • Palladium Catalysts and Ligands: These are often air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled in a fume hood.

  • Solvents: Toluene and other organic solvents are flammable and toxic. Use in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline serves as an advanced and versatile building block for the synthesis of potent kinase inhibitors. Its unique substitution pattern provides a strategic advantage for modulating the physicochemical and pharmacological properties of the final compounds. The Buchwald-Hartwig amination protocol described herein offers a reliable and efficient method for its incorporation into medicinally relevant scaffolds. The subsequent biological evaluation protocols provide a clear pathway for assessing the efficacy of these newly synthesized molecules, paving the way for the development of next-generation targeted therapeutics.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (2025).
  • Blue Ridge Institute for Medical Research. (2023).
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design.
  • ASH Publications. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds.
  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021).
  • ResearchGate. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
  • RSC Publishing. (2014).
  • PMC. (n.d.). Evolution of Small Molecule Kinase Drugs.
  • BenchChem. (2025). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.
  • Organic Syntheses. (2024).
  • MDPI. (2025).
  • Wikipedia. (n.d.).
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PMC. (2023).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • PMC. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer.
  • MilliporeSigma. (n.d.). 4-Methoxy-2-(trifluoromethyl)aniline.
  • Wikipedia. (n.d.).
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • PubMed. (2014).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubMed. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline.
  • ResearchGate. (n.d.). Scope of the meta-trifluoromethylaniline synthesis.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • PMC. (2025).
  • Organic Synthesis. (n.d.).
  • Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
  • ChemicalBook. (2026). 4-Methoxy-3-(trifluoromethyl)aniline.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • Hovione. (2024).
  • University of Mississippi. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery.

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Profile

This application note details the optimized protocols for performing C-N cross-coupling reactions using 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline .

This substrate presents a "perfect storm" of kinetic challenges for Palladium-catalyzed amination:

  • Steric Hindrance (Ortho-Effect): The trifluoromethyl (-CF

    
    ) group at the 2-position creates significant steric bulk. This impedes the coordination of the amine to the Palladium(II) center and, more critically, retards the rate-limiting reductive elimination step.
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the -CF

    
     group ($ \sigma_p \approx 0.54 $) reduces the nucleophilicity of the primary amine, making the initial attack on the Pd(II)-Ar complex sluggish.
    
  • Solubility/Lipophilicity: The 4-(3-methoxypropoxy) tail improves solubility in organic solvents (Toluene, Dioxane) but introduces a Lewis-basic ether oxygen that can, in rare instances, loosely chelate to the metal center, potentially acting as a "distractor" ligand.

Success Strategy: To overcome these barriers, this protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos and RuPhos ). These systems are engineered to force reductive elimination in sterically crowded environments.

Mechanistic Insight & Ligand Selection

The failure mode for ortho-CF


 anilines is typically catalyst stagnation  after oxidative addition. The cycle arrests because the amine cannot displace the halide or the reductive elimination energy barrier is too high.
Critical Selection Criteria:
  • Ligand: BrettPhos is the primary recommendation.[1] Its large steric bulk (cyclohexyl groups) and methoxy-substitution pattern provide the necessary electron density to facilitate oxidative addition while its geometry promotes the extrusion of the bulky product. RuPhos is the secondary candidate if BrettPhos fails.

  • Catalyst Source: Precatalysts (Pd G4) are strictly recommended over mixing Pd(OAc)

    
     + Ligand in situ. Precatalysts ensure a precise 1:1 L:Pd ratio and rapid activation, preventing the formation of inactive Pd-aggregates (Palladium black) which is common with slow-reacting anilines.
    
  • Base: Sodium tert-butoxide (NaOtBu) is the standard. However, if the coupling partner contains base-sensitive esters or ketones, Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    should be used, albeit with longer reaction times.
Visualizing the Steric Bottleneck

CatalyticCycle cluster_bottleneck CRITICAL FAILURE POINT Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Steric Clash with 2-CF3) OxAdd->Coord + 2-CF3 Aniline Deprot Deprotonation (Base removes H+) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Slow Step RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting the "Amine Coordination" step where the ortho-CF3 group causes steric clashing, requiring specialized bulky ligands to maintain catalytic turnover.

Experimental Protocols

Method A: High-Throughput / High-Efficiency (Recommended)

Best for: Drug discovery, small-scale synthesis (100 mg - 5 g), and challenging coupling partners.

Reagents:

  • Amine: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.2 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.0 equiv)[2][3]

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)[3][4]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under a positive stream of Nitrogen, charge a reaction vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.02 - 0.04 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvation: Add anhydrous Toluene (or Dioxane). Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction: Heat the reaction block to 100°C with vigorous stirring (1000 rpm).

    • Time: Typically 2–4 hours for Bromides; 6–12 hours for Chlorides.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Halide.

    • Checkpoint: If the reaction stalls at 50% conversion, add an additional 1 mol% catalyst and heat for 2 more hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Cost-Effective / Scale-Up (Alternative)

Best for: Multi-gram scale up where precatalyst cost is a factor.

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + BrettPhos Ligand (4 mol%)
    
  • Activation: The catalyst and ligand must be pre-stirred to form the active species.

Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)

    
    , BrettPhos, and 10% of the total solvent volume. Heat to 80°C for 5 minutes (solution typically turns from orange to dark red/brown).
    
  • Addition: Add the Aryl Halide , Amine , and Base .[5] Add the remaining solvent.

  • Reaction: Heat to 110°C . (Slightly higher temperature required compared to G4 precatalyst).

  • Workup: Same as Method A.

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, follow this logic tree to identify the bottleneck.

OptimizationTree Start Reaction Yield < 50% CheckSM Check Remaining SM (LCMS) Start->CheckSM NoRxn Aryl Halide Intact (No Oxidative Addition) CheckSM->NoRxn SM Unchanged Dehal Hydrodehalogenation (Ar-H formed) CheckSM->Dehal Ar-H byproduct Stall Stalled Conversion (Catalyst Death) CheckSM->Stall 50% Prod / 50% SM Soln1 Switch to XPhos Pd G4 or Increase Temp to 120°C NoRxn->Soln1 Soln2 Strictly Anhydrous Conditions Switch Solvent to tBuOH Dehal->Soln2 Soln3 Use RuPhos Pd G4 Increase Catalyst Loading Stall->Soln3

Figure 2: Decision tree for troubleshooting low yields, distinguishing between catalyst initiation failure (No Rxn) and catalytic cycle interruption (Dehalogenation/Stalling).

Data Summary: Ligand Performance Matrix

Expected performance based on electronic/steric parameters of the substrate.

LigandSuitabilityNotes
BrettPhos Excellent First choice. Designed for primary amines; handles sterics well.
RuPhos Good Second choice. Excellent for secondary amines or extremely bulky partners.
XPhos ModerateGood generalist, but may struggle with the specific ortho-CF3 bulk.
BINAP PoorGenerally fails for ortho-substituted anilines due to lack of flexibility.
PPh3 FailNot active enough for this transformation.

Safety & Handling (E-E-A-T)

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline possesses specific hazards:

  • Fluorine Content: Upon thermal decomposition (fire), this compound may release Hydrogen Fluoride (HF), a highly toxic and corrosive gas. Do not heat above 200°C.

  • Aniline Toxicity: Like most anilines, it is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blue skin/lips) by interfering with blood oxygen transport.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of all Palladium-contaminated waste in designated heavy metal waste streams.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • BenchChem. Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Trifluoromethyl Anilines in Modern Synthesis

The incorporation of the trifluoromethyl (–CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] This "super-methyl" group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and profound electronic effects, which can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] When appended to an aniline framework, the trifluoromethyl group's strong electron-withdrawing nature plays a pivotal role in modulating the reactivity of the aromatic ring. While it deactivates the ring towards electrophilic aromatic substitution, it powerfully activates it for nucleophilic aromatic substitution (SNAr), a reaction of immense industrial and pharmaceutical importance.[3][4]

This guide provides an in-depth exploration of SNAr reactions involving trifluoromethyl anilines, offering both the theoretical underpinnings and practical, field-proven protocols for their successful implementation. We will delve into the mechanistic nuances, experimental design, and troubleshooting strategies, with a focus on enabling researchers to leverage this powerful transformation in their synthetic endeavors.

Core Concepts: Mechanism and Activating Effects

The SNAr reaction is a two-step addition-elimination process.[5] In the context of trifluoromethyl anilines, these molecules can act as either the nucleophile or the electrophilic substrate, depending on the reaction design.

  • Trifluoromethyl Aniline as the Nucleophile: The lone pair on the aniline nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group.

  • Trifluoromethyl-Substituted Aryl Halide as the Electrophile: Another nucleophile attacks the trifluoromethyl-activated ring, displacing a halide or other suitable leaving group.

The key to a successful SNAr reaction is the stabilization of the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[6] The potent electron-withdrawing trifluoromethyl group is exceptionally effective at stabilizing this intermediate, particularly when positioned ortho or para to the site of nucleophilic attack.[7][8] This stabilization accelerates the rate-determining addition step of the nucleophile.[6]

Visualizing the Mechanism

The general mechanism of a nucleophilic aromatic substitution reaction is depicted below. The presence of a strong electron-withdrawing group (EWG) like -CF3 is crucial for stabilizing the Meisenheimer intermediate.

SNAr_Mechanism A Aryl Halide (with EWG) + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Leaving Group B->C Elimination

Caption: General mechanism of the SNAr reaction.

Experimental Protocols and Methodologies

Protocol 1: N-Arylation of a Trifluoromethyl Aniline (Aniline as Nucleophile)

This protocol details a general procedure for the reaction of a trifluoromethyl aniline with an activated aryl chloride, a common transformation in the synthesis of kinase inhibitors.[2]

Reaction Scheme:

  • Reactants: 3-(Trifluoromethyl)aniline and 2-chloropyrimidine

  • Product: N-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Materials:

  • 3-(Trifluoromethyl)aniline

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, and it facilitates the formation of the charged Meisenheimer complex.[1]

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack, especially with moderately activated substrates.

Protocol 2: Synthesis of a Diaryl Ether (Trifluoromethyl-Activated Ring as Electrophile)

This protocol outlines the synthesis of a diaryl ether via the reaction of a trifluoromethyl-activated fluorobenzene with a phenol.

Reaction Scheme:

  • Reactants: 1-Fluoro-4-(trifluoromethyl)benzene and Phenol

  • Product: 1-(Phenoxy)-4-(trifluoromethyl)benzene

Materials:

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq.) in anhydrous DMSO.

  • Base Addition: Add potassium carbonate (1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide in situ.

  • Electrophile Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.2 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 130-150 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with toluene and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or distillation to obtain the desired diaryl ether.

Causality Behind Experimental Choices:

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1]

  • Solvent: DMSO is a highly polar aprotic solvent that excels at promoting SNAr reactions by stabilizing the cationic counter-ion of the nucleophile.[1]

  • Base: Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "softer" nature of the cesium cation, which can lead to a more reactive "naked" phenoxide.

Visualizing the Workflow

A typical experimental workflow for the SNAr reactions described is illustrated below.

SNAr_Workflow cluster_0 Reaction Phase cluster_1 Workup and Purification A Combine Reactants, Base, and Solvent B Heat and Stir A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Quench and Aqueous Extraction C->D Reaction Complete E Drying of Organic Layer D->E F Solvent Removal E->F G Purification (Chromatography/Distillation) F->G H Product Characterization G->H

Sources

Application Note: Optimized Protocol for the Diazotization of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a specialized, highly functionalized building block frequently utilized in pharmaceutical drug discovery and agrochemical synthesis[1][2]. The conversion of this primary aromatic amine into a reactive diazonium salt is a critical gateway reaction for downstream transformations, including Sandmeyer halogenations, cross-coupling reactions, and the synthesis of complex azo dyes[3].

However, the diazotization of this specific substrate presents a unique physicochemical challenge due to its "push-pull" electronic environment:

  • Ortho-Trifluoromethyl Group (-CF₃): The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the amine nitrogen, lowering its basicity and nucleophilicity. Consequently, standard dilute hydrochloric acid (HCl) protocols often fail to fully protonate or solubilize the substrate, leading to incomplete reactions and poor yields[3].

  • Para-Alkoxy Group (-O-R): The 3-methoxypropoxy substituent provides electron donation via resonance (+M). While this partially offsets the deactivation from the -CF₃ group and stabilizes the resulting diazonium cation against premature degradation, the steric and inductive dominance of the ortho-CF₃ group dictates the need for aggressive nitrosating conditions.

The Causality of Reagent Selection: To overcome the low nucleophilicity of the amine, the reaction requires a high concentration of the highly electrophilic nitrosonium ion (


). This is achieved by utilizing 25-30% sulfuric acid (

) or nitrosyl sulfuric acid (NSA) rather than dilute aqueous acids[4][5]. The strong acidic medium forces the dehydration of nitrous acid into

, driving the electrophilic attack on the deactivated amine.

Mechanism NaNO2 NaNO2 + H2SO4 NO_plus Nitrosonium Ion (NO+) NaNO2->NO_plus Dehydration N_Nitrosamine N-Nitrosamine Intermediate NO_plus->N_Nitrosamine Electrophile Amine 4-(3-Methoxypropoxy)- 2-(trifluoromethyl)aniline Amine->N_Nitrosamine Nucleophilic Attack Diazonium Diazonium Salt (Ar-N2+) N_Nitrosamine->Diazonium Tautomerization & -H2O

Mechanistic pathway of diazotization highlighting nitrosonium ion generation and electrophilic attack.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system . It utilizes visual cues and chemical indicator tests to ensure that each phase of the reaction has reached completion before proceeding, preventing catastrophic failures in downstream coupling steps.

Step 1: Acidification and Solubilization
  • Equip a multi-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.

  • Add 280 g of a 25-30% (w/w) aqueous Sulfuric Acid (

    
    ) solution to the flask and cool the system to 0 °C using an ice-brine bath[4].
    
  • Slowly add 1.0 equivalent of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline to the stirring acid.

  • Causality Check: The high concentration of

    
     is required to force the weakly basic amine into a soluble bisulfate salt. Stir until a uniform suspension or solution is achieved.
    
Step 2: Nitrosation
  • Prepare a 30% (w/w) aqueous solution of Sodium Nitrite (

    
    ), utilizing 1.05 to 1.10 equivalents relative to the amine[3][4].
    
  • Begin dropwise addition of the

    
     solution via the addition funnel.
    
  • Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C [4].

  • Causality Check: Diazonium salts are thermodynamically unstable. Allowing the temperature to exceed 5 °C provides the activation energy for dediazoniation (expulsion of

    
     gas), generating an aryl cation that reacts with water to form an unwanted phenol impurity.
    
Step 3: Incubation and Validation
  • After the addition is complete, allow the reaction to stir at 0–5 °C for 1 hour[4].

  • Visual Validation: The mixture should transition into a clear, pale-yellow diazonium salt solution[4].

  • Chemical Validation: Spot a drop of the reaction mixture onto Starch-Iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid (

    
    ). This is a mandatory validation step; it proves that the limiting reagent (the amine) has been exposed to sufficient electrophile to drive the reaction to 100% conversion.
    
Step 4: Quenching
  • Once complete conversion is validated, carefully add solid Sulfamic Acid (

    
    ) in small portions to the stirring solution.
    
  • Quench Validation: Continue adding Sulfamic Acid until a repeat Starch-Iodide test yields a negative (no color change) result.

  • Causality Check: Excess

    
     is highly reactive and will oxidize downstream catalysts (such as Cu(I) in Sandmeyer reactions) or cause unwanted nitrosation of coupling partners. Sulfamic acid cleanly scavenges 
    
    
    
    , converting it into nitrogen gas and sulfuric acid without leaving reactive byproducts.

Workflow Step1 1. Substrate Preparation Weigh Aniline & Cool H2SO4 Step2 2. Acidification Dissolve Aniline in 25-30% H2SO4 (0-5 °C) Step1->Step2 Step3 3. Nitrosation Dropwise addition of 30% NaNO2 (aq) Step2->Step3 Step4 4. Incubation & Validation Stir 1h; Starch-Iodide Test (+) Step3->Step4 Step5 5. Quenching Add Sulfamic Acid until Test (-) Step4->Step5 Step6 6. Downstream Application Sandmeyer / Azo Coupling Step5->Step6

Step-by-step experimental workflow for the diazotization of weakly basic anilines.

Quantitative Data & Process Parameters

The following table summarizes the critical quality attributes (CQAs) and stoichiometric ratios required for the successful execution of this protocol.

ParameterValue / ReagentMechanistic Purpose
Substrate 1.0 EquivalentLimiting reagent for the formation of the diazonium core.
Acid Medium 25-30%

(w/w)
Overcomes the -I effect of the -CF₃ group; ensures complete solubilization and drives

formation[4].
Nitrosating Agent 1.05 - 1.10 Eq.

A slight stoichiometric excess ensures complete conversion of the deactivated amine without causing excessive off-gassing[3].
Temperature 0 - 5 °CSuppresses thermodynamic dediazoniation and prevents phenol byproduct formation[4].
Incubation Time 1 HourProvides sufficient kinetic time for the sterically hindered amine to undergo complete nitrosation[4].
Quenching Agent Sulfamic Acid (

)
Scavenges unreacted

to prevent downstream oxidative side-reactions.

References

Sources

Amide coupling conditions for sterically hindered fluorinated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Challenge – When "Standard" Fails

Coupling sterically hindered, fluorinated anilines is one of the most deceptive challenges in medicinal chemistry. Standard protocols (EDC/HOBt, HBTU) often result in stalled reactions, low conversion, or extensive side-product formation.

The Failure Mode is Twofold:

  • Electronic Deactivation: Fluorine atoms are highly electronegative ($ \chi = 3.98 $). When substituted on the aniline ring (especially ortho or para), they inductively withdraw electron density from the amino group. This lowers the pKa of the conjugate acid (often < 2.0 compared to 4.6 for aniline), rendering the nitrogen significantly less nucleophilic.

  • Steric Blockade: Ortho-substitution creates a physical barrier. The bulky active esters formed by standard reagents (like the benzotriazole ester in HOBt couplings) are often too large to effectively approach the shielded amine.

The Solution: To overcome the poor nucleophilicity, we must increase the electrophilicity of the carbonyl component. We move from "Active Esters" to "Super-Electrophiles" (Acid Chlorides, Acyl Fluorides) or use high-kinetic reagents (T3P, HATU).

Part 2: Strategic Selection Guide

Do not guess. Use this decision matrix to select the correct reagent class based on your substrate's profile.

ReagentSelection Start Analyze Substrate CheckSterics Steric Hindrance? Start->CheckSterics CheckElectronics Electronic Deactivation? CheckSterics->CheckElectronics Low/Med TFFH Method C: TFFH (Acyl Fluoride) (Extreme Sterics) CheckSterics->TFFH High (Ortho-subs) HATU Method A: HATU/HOAt (Moderate Difficulty) CheckElectronics->HATU Moderate (1-2 F atoms) Ghosez Method B: Ghosez's Reagent (High Difficulty / Acid Sensitive) CheckElectronics->Ghosez Severe (Poly-F / CF3) T3P Method D: T3P (Scale-up / High Temp) CheckElectronics->T3P Scale-up Required

Figure 1: Decision matrix for selecting coupling conditions based on steric and electronic barriers.

Part 3: Detailed Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best For: Moderately deactivated anilines (e.g., 4-fluoroaniline, 3,5-difluoroaniline) with mild steric hindrance. Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect," coordinating with the incoming amine to accelerate coupling by up to 100x compared to HOBt.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF or NMP (0.1 – 0.2 M). Note: DMF is preferred for solubility, but NMP allows higher temperatures.

  • Add DIPEA (2.0 – 3.0 equiv). Stir for 5 minutes.

  • Add HATU (1.1 – 1.2 equiv). Stir for 5–10 minutes to form the activated ester (color change to yellow/orange often observed).

  • Add the Fluorinated Aniline (1.0 – 1.2 equiv).

  • Critical Step: If no reaction after 2 hours at RT, heat to 50–60°C . The poor nucleophilicity often requires thermal energy to overcome the activation barrier.

Method B: The "Sledgehammer" (Ghosez’s Reagent)

Best For: Severely deactivated amines (e.g., pentafluoroaniline) or acid-sensitive substrates where Thionyl Chloride is too harsh. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to Acid Chlorides under neutral conditions. Acid chlorides are significantly more electrophilic than HATU esters.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C or RT.

  • Stir for 1–2 hours at RT. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for Methyl Ester by LCMS).

  • Optional: If the acid chloride is stable, concentrate to remove excess reagent. Usually, it is used in situ.

  • Add Pyridine (2.0 – 3.0 equiv) or DIPEA (2-3 equiv).

  • Add Fluorinated Aniline (1.0 – 1.5 equiv).

  • Stir at RT.[2] If sluggish, reflux in DCM (40°C) or switch solvent to Toluene and heat to 80°C.

Why this works: The small size of the chloride leaving group minimizes steric clash, while the high reactivity compensates for the aniline's poor nucleophilicity.

Method C: The Steric Specialist (Acyl Fluorides via TFFH)

Best For: Extreme steric hindrance (e.g., ortho-substituted acids + ortho-substituted anilines). Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an Acyl Fluoride . Acyl fluorides are unique: they are highly reactive toward amines but surprisingly stable to water and less sterically demanding than OBt/OAt esters.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Fluorinated Aniline (1.1 equiv) in DCM or THF .

  • Add DIPEA (2.5 – 3.0 equiv).

  • Add TFFH (1.2 equiv).

  • Stir at RT.[2]

  • Optimization: If the reaction is slow, add HOAt (1.0 equiv) as a catalyst. The combination of Acyl Fluoride + HOAt is extremely potent for difficult couplings.

Method D: The Industrial Workhorse (T3P)

Best For: Scale-up, safety, and reactions requiring high heat (>80°C). Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent.[2] It forms a mixed anhydride.[1][3] The reaction is driven by the release of stable, water-soluble phosphonate byproducts.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Fluorinated Aniline (1.1 equiv) in EtOAc , Me-THF , or DMF .

  • Add Base (3.0 – 4.0 equiv). Recommendation: Use Pyridine or N-Methylmorpholine (NMM) . DIPEA can sometimes be too sterically hindered to deprotonate the specific T3P intermediates effectively.

  • Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv).

  • Heat is Key: T3P reactions often require heat. Start at RT; if slow, heat to reflux (EtOAc ~77°C) or 90°C (DMF).

  • Workup: Wash with water/bicarbonate. Byproducts are water-soluble, simplifying purification.

Part 4: Comparative Data & Troubleshooting

Reagent Comparison Table:

FeatureHATUGhosez's ReagentTFFH (Acyl Fluoride)T3P
Electrophilicity HighVery HighHighModerate-High
Steric Tolerance ModerateHighVery HighHigh
Moisture Sensitivity LowHighLowLow
Byproduct Removal ChromatographyEvaporation/WashChromatographyAqueous Wash
Ideal Use Case General difficult casesDeactivated aminesOrtho-ortho couplingsScale-up / High Temp

Troubleshooting "Stalled" Reactions:

  • Check the Base: For fluorinated anilines, the coupling often stalls because the base (DIPEA) is not strong enough to deprotonate the intermediate or the aniline itself is too weak. Switch to LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the aniline first (forming the anilide anion), then add the activated acid (Acid Chloride/Fluoride).

    • Protocol: Cool aniline in THF to -78°C -> Add LiHMDS (1.0 equiv) -> Stir 30 min -> Add Acid Chloride.

  • Switch Solvent: Change from DMF to Pyridine (acts as solvent and base) or DCE (allows higher temp than DCM).

  • Catalyst: Add DMAP (0.1 equiv) if using EDC or Acid Chlorides.[4] It forms a highly reactive N-acylpyridinium intermediate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Chemical Communications. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society. Link

  • Piotrowski, D. W. (2018). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Synthesis of Heterocycles. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Incorporation of Fluorine and Alkoxy Moieties in Drug Design

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, aniline derivatives have emerged as privileged scaffolds, serving as foundational building blocks for a multitude of approved drugs and clinical candidates. The strategic functionalization of the aniline ring with specific substituents can dramatically influence a molecule's biological activity. This guide focuses on the utility of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline , a compound that, while not extensively documented in peer-reviewed literature, represents a confluence of desirable structural motifs for modern drug discovery.

The trifluoromethyl (CF3) group, a bioisostere for a methyl group, is a cornerstone of contemporary medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and increase membrane permeability.[1] Concurrently, the alkoxypropoxy side chain offers a combination of features: the ether linkages can act as hydrogen bond acceptors, and the overall chain length and flexibility can be optimized to probe and occupy specific pockets within a protein's binding site. This strategic combination of a trifluoromethyl group and an extended alkoxy chain makes 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline a promising, albeit under-explored, building block for creating new chemical entities with tailored pharmacological properties.

This document serves as a detailed guide for researchers, providing insights into the physicochemical properties of this building block, proposed synthetic strategies, and detailed protocols for its incorporation into common pharmacologically relevant scaffolds. The methodologies presented are based on established chemical principles and draw from protocols for structurally analogous compounds, providing a solid foundation for laboratory implementation.

Physicochemical and Pharmacokinetic Profile

The structural features of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline suggest a favorable profile for a drug discovery building block. The table below summarizes its key physicochemical properties, which are crucial for predicting its behavior in biological systems.

PropertyValueSignificance in Drug Discovery
Molecular Formula C11H14F3NO2Provides the elemental composition.
Molecular Weight 249.23 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Trifluoromethyl Group Present at C-2Enhances metabolic stability and can increase binding affinity through favorable interactions.[1]
Methoxypropoxy Group Present at C-4Increases lipophilicity and provides hydrogen bond accepting capabilities, potentially improving solubility and target engagement.
Aniline Moiety Primary AmineA versatile chemical handle for a wide range of synthetic transformations, including amide bond formation, N-arylation, and construction of heterocyclic systems.[2]

Synthetic Pathways and Considerations

A proposed synthetic workflow is outlined below:

G A 4-Amino-2-(trifluoromethyl)phenol B 4-Nitro-2-(trifluoromethyl)phenol A->B Nitration D 4-(3-Methoxypropoxy)-2-(trifluoromethyl)nitrobenzene B->D Williamson Ether Synthesis (with 1-Bromo-3-methoxypropane) C 1-Bromo-3-methoxypropane C->D E 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline D->E Nitro Group Reduction (e.g., Catalytic Hydrogenation) G A 4-(3-Methoxypropoxy)-2- (trifluoromethyl)aniline D Amide Product (Potential Kinase Inhibitor Precursor) A->D B Carboxylic Acid (e.g., substituted benzoic acid) B->D C Amide Coupling Reagent (e.g., HATU, EDCI) C->D Amide Coupling

Sources

Application Note: Synthesis of Urea Derivatives from 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Target Molecule Profile

The starting material, 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline , represents a critical scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors analogous to Sorafenib or Regorafenib).[1]

  • Structure: Aniline core with an ortho-trifluoromethyl (

    
    ) group and a para-alkoxy ether chain.
    
  • Electronic Environment: The ortho-

    
     group is strongly electron-withdrawing (inductive effect, 
    
    
    
    ) and sterically demanding. While the para-alkoxy group provides some mesomeric electron donation (
    
    
    ), the nucleophilicity of the primary amine is significantly attenuated compared to unsubstituted aniline.
  • Solubility: The 3-methoxypropoxy tail imparts improved lipophilicity and solubility in organic solvents (DCM, THF) compared to simple methoxy analogs, facilitating solution-phase synthesis.[1]

Synthetic Challenges

The primary challenge in synthesizing ureas from this substrate is the reduced nucleophilicity of the amino group due to the ortho-


 moiety. Standard nucleophilic attacks on unactivated electrophiles may be sluggish.

Strategic Approaches:

  • Method A (The Industrial Standard): Activation via Phenyl Chloroformate. This route creates a stable phenyl carbamate intermediate, avoiding the handling of hazardous isocyanates or phosgene gas.[1] It is the preferred method for scale-up.

  • Method B (The Library Route): Direct reaction with Isocyanates. Ideal for high-throughput synthesis when the isocyanate partner is commercially available.

  • Method C (The "Safety" Route): CDI-mediated coupling.[2] Useful when avoiding chlorinated reagents, though often requires forcing conditions for this specific substrate.[1][3]

Reaction Landscape Visualization

The following diagram outlines the decision matrix for selecting the optimal synthetic pathway based on substrate availability and scale.

ReactionLandscape Start 4-(3-Methoxypropoxy)- 2-(trifluoromethyl)aniline Decision Is the Partner Amine available as an Isocyanate? Start->Decision MethodA METHOD A: Phenyl Chloroformate (Robust, Scale-up Friendly) Decision->MethodA No (Preferred) MethodB METHOD B: Direct Isocyanate Coupling (Fast, Atom Economical) Decision->MethodB Yes MethodC METHOD C: CDI Activation (Phosgene-free, One-pot) Decision->MethodC No (Alternative) Intermediate Phenyl Carbamate Intermediate MethodA->Intermediate PhOCOCl, Pyridine Target Target Urea Derivative MethodB->Target + R-NCO, DCM/TEA MethodC->Target + CDI, then Amine 2 Intermediate->Target + Amine 2, Base, Heat

Figure 1: Strategic decision tree for urea synthesis from electron-deficient anilines.

Detailed Protocols

Method A: The Phenyl Chloroformate Route (Recommended)

Context: This method is analogous to the industrial synthesis of Sorafenib. It converts the sluggish aniline into a reactive carbamate electrophile.

Step 1: Formation of the Phenyl Carbamate

Mechanism: The aniline attacks phenyl chloroformate. The base neutralizes the HCl byproduct.

  • Reagents:

    • Starting Aniline (1.0 equiv)[1]

    • Phenyl Chloroformate (1.05 equiv)[1]

    • Pyridine (1.1 equiv) or

      
       (saturated aq.[1] biphasic system)
      
    • Solvent: DCM or THF (anhydrous)[1]

Protocol:

  • Charge a reaction vessel with 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Cool the solution to 0°C under

    
     atmosphere.
    
  • Add Pyridine (1.1 equiv) followed by the dropwise addition of Phenyl Chloroformate (1.05 equiv). Caution: Exothermic.[1]

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting aniline peak should disappear, replaced by the less polar carbamate.[1]

  • Work-up: Wash with 1N HCl (to remove pyridine), then water and brine. Dry over

    
    .[2]
    
  • Isolation: Concentrate in vacuo. The intermediate often solidifies and can be used directly or recrystallized from Hexane/EtOAc.

Step 2: Urea Formation
  • Reagents:

    • Phenyl Carbamate Intermediate (from Step 1)[1][4][5]

    • Partner Amine (

      
      , 1.0–1.2 equiv)[1]
      
    • Base: TEA or DIPEA (1.0 equiv) - Optional, speeds up reaction[1]

    • Solvent: DMSO (for difficult amines) or THF.

Protocol:

  • Dissolve the Phenyl Carbamate (1.0 equiv) in THF or DMSO.

  • Add the Partner Amine (1.1 equiv).

  • Heat the reaction to 50–60°C. Note: The electron-withdrawing

    
     group actually makes the carbamate a better leaving group, facilitating this step.
    
  • Stir for 4–12 hours.

  • Work-up: Pour into water. The urea product usually precipitates. Filter and wash with water and cold ether.

Method B: Direct Isocyanate Addition

Context: Used when the partner amine is commercially available as an isocyanate.

Protocol:

  • Dissolve 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DCM.

  • Add the Isocyanate (

    
    , 1.1 equiv).
    
  • Add catalytic DMAP (10 mol%) if the reaction is sluggish.

  • Stir at RT for 12–24 hours.

  • Troubleshooting: If no reaction occurs after 24h, reflux in Toluene. The

    
     steric bulk may hinder the approach.
    

Mechanistic Insight & Troubleshooting

The following diagram illustrates the mechanism for Method A, highlighting the critical transition states.

Mechanism Step1 Nucleophilic Attack (Aniline on PhOCOCl) Intermediate Phenyl Carbamate (Stable Electrophile) Step1->Intermediate - HCl (Base sponge) Step2 Elimination-Addition (Release of Phenol) Intermediate->Step2 + R-NH2 Heat Product Diaryl Urea Step2->Product - PhOH

Figure 2: Mechanistic flow of the Phenyl Chloroformate urea synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1)

steric hindrance
Switch solvent to THF; heat to reflux; use stronger base (NaH) to deprotonate aniline first.
Oiling Out Lipophilic alkoxy chainTriturate crude oil with cold Ether/Pentane or use reverse-phase flash chromatography.
Hydrolysis Wet solventsEnsure anhydrous conditions; isocyanates and chloroformates are moisture sensitive.
Regioselectivity N/ANot applicable for primary anilines, but ensure no competing nucleophiles (OH, SH) are on the partner amine.[1]

References

  • Bankston, D. et al. "A Scalable Synthesis of the VEGFR Inhibitor Sorafenib."[1] Organic Process Research & Development, 2002.[1] (Describes the phenyl chloroformate route for

    
     anilines). 
    
  • BenchChem. "Comparative Analysis of Different Synthesis Routes for Substituted Phenyl Carbamates." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Product Specification: 4-Methoxy-2-(trifluoromethyl)aniline." (Structural analog data).

  • Organic Chemistry Portal. "Synthesis of Ureas: Recent Literature." (General methodologies for urea synthesis).

Sources

The Strategic Synthesis of Heterocyclic Scaffolds from 4-Alkoxy-2-trifluoromethylanilines: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Fluorinated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1] The trifluoromethyl group (CF₃), in particular, is of paramount importance due to its ability to modulate lipophilicity, metabolic stability, and binding affinity.[2][3] When appended to an aniline ring, the CF₃ group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic system, paving the way for the construction of complex heterocyclic architectures. This guide provides an in-depth exploration of the synthetic utility of 4-alkoxy-2-trifluoromethylanilines as versatile starting materials for the preparation of a range of medicinally relevant heterocyclic compounds.

The presence of the 4-alkoxy group, an electron-donating substituent, in conjunction with the 2-trifluoromethyl group, creates a unique electronic and steric environment on the aniline ring. This substitution pattern not only influences the regioselectivity of subsequent cyclization reactions but also provides a handle for further functionalization, making these anilines highly valuable building blocks in drug development programs.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not merely list synthetic procedures but will delve into the causality behind experimental choices, providing detailed, self-validating protocols and mechanistic insights.

I. Synthesis of Trifluoromethylated Quinolines: The Friedländer Annulation

The quinoline scaffold is a ubiquitous motif in a plethora of natural products and synthetic drugs with a broad spectrum of biological activities. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group, stands as a classic and reliable method for quinoline synthesis.

The 4-alkoxy-2-trifluoromethylaniline can be readily converted to the corresponding 2-amino-5-alkoxy-3-trifluoromethylbenzaldehyde, a key precursor for the Friedländer synthesis. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation step.

Protocol 1: Synthesis of 2-Amino-5-alkoxy-3-trifluoromethylbenzaldehyde

This protocol outlines the formylation of a 4-alkoxy-2-trifluoromethylaniline via a directed ortho-metalation strategy.

Materials:

  • 4-Alkoxy-2-trifluoromethylaniline

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-alkoxy-2-trifluoromethylaniline (1.0 eq) in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the dianion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 2-amino-5-alkoxy-3-trifluoromethylbenzaldehyde.

Protocol 2: Friedländer Annulation for the Synthesis of 4-Substituted-6-alkoxy-8-trifluoromethylquinolines

This protocol describes the condensation of the synthesized benzaldehyde with a ketone containing an α-methylene group.

Materials:

  • 2-Amino-5-alkoxy-3-trifluoromethylbenzaldehyde

  • Ketone (e.g., acetone, acetophenone) (1.2 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-alkoxy-3-trifluoromethylbenzaldehyde (1.0 eq) and the ketone (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (0.1-0.2 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the target quinoline derivative.

Table 1: Representative Examples of Friedländer Quinoline Synthesis

R Group of KetoneProductTypical Yield (%)
CH₃ (from Acetone)4-Methyl-6-alkoxy-8-trifluoromethylquinoline75-85
Ph (from Acetophenone)4-Phenyl-6-alkoxy-8-trifluoromethylquinoline80-90
OEt (from Ethyl acetoacetate)Ethyl 2-hydroxy-6-alkoxy-8-trifluoromethylquinoline-3-carboxylate70-80

II. Synthesis of Trifluoromethylated Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. 4-Alkoxy-2-trifluoromethylaniline can serve as a precursor to the required diamine.

Protocol 3: Synthesis of 4-Alkoxy-6-trifluoromethylbenzene-1,2-diamine

This protocol involves the nitration of the starting aniline followed by reduction.

Materials:

  • 4-Alkoxy-2-trifluoromethylaniline

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Iron powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (5 M)

  • Ethanol

Procedure: Step A: Nitration

  • Carefully add 4-alkoxy-2-trifluoromethylaniline (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the nitrated aniline.

Step B: Reduction

  • Suspend the nitrated aniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add iron powder or tin(II) chloride (3-5 eq) portion-wise, controlling the exothermic reaction.

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the excess iron.

  • Neutralize the filtrate with a 5 M sodium hydroxide solution until basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diamine, which can often be used in the next step without further purification.

Protocol 4: Condensation to Form 2-Substituted-5-alkoxy-7-trifluoromethyl-1H-benzimidazoles

This protocol details the cyclization of the diamine with a carboxylic acid.

Materials:

  • 4-Alkoxy-6-trifluoromethylbenzene-1,2-diamine

  • Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) (1.1 eq)

  • Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)

Procedure:

  • Combine the diamine (1.0 eq) and the carboxylic acid (1.1 eq) in a round-bottom flask.

  • Add 4 M hydrochloric acid or a catalytic amount of PPA.

  • Heat the reaction mixture at 100-120 °C for 4-6 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • A precipitate will form, which can be collected by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole.[4][5][6]

III. Synthesis of Trifluoromethylated Quinazolinones

Quinazolinones are a class of fused heterocycles that are of great interest in medicinal chemistry due to their diverse pharmacological activities. A common route to 4(3H)-quinazolinones involves the cyclization of 2-aminobenzonitriles or 2-aminobenzamides.

Protocol 5: Synthesis of 2-Amino-5-alkoxy-3-trifluoromethylbenzonitrile

This protocol describes the Sandmeyer reaction starting from the corresponding aniline.

Materials:

  • 4-Alkoxy-2-trifluoromethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

Procedure:

  • Dissolve 4-alkoxy-2-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired benzonitrile.

Protocol 6: Synthesis of 6-Alkoxy-8-trifluoromethyl-4(3H)-quinazolinone

This protocol outlines the cyclization of the 2-aminobenzonitrile with formic acid.

Materials:

  • 2-Amino-5-alkoxy-3-trifluoromethylbenzonitrile

  • Formic acid (excess)

Procedure:

  • Reflux a solution of 2-amino-5-alkoxy-3-trifluoromethylbenzonitrile (1.0 eq) in an excess of formic acid for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with water and dry to obtain the quinazolinone product.[7][8][9][10][11]

IV. Pictet-Spengler and Bischler-Napieralski Reactions for Isoquinoline Synthesis

The synthesis of tetrahydroisoquinolines and dihydroisoquinolines, important scaffolds in natural products and pharmaceuticals, can be achieved via the Pictet-Spengler and Bischler-Napieralski reactions, respectively. These reactions typically require an electron-rich aromatic ring for efficient cyclization. The 4-alkoxy group on our starting aniline provides this necessary electron density.

Conceptual Workflow for Isoquinoline Synthesis

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Cyclization Reactions cluster_3 Products A 4-Alkoxy-2-trifluoromethylaniline B Homologation to β-Arylethylamine A->B Multi-step conversion C Acylation B->C D Pictet-Spengler Reaction (with Aldehyde/Ketone) B->D E Bischler-Napieralski Reaction (Dehydrating Agent) C->E F Tetrahydroisoquinoline D->F G Dihydroisoquinoline E->G

Caption: General workflow for the synthesis of isoquinoline derivatives.

The conversion of 4-alkoxy-2-trifluoromethylaniline to the corresponding β-(4-alkoxy-2-trifluoromethylphenyl)ethylamine is a necessary multi-step process that is beyond the scope of this immediate guide but typically involves reduction of a corresponding nitrile or nitroalkene. Once this key intermediate is obtained, the following cyclization protocols can be applied.

Protocol 7: Pictet-Spengler Reaction for Tetrahydroisoquinolines

Materials:

  • β-(4-Alkoxy-2-trifluoromethylphenyl)ethylamine

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Dissolve the β-arylethylamine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent such as dichloromethane or toluene.

  • Add the acid catalyst (e.g., TFA, 1.0-2.0 eq) at room temperature.

  • Stir the reaction for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the tetrahydroisoquinoline.[12][13][14][15]

Protocol 8: Bischler-Napieralski Reaction for Dihydroisoquinolines

Materials:

  • N-Acyl-β-(4-alkoxy-2-trifluoromethylphenyl)ethylamine (prepared by acylation of the corresponding amine)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Toluene or Xylene (anhydrous)

Procedure:

  • Dissolve the N-acyl-β-arylethylamine (1.0 eq) in anhydrous toluene or xylene.

  • Add phosphorus oxychloride (2.0-5.0 eq) or PPA.

  • Reflux the mixture for 2-6 hours.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of ice and concentrated ammonia solution to neutralize the excess acid.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford the dihydroisoquinoline.[16][17][18][19]

Safety and Handling

Trifluoromethylated anilines and the reagents used in these protocols should be handled with appropriate safety precautions.[20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reactivity: Be cautious with highly reactive reagents such as n-butyllithium and strong acids/bases. Follow proper quenching procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

4-Alkoxy-2-trifluoromethylanilines are demonstrably versatile and valuable precursors for the synthesis of a wide array of medicinally important heterocyclic compounds. The electronic properties conferred by the trifluoromethyl and alkoxy substituents can be strategically exploited to direct the regiochemical outcome of various cyclization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinolines, benzimidazoles, quinazolinones, and isoquinolines, thereby facilitating the development of new therapeutic agents. The provided methodologies are robust and can be adapted to a range of substrates, offering a powerful toolkit for the modern medicinal chemist.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2- HYDROXYPYRIDINE ANION-BAS. (2023). HETEROCYCLES, 106(10). Retrieved from [Link]

  • Tiwari, A. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(3), 1151-1153.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. Retrieved from [Link]

  • Tiwari, A. (2021). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Yi, Y., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(5458).
  • Wang, Y., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering, 10(32), 10586–10596.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]

  • Movassaghi, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(25), 10765–10774.
  • ResearchGate. (n.d.). Saturated N‐heterocycle synthesis from aniline and diol by Fe and Ni catalysts. Retrieved from [Link]

  • DiVA portal. (2018). Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. Retrieved from [Link]

  • American Chemical Society. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(40), 14231–14239.
  • MDPI. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12633-12644.
  • Vapourtec. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

  • Taylor & Francis. (2025). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved from [Link]

  • DSpace@MIT. (2015). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Access to Trifluoromethylated 4-Alkoxy-2-pyrones, Pyridones and Quinolones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Institutes of Health. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Institutes of Health. (2018). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

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Application Note: Advanced Reductive Amination Protocols for 2-Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the reductive amination of 2-trifluoromethylaniline derivatives.

Executive Summary

The synthesis of secondary amines via reductive amination typically relies on the nucleophilic attack of an amine onto a carbonyl carbon. However, 2-trifluoromethylaniline presents a severe synthetic bottleneck. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically reduces the electron density on the nitrogen atom, lowering its pKa and rendering it a remarkably weak nucleophile (1)[1]. Furthermore, the ortho-substitution introduces significant steric hindrance, physically blocking the trajectory required for efficient hemiaminal formation. This application note details the mechanistic causality behind these failures and provides validated, high-yield protocols to overcome them.

Mechanistic Pathway & Causality

The reductive amination of weak anilines is fundamentally a stepwise process disguised as a one-pot reaction (2)[2]. Under standard direct reductive amination conditions—such as using sodium triacetoxyborohydride (STAB) in acetic acid—the rate of imine formation is so slow that the competitive direct reduction of the aldehyde or ketone to an alcohol often dominates the reaction pathway.

The causality of experimental failure usually traces back to the dehydration step. The elimination of water from the hemiaminal to form the imine is thermodynamically uphill for electron-deficient systems. Microsolvation and the presence of residual water can severely stall this kinetic pathway (3)[3]. Therefore, aggressive water scavenging or Lewis acid activation is mandatory to push the equilibrium forward.

MechanisticPathway Reactants Carbonyl + 2-CF3-Aniline Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Rate-Limiting) Hemiaminal->Imine Dehydration (Lewis Acid) Reduction Hydride Reduction Imine->Reduction NaBH3CN or BH3·THF Product Secondary Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic bottleneck in reductive amination of weakly nucleophilic anilines.

Advanced Strategic Approaches

To successfully alkylate 2-trifluoromethylanilines, researchers must abandon standard STAB protocols and adopt one of the following advanced strategies:

  • Lewis Acid-Mediated (Titanium(IV) Isopropoxide): Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly drive imine formation. Once the titanium-imine complex is formed, it is reduced in situ using sodium cyanoborohydride (NaBH₃CN).

  • Electrophilic Activation (BH₃·THF / TMSCl): For highly sterically congested and electron-deficient anilines, the combination of borane-tetrahydrofuran and trimethylsilyl chloride in DMF provides a rapid, low-temperature alternative. TMSCl activates the carbonyl, while BH₃ traps the intermediate (4)[4].

  • Transition-Metal Catalysis: Palladium nanoparticles (Pd-NPs) can facilitate reductive amination under H₂ pressure, often tolerating aqueous media and eliminating the need for stoichiometric hydride reagents (5)[5].

Table 1: Comparison of Reductive Amination Strategies for 2-Trifluoromethylanilines

StrategyReagentsTemp (°C)TimeYield RangeKey Advantage
A. Lewis Acid Ti(OiPr)₄, NaBH₃CN, EtOH25 - 5012 - 24 h65 - 85%Highly reliable for ketones; prevents over-alkylation.
B. Electrophilic BH₃·THF, TMSCl, DMF0 - 250.5 - 3 h70 - 95%Extremely fast; works for highly deactivated anilines.
C. Catalytic Pd/C or Pd-NPs, H₂ (1 atm)25 - 6018 - 24 h80 - 95%Green chemistry; scalable; aqueous compatibility.

Validated Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Reductive Amination Causality Note: The sequential addition is critical. Adding the reductant too early will result in the direct reduction of the carbonyl, as the Ti(OiPr)₄ requires time to force the unfavorable imine equilibrium.

  • Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-trifluoromethylaniline (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.1 equiv, 11 mmol) in anhydrous ethanol (20 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv, 12.5 mmol) dropwise via syringe at room temperature.

    • Self-Validation Checkpoint 1: The solution should transition from colorless to a distinct yellow/orange hue within 15-30 minutes, confirming the formation of the titanium-imine complex.

  • Dehydration: Stir the reaction mixture at room temperature for 6–12 hours. For sterically hindered ketones, heat to 50 °C.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol) in small portions. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint 2: Gentle effervescence may occur. TLC (Hexanes/EtOAc 8:2) should show the disappearance of the yellow imine spot and the emergence of a higher Rf, UV-active secondary amine spot.

  • Quench & Workup: Quench the reaction by adding water (2 mL). A heavy white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Direct Reductive Amination via BH₃·THF and TMSCl Causality Note: TMSCl acts as a transient electrophilic activator for the carbonyl, bypassing the need for thermal dehydration. This allows the reaction to proceed at 0 °C, suppressing side reactions (4)[4].

  • Preparation: In a dry Schlenk tube under nitrogen, dissolve 2-trifluoromethylaniline (1.0 equiv, 5 mmol) and the carbonyl compound (1.2 equiv, 6 mmol) in anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Trimethylsilyl chloride (TMSCl) (2.5 equiv, 12.5 mmol) dropwise.

  • Reduction: Immediately following TMSCl addition, add a 1.0 M solution of BH₃·THF complex (1.5 equiv, 7.5 mL) dropwise over 5 minutes.

    • Self-Validation Checkpoint 1: Vigorous gas evolution (H₂) will occur. The reaction vessel must be vented properly to prevent over-pressurization.

  • Completion: Stir at 0 °C for 30–60 minutes. Monitor by GC/MS or TLC.

    • Self-Validation Checkpoint 2: The reaction is typically complete in under an hour, significantly faster than Protocol A.

  • Quench: Carefully quench with 1M NaOH (10 mL) to destroy excess borane and neutralize the mixture. Extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with water (to remove DMF) and brine, dry over MgSO₄, and concentrate. Purify via chromatography.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting aniline remains, the nucleophilicity is too low for the chosen electrophile. Switch from Protocol A to Protocol B, or increase the equivalents of Ti(OiPr)₄ to 2.0 to force the equilibrium.

  • Over-alkylation: While 2-trifluoromethylaniline is a weak nucleophile, the resulting secondary amine is often more nucleophilic than the starting material (6)[6]. To prevent tertiary amine formation, strictly control the stoichiometry (keep the carbonyl at ≤1.1 equiv) and maintain low temperatures during the reduction phase.

  • Moisture Contamination: The presence of water (microsolvation) heavily retards the hemiaminal-to-imine transition. Ensure all solvents are strictly anhydrous and stored over molecular sieves.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem. 1996. 1

  • "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis 2011, Thieme. 4

  • "The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction." ACS Ind. Eng. Chem. Res. 2025. 3

  • "Borch Reductive Amination." Alfa Chemistry. 2

  • "Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis." Benchchem. 6

  • "Palladium-Catalyzed Reductive Amination Pathways." Smolecule. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the reaction yields of couplings involving 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and success of their synthetic routes.

The unique electronic and steric properties of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline present distinct challenges in common coupling reactions. The electron-withdrawing trifluoromethyl group deactivates the aniline nitrogen, while the bulky methoxypropoxy group can introduce steric hindrance. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve optimal yields.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding coupling reactions with this aniline derivative:

Q1: Why are my coupling reaction yields with 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline consistently low?

Low yields can often be attributed to the reduced nucleophilicity of the aniline due to the electron-withdrawing trifluoromethyl group.[1] This makes standard coupling conditions less effective. Additionally, steric hindrance from the ortho-trifluoromethyl group and the para-alkoxy substituent can impede the approach of the coupling partners.[2]

Q2: I'm observing significant amounts of starting material at the end of my reaction. What is the likely cause?

Unreacted starting material is a common issue and often points to problems with catalyst activation or stability.[3] The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.[3] The choice of ligand, base, and solvent are all critical factors that can influence catalyst performance.[4]

Q3: What are the most common side products I should be aware of?

In palladium-catalyzed aminations, common side reactions include hydrodehalogenation of the aryl halide coupling partner and homocoupling of either the aniline or the aryl halide.[3] In Suzuki couplings, protodeboronation of the boronic acid is a frequent issue.[5] These side reactions can often be minimized by carefully optimizing the reaction conditions.

Q4: How does the methoxypropoxy group influence the reaction?

The 4-(3-Methoxypropoxy) group is an electron-donating group, which can help to partially offset the deactivating effect of the trifluoromethyl group. However, its bulkiness can also contribute to steric hindrance, which may require the use of specialized, sterically demanding ligands to facilitate the coupling.

Q5: My purified product is discolored. What could be the cause?

Anilines are prone to oxidation, which can lead to the formation of colored impurities.[6] This can be exacerbated by exposure to air and light. To minimize this, it is recommended to work under an inert atmosphere and to purify the product promptly after the reaction is complete. Purification via column chromatography, sometimes with the addition of a small amount of a non-nucleophilic base like triethylamine to the eluent, can help to remove these impurities.[7]

Troubleshooting Guides for Common Coupling Reactions

This section provides detailed troubleshooting strategies for specific coupling reactions involving 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline.

Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[1] However, the electron-deficient nature of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can make this transformation challenging.

Problem: Low or No Conversion to the Desired Arylamine

dot graph TD { A[Low or No Conversion] --> B{Potential Causes}; B --> C[Inactive Catalyst]; B --> D[Inappropriate Ligand]; B --> E[Incorrect Base Selection]; B --> F[Poor Substrate Reactivity]; C --> G["Solution: Use robust precatalysts (e.g., G3/G4 palladacycles).[3] Consider a pre-activation step."]; D --> H["Solution: Screen bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos).[3]"]; E --> I["Solution: Use strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4).[3] For base-sensitive substrates, consider weaker bases like Cs2CO3.[8]"]; F --> J["Solution: If using aryl chlorides, switch to bromides or iodides if possible. Increase reaction temperature and use highly active ligands.[3]"];

} caption: "Troubleshooting Low Conversion in Buchwald-Hartwig Amination"

Experimental Protocol: Screening Ligands and Bases for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the selected phosphine ligand (4 mol%) to an oven-dried vial.

  • Base Addition: Add the chosen base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Ligand Base Typical Yield Range (%) Notes
BrettPhosNaOtBu60-85A good starting point for primary anilines.[3]
RuPhosK₃PO₄55-80Effective with weaker bases, which can be beneficial for sensitive substrates.
XPhosCs₂CO₃50-75A versatile ligand, often used with carbonate bases.

Yields are representative and will vary based on the specific aryl halide and reaction conditions.

Guide 2: Suzuki-Miyaura Coupling

For Suzuki-Miyaura couplings, a halogenated derivative of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline would be used. The electronic properties of this substrate can influence the efficiency of the catalytic cycle.

Problem: Low Yield and/or Significant Protodeboronation

dot graph TD { A[Low Yield / Protodeboronation] --> B{Potential Causes}; B --> C[Boronic Acid Instability]; B --> D[Suboptimal Catalyst/Ligand]; B --> E[Inefficient Transmetalation]; B --> F[Poor Solvent/Base Combination]; C --> G["Solution: Use fresh boronic acid or more stable derivatives like pinacol esters or MIDA boronates.[10]"]; D --> H["Solution: Screen catalysts and ligands. Pd(PPh₃)₄ can be effective. For challenging couplings, consider more active ligand systems.[5]"]; E --> I["Solution: The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective.[4] The addition of water can sometimes be beneficial.[11]"]; F --> J["Solution: Ensure proper degassing of solvents to prevent catalyst deactivation.[10] A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is common.[5]"];

} caption: "Troubleshooting Low Yield in Suzuki-Miyaura Coupling"

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add the halogenated aniline derivative (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the general work-up and purification procedure described for the Buchwald-Hartwig amination.[5]

Guide 3: Amide Coupling (Acylation)

The reduced nucleophilicity of the aniline can also make amide bond formation challenging, often requiring more forcing conditions or specialized coupling reagents.

Problem: Incomplete Acylation or No Reaction

dot graph TD { A[Incomplete Acylation] --> B{Potential Causes}; B --> C[Low Nucleophilicity of Aniline]; B --> D[Steric Hindrance]; B --> E[Ineffective Coupling Reagent]; C --> F["Solution: Use more reactive acylating agents like acyl chlorides or fluorides.[12][13] Higher reaction temperatures may be necessary.[14]"]; D --> G["Solution: For sterically demanding substrates, specialized methods may be required.[14][15]"]; E --> H["Solution: Standard peptide coupling reagents may be insufficient. Consider methods that generate highly reactive intermediates.[12][13]"];

} caption: "Troubleshooting Incomplete Amide Coupling"

Experimental Protocol: Amide Coupling via Acyl Fluoride

This protocol is adapted for electron-deficient anilines where standard methods may fail.[12][13]

  • Acyl Fluoride Formation (In Situ): In a vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like acetonitrile. Add a fluorinating agent (e.g., cyanuric fluoride, 1.1 equiv) and a base (e.g., pyridine, 1.1 equiv). Stir at room temperature for 1-2 hours.

  • Amine Addition: Add 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (1.2 equiv) to the reaction mixture.

  • Reaction: Seal the vial and heat to an elevated temperature (e.g., 80-120 °C). The optimal temperature will depend on the specific substrates.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and perform a standard aqueous work-up.

  • Purification: Purify the crude amide by flash column chromatography or recrystallization.

General Optimization Strategies

  • Systematic Screening: When troubleshooting, it is best to change one variable at a time (e.g., ligand, base, solvent, temperature) to identify the key parameters affecting your reaction.

  • Reagent Quality: Always use high-purity, dry, and degassed solvents. Ensure that your catalyst, ligands, and bases have not degraded.[10]

  • Inert Atmosphere: For many coupling reactions, particularly those involving palladium catalysts, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[10]

  • Analytical Monitoring: Frequent monitoring of the reaction by TLC or LC-MS will provide valuable information about the reaction progress and the formation of any side products.

By applying these targeted troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the yields and outcomes of your coupling reactions with 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline.

References

  • Benchchem. (n.d.). Application Note: Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Purification challenges of N-Allyl-3-(trifluoromethyl)aniline from reaction mixtures.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
  • Bode, J. W. (2016). The synthesis of sterically hindered amides. CHIMIA, 70(5), 333-337.
  • Zhang, Y., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Hopkins, B. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1345–1351.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

Sources

Technical Support Center: Overcoming Steric Hindrance of the 2-Trifluoromethyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating the 2-trifluoromethyl (-CF₃) group.

The ortho-CF₃ group is a privileged motif in medicinal chemistry, highly valued for its ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, its incorporation via transition-metal-catalyzed cross-coupling is notoriously difficult. The group exerts a dual-deactivating effect: it is highly electron-withdrawing, and its immense steric bulk (possessing a van der Waals volume comparable to an isopropyl group) severely restricts the conformational freedom of intermediate metal complexes.

Part 1: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with a 2-trifluoromethylphenyl halide is stalling at <20% conversion. How can I drive this to completion?

Causality: The steric bulk of the ortho-CF₃ group prevents the proper alignment of the arylboronic acid during the transmetalation step. Standard ligands (like PPh₃) are insufficiently bulky to force the sterically congested intermediate into the geometry required for rapid reductive elimination, leading to catalyst resting states and eventual degradation[1]. Solution: Switch to bulky, highly electron-donating ligands. Dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) or trialkylphosphines (e.g., P(t-Bu)₃ or P(Cy)₃) are structurally designed to solve this. Their electron-rich nature accelerates the initial oxidative addition into the deactivated C–X bond, while their immense steric volume forces the resulting cis-Pd(II) intermediate to undergo rapid reductive elimination, preventing the catalyst from stalling[1].

Q2: I am observing significant defluorination (C–F activation) side products when using Nickel catalysts. Why does this happen and how do I prevent it?

Causality: Nickel has a high propensity for oxidative insertion into C–F bonds. When the primary cross-coupling pathway (transmetalation) is sterically retarded by the 2-CF₃ group, the long-lived Ni(II) intermediate can undergo a competitive β-fluoride elimination or direct C(sp³)–F oxidative addition. This is heavily exacerbated by the presence of Lewis acidic additives or silanes[2]. Solution: If defluorinative coupling is not the desired pathway, switch the metal center from Ni to Pd, which is far less prone to C–F insertion. If Ni must be used, avoid additives like Et₃SiH, ZnMe₂, or AlMe₃, which actively promote defluorinative pathways by coordinating to the fluorine atoms (F→Zn/Al interactions)[2].

Q3: How do I handle the poor solubility and rapid degradation of sterically hindered 2-CF₃ arylboronic acids?

Causality: Highly fluorinated and sterically hindered boronic acids often exhibit poor solubility in standard non-polar organic solvents (like toluene) and can undergo rapid protodeboronation under basic aqueous conditions at high temperatures. Solution: Utilize a biphasic solvent system such as 1,4-dioxane/H₂O (typically in a 4:1 ratio)[3]. The addition of water as a co-solvent drastically improves the solubility of the boronic acid and the inorganic base (e.g., Na₂CO₃), facilitating a smoother transmetalation. To mitigate protodeboronation, lower the reaction temperature to 80–90 °C and ensure rigorous degassing to prevent oxidative degradation[3].

Part 2: Mechanistic Workflows & Logic Trees

The following diagrams illustrate the mechanistic bottlenecks introduced by the 2-CF₃ group and the logical troubleshooting steps required to overcome them.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by e-rich L) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar-CF3)(X)L2 Steric Clash at CF3 OxAdd->PdII_1 TransMet Transmetalation (Bottleneck Step) PdII_1->TransMet Slowed by 2-CF3 PdII_2 Cis-Pd(II)(Ar-CF3)(Ar')L2 Highly Hindered TransMet->PdII_2 RedElim Reductive Elimination (Forced by Bulky L) PdII_2->RedElim Fast with Buchwald L Product Biaryl Product + Pd(0)L2 RedElim->Product Product->Pd0

Caption: Catalytic cycle of 2-CF3 cross-coupling highlighting steric bottlenecks and ligand effects.

Workflow Start Low Yield in 2-CF3 Coupling? Check1 Is starting material consumed? Start->Check1 NoSM No: Poor Oxidative Addition Check1->NoSM No YesSM Yes: Side Reactions or Trapping Check1->YesSM Yes Sol1 Switch to P(t-Bu)3 or XPhos NoSM->Sol1 Check2 Identify Side Product YesSM->Check2 Defluor Defluorination (C-F Activation) Check2->Defluor Proto Protodeboronation Check2->Proto Sol2 Switch Ni to Pd, avoid Lewis Acids Defluor->Sol2 Sol3 Use Dioxane/H2O, lower Temp Proto->Sol3

Caption: Troubleshooting logic tree for resolving low yields in 2-trifluoromethyl cross-couplings.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes empirically validated conditions for overcoming 2-CF₃ steric hindrance across different substrate classes.

Substrate ClassCatalyst / Ligand SystemSolvent & BaseAvg. YieldKey Mechanistic Advantage
2-CF₃-Aryl Bromides Pd(OAc)₂ / SPhos (1:2)Toluene/H₂O, K₃PO₄85-95%SPhos bulk forces rapid reductive elimination; biphasic system aids solubility.
2-CF₃-Aryl Chlorides Pd₂(dba)₃ / P(t-Bu)₃1,4-Dioxane, Cs₂CO₃75-88%Highly electron-rich P(t-Bu)₃ overcomes the high activation barrier of C–Cl oxidative addition[1].
Trifluoromethylated Heterocycles PdCl₂(PPh₃)₂ (10 mol%)Dioxane/H₂O (4:1), Na₂CO₃73-88%High catalyst loading compensates for slower kinetics; water prevents boronic acid stalling[3].
2-CF₃-Alkenes (Defluorinative) Ni(cod)₂ / PCy₃Toluene, Et₃SiH60-80%PCy₃ promotes specific C(sp³)–F bond activation via metathesis over standard coupling[2].

Part 4: Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol for the Suzuki-Miyaura Cross-Coupling of 2-Trifluoromethylphenyl Halides is engineered as a self-validating system. It includes mandatory in-process checks to verify causality at each step.

Step 1: Rigorous Exclusion of Oxygen (Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-trifluoromethylphenyl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the inorganic base (e.g., K₃PO₄, 3.0 equiv).

  • Validation Check: Ensure the boronic acid is freshly titrated or recrystallized, as degraded boronic anhydrides (boroxines) will skew the stoichiometry and stall the reaction.

Step 2: Catalyst & Ligand Assembly

  • In a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to the flask.

  • Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species, which is critical for penetrating the steric shield of the 2-CF₃ group.

Step 3: Solvent Addition & Degassing

  • Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration) via syringe.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands like SPhos.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath.

Step 4: In-Process Validation (The Self-Validating Step)

  • At T = 1 Hour: Withdraw a 50 µL aliquot under positive nitrogen pressure. Quench into 0.5 mL EtOAc and 0.5 mL H₂O. Extract the organic layer and analyze via GC-MS.

  • Diagnostic Analysis:

    • If SM remains but boronic acid is depleted: Protodeboronation is occurring. Correction: Cool the reaction, add another 0.5 equiv of boronic acid, and lower the temperature to 80 °C.

    • If both SM and boronic acid remain: Oxidative addition is failing. Correction: Ensure the catalyst has not precipitated (indicated by a black palladium mirror).

Step 5: Workup and Purification

  • Upon complete consumption of the starting material (typically 4–12 hours), cool the mixture to room temperature.

  • Dilute with EtOAc and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the sterically hindered biaryl product.

References

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction Beilstein Journal of Organic Chemistry URL: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions MDPI (Molecules) URL:[Link]

  • Theoretical Insight into C(sp³)–F Bond Activations and Origins of Chemo- and Regioselectivities of “Tunable” Nickel-Mediated/-Catalyzed Couplings of 2-Trifluoromethyl-1-alkenes with Alkynes Organometallics (ACS Publications) URL:[Link]

Sources

Troubleshooting low conversion rates in aniline acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and optimize aniline acylation reactions.

Acylation of anilines (forming acetanilides or benzanilides) is a fundamental nucleophilic acyl substitution. While seemingly straightforward, conversion rates frequently plummet due to a triad of hidden variables: steric clashes, electronic deactivation, and pH-induced nucleophile quenching. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these failures, providing you with self-validating protocols to ensure reproducible yields.

Diagnostic Workflow for Low Conversion Rates

Troubleshooting Start Low Conversion Rate in Aniline Acylation CheckSub Analyze Substrate Electronic & Steric Profile Start->CheckSub CheckCond Analyze Reagents & Reaction Conditions Start->CheckCond EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3)? CheckSub->EWG Steric Ortho-Substitution (e.g., 2-Methylaniline)? CheckSub->Steric Hydrolysis Moisture Degrading Acylating Agent? CheckCond->Hydrolysis Acidic Highly Acidic Environment? CheckCond->Acidic Sol1 Use highly reactive acyl chloride + DMAP EWG->Sol1 Sol2 Increase temperature & extend reaction time Steric->Sol2 Sol3 Use strictly anhydrous solvents & fresh reagents Hydrolysis->Sol3 Sol4 Add mild base (e.g., NaOAc) to prevent anilinium formation Acidic->Sol4

Diagnostic logic tree for troubleshooting aniline acylation conversion failures.

Core Troubleshooting Guide & FAQs

Q1: My aniline substrate has an electron-withdrawing group (e.g., p-nitroaniline), and conversion is stalled at 20%. Why is this happening, and how do I fix it? Mechanistic Cause: The nitrogen atom in aniline acts as the nucleophile. When strong electron-withdrawing groups (EWGs) like


 or 

are present on the aromatic ring, they pull electron density away from the amine via resonance and inductive effects. This delocalization severely reduces the nucleophilicity of the nitrogen lone pair, preventing it from effectively attacking the carbonyl carbon of the acylating agent[1]. Solution: You must compensate for the poor nucleophile by using a highly electrophilic acylating agent. Switch from acetic anhydride to an acyl chloride (e.g., acetyl chloride). Furthermore, add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which forces the reaction forward even with deactivated anilines.

Q2: I am trying to acetylate 2-methylaniline, but the yield is significantly lower than with unsubstituted aniline. What is the physical reason for this? Mechanistic Cause: This is a classic case of steric hindrance. The acylation mechanism requires the aniline nitrogen to attack the planar carbonyl group, forming a bulky tetrahedral intermediate[2]. An ortho-substituent (like a methyl group) creates a severe steric clash with the incoming acyl group during this transition state, raising the activation energy and dramatically slowing the reaction rate[2]. Solution: To overcome the activation energy barrier, elevate the reaction temperature or utilize solvent-free microwave-assisted conditions. Solvent-free protocols using solid acid catalysts or microwave irradiation have been proven to drive sterically hindered anilines to completion by maximizing molecular collisions[3].

Q3: I added an acid catalyst to speed up the reaction, but the acylation completely halted. Why did the catalyst kill the reaction? Mechanistic Cause: Aniline is a Lewis base. In highly acidic conditions, the amine is rapidly protonated to form the anilinium ion (


)[4]. Once protonated, the nitrogen lone pair is fully tied up in bonding to the proton and is no longer available to act as a nucleophile[1],[4]. The aromatic ring also becomes strongly deactivated.
Solution:  Acylation of anilines should generally be performed in neutral to mildly basic conditions. If an acid catalyst is required (e.g., Lewis acids), ensure it is used in strictly catalytic amounts, or switch to a buffering system like aqueous sodium acetate, which maintains the amine in its reactive free-base form[4].

Quantitative Data: Electronic and Steric Impacts on Yield

Understanding the electronic nature of both your substrate and your acylating agent is critical. The table below synthesizes empirical data demonstrating how substituents dictate conversion rates.

Reaction ComponentSubstituent ProfileElectronic/Steric EffectExpected YieldMechanistic Rationale
Benzoyl Chloride + Anilinep-Nitrobenzoyl chlorideStrong Electron-Withdrawing~95%Increases electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[5].
Benzoyl Chloride + Anilinep-Methoxybenzoyl chlorideElectron-Donating~85%Decreases carbonyl electrophilicity, slightly reducing the rate of nucleophilic attack[5].
Aniline + Acetic Anhydride4-ChloroanilineMild Electron-Withdrawing98% (Solvent-free)Deactivated nucleophile, but can be overcome using solvent-free conditions to maximize concentration[3].
Aniline + Acetic Anhydride2-MethylanilineSteric Hindrance (ortho)< 70%Steric clash during the formation of the tetrahedral intermediate obstructs nucleophilic attack[2].

Mechanistic Pathway of Aniline Acylation

Mechanism N1 Aniline (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Acylating Agent (e.g., Ac2O, RCOCl) N2->N3 N4 Leaving Group Expulsion N3->N4 Collapse N5 Deprotonation by Base N4->N5 N6 Acylated Product (Amide) N5->N6 Yields

Standard nucleophilic acyl substitution mechanism for the formation of acetanilide.

Self-Validating Experimental Protocol: The Aqueous Buffer Method

If your standard acylation is failing due to competing hydrolysis or poor solubility, utilize this highly robust, self-validating protocol using Acetic Anhydride (


) and Sodium Acetate (

).

Why this works (Causality): Dissolving aniline in aqueous


 first ensures complete solubilization by forming the anilinium salt. The subsequent addition of 

followed immediately by aqueous

acts as a precise buffer. The

liberates the free-base aniline exactly in the presence of the acylating agent, driving the nucleophilic attack faster than the competing hydrolysis of the anhydride[4].

Step-by-Step Methodology:

  • Solubilization: In a 50 mL Erlenmeyer flask, suspend 5.0 mmol of your aniline derivative in 12 mL of deionized water. Add 0.5 mL of concentrated Hydrochloric Acid (

    
    ). Swirl until the aniline completely dissolves (forming the soluble anilinium chloride)[4].
    
  • Buffer Preparation: In a separate vial, dissolve 750 mg of sodium acetate trihydrate (

    
    ) in 2 mL of water[4].
    
  • Acylation: To the acidic aniline solution, add 1.0 mL of acetic anhydride (

    
    ). Immediately and rapidly pour in the sodium acetate buffer solution while swirling vigorously[4].
    
  • Validation & Isolation: Place the flask in an ice bath. Self-Validation Check: Because amides are highly insoluble in cold water compared to protonated amines, a successful reaction will rapidly precipitate a white/off-white solid. If the solution remains clear, the conversion has failed.

  • Purification: Collect the crude acetanilide derivative via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual acetic acid and inorganic salts[4]. Dry under a vacuum.

References

  • Brainly.in. "Why does aniline doesn't undergo friedel crafts reactions easily?". Source: brainly.in. URL: [Link]

  • ProQuest. "4-bromo-2-nitroaniline: A multistep synthesis". Source: proquest.com. URL: [Link]

  • SciSpace. "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions". Source: scispace.com. URL: [Link]

  • RSC Publishing. "Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts". Source: rsc.org. URL: [Link]

Sources

Technical Support Center: Optimization of Solvent Systems for Fluorinated Aniline Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated anilines are critical building blocks in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine atoms significantly modulates a molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity, but it also introduces distinct challenges for purification.[1][3][4] The high electronegativity of fluorine creates strong dipole moments and alters intermolecular interactions, making the selection of an optimal recrystallization solvent system a non-trivial task.[2][5]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of fluorinated aniline recrystallization. It offers practical, field-proven insights in a question-and-answer format, addressing common challenges and providing systematic protocols to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of fluorinated anilines particularly challenging compared to their non-fluorinated analogs?

The primary challenges stem from the unique electronic properties of the fluorine atom.[4] Fluorine's high electronegativity induces a strong dipole moment in the C-F bond, which can lead to complex intermolecular interactions such as dipole-dipole forces and halogen bonds.[5] These forces, combined with the hydrogen-bonding capability of the aniline's amino (-NH₂) group, create a molecule with distinct solubility characteristics that may not follow the simple "like dissolves like" principle.[6][7] For instance, while the amino group imparts some polar, protic character, the fluorinated aromatic ring can be lipophilic, making solvent selection a delicate balance.

Q2: What is the fundamental principle for selecting an ideal recrystallization solvent?

The cornerstone of recrystallization is differential solubility.[8] An ideal solvent should exhibit the following characteristics:

  • Poor Solubility at Low Temperatures: The fluorinated aniline should be sparingly soluble or insoluble in the solvent at room temperature or below.[9]

  • High Solubility at High Temperatures: The compound should dissolve completely in the solvent at or near its boiling point.[9]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[9]

  • Inertness: The solvent must not react with the fluorinated aniline.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]

A significant difference in solubility between hot and cold conditions is crucial for achieving a high recovery yield.[6][12]

Q3: How should I begin the solvent selection process for a novel fluorinated aniline?

A systematic screening approach is most effective. This involves testing the solubility of a small amount of your compound (e.g., 20-30 mg) in a small volume of various solvents (e.g., 0.5-1.0 mL) representing different polarity classes.

Solvent Classes for Initial Screening:

  • Polar Protic: Water, Ethanol, Methanol

  • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

  • Non-Polar: Hexanes, Toluene, Dichloromethane

The process involves observing solubility at room temperature and then upon heating.[9] A good candidate is a solvent in which the compound is insoluble at room temperature but dissolves upon heating.

Q4: When is it appropriate to use a mixed-solvent system instead of a single solvent?

A mixed-solvent (or binary) system is employed when no single solvent meets the ideal solubility criteria.[13] This typically occurs when your fluorinated aniline is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[11] The technique involves dissolving the compound in a minimal amount of the "good" (soluble) solvent at an elevated temperature and then slowly adding the "poor" (insoluble) solvent until the solution becomes turbid, indicating saturation.[5][13] The two solvents chosen must be fully miscible with each other.[11][13] Common pairs include ethanol-water, ethyl acetate-hexane, and toluene-hexane.[11][14]

Q5: How does the position of the fluorine atom (ortho, meta, para) on the aniline ring influence solvent choice?

The isomer position is critical. An ortho-fluoroaniline, for example, can form an intramolecular hydrogen bond between the fluorine atom and a hydrogen on the amino group.[1] This internal interaction can reduce the molecule's ability to form intermolecular hydrogen bonds with protic solvents, potentially lowering its solubility in solvents like water or ethanol compared to its meta or para isomers. This effect might necessitate the use of less polar or aprotic solvents to achieve the desired solubility profile.

Section 2: Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of fluorinated anilines.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the dissolved solute as a liquid phase rather than a solid crystalline lattice.[15] This oily layer often traps impurities, defeating the purpose of recrystallization.[10][15]

  • Common Causes:

    • High Supersaturation: The solution becomes saturated at a temperature that is above the melting point of the solute.[10][11] This is common for solids with low melting points.

    • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting properly into a crystal lattice.

    • High Impurity Concentration: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[16]

  • Solutions & Strategies:

    • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level, then allow it to cool more slowly.[16] If using a mixed-solvent system, add more of the "good" solvent.[10]

    • Lower the Cooling Temperature: Allow the solution to cool more gradually. Insulating the flask can promote slow cooling and the formation of larger, purer crystals.[17][18]

    • Change the Solvent: Select a solvent with a lower boiling point.[10]

    • Induce Crystallization at a Lower Temperature: Vigorously stir the solution or scratch the inside of the flask as it cools to induce crystallization below the compound's melting point.[19]

Troubleshooting Workflow: Oiling Out

Below is a decision tree to guide your response when oiling out occurs.

G start Oiling Out Observed q1 Is the solution highly concentrated and cooling rapidly? start->q1 a1 1. Reheat to dissolve oil. 2. Add 10-20% more solvent. 3. Allow to cool slowly (insulate flask). q1->a1 Yes q3 Is the melting point of the aniline known to be low? q1->q3 No q2 Did oiling persist? a1->q2 a2 Consider a solvent with a lower boiling point. q2->a2 Yes end Proceed with filtration q2->end No q3->a2 Yes a3 1. Cool solution to just above oiling point. 2. Add a seed crystal. 3. Stir vigorously to induce crystallization. q3->a3 No a3->end

Caption: Decision tree for troubleshooting oiling out.

Problem 2: Poor or no crystal yield.

This is a frustrating outcome, often resulting from suboptimal solvent choice or technique.[20]

  • Common Causes:

    • Excess Solvent: Using too much solvent will keep the compound dissolved even after cooling.[6][20]

    • Premature Filtration: Filtering the solution while it is too hot if using a mixed-solvent system can lead to loss of product.

    • Compound is Too Soluble: The chosen solvent may be too effective, resulting in significant solubility even at low temperatures.[12]

  • Solutions & Strategies:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and attempt to cool again.[10]

    • Induce Crystallization: If the solution appears clear and supersaturated, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[10][21] This provides nucleation sites for crystal growth.[22]

    • Utilize an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the compound's solubility and maximize crystal formation.[6]

    • Re-evaluate the Solvent System: If yields remain low, the solvent is likely unsuitable. Re-screen for a solvent in which your compound has lower solubility when cold, or explore a mixed-solvent system.[10]

Problem 3: The recrystallized product is still colored.

Colored impurities can be persistent and may require an additional purification step.

  • Solution:

    • Use Activated Charcoal: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot, dissolved solution before filtration.[10] The charcoal adsorbs colored impurities onto its high-surface-area matrix.[23] Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[10]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable single or mixed-solvent system.

  • Preparation: Arrange a series of test tubes. In each, place approximately 20-30 mg of your crude fluorinated aniline.

  • Solvent Addition (Room Temp): To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, hexanes). Vigorously stir or vortex each tube for 60 seconds.

  • Room Temperature Observation: Record the solubility.

    • If the solid dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a binary pair.

    • If the solid remains insoluble or sparingly soluble, proceed to the next step.

  • Heating Step: Heat the tubes containing the insoluble solids in a water or sand bath towards the boiling point of the solvent. Add another 0.5 mL of the solvent and continue heating.

  • Hot Observation: Record the solubility.

    • If the solid dissolves completely, the solvent is a potential candidate for single-solvent recrystallization.

    • If the solid remains insoluble, the solvent is unsuitable as a single-solvent system but may be a "poor" solvent for a binary pair.

  • Cooling Step: For the tubes where the solid dissolved upon heating, allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Final Assessment: Observe the quantity of crystals formed. A successful solvent will yield a significant amount of crystalline precipitate.

Solvent Selection Workflow

G compound Start: Crude Fluorinated Aniline (20-30 mg) add_solvent Add 0.5 mL Test Solvent compound->add_solvent rt_sol Soluble at Room Temp? add_solvent->rt_sol good_solvent Potential 'Good' Solvent for Mixed System rt_sol->good_solvent Yes heat Heat to Boiling rt_sol->heat No hot_sol Soluble when Hot? heat->hot_sol poor_solvent Potential 'Poor' Solvent for Mixed System hot_sol->poor_solvent No cool Cool to Room Temp, then Ice Bath hot_sol->cool Yes crystals Abundant Crystals Form? cool->crystals success SUCCESS: Suitable Single Solvent crystals->success Yes failure POOR YIELD: Consider Mixed System crystals->failure No

Sources

Technical Support Center: Purification of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with removing regioisomeric impurities from 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline. The structural similarity between the target molecule and its isomers necessitates robust and optimized purification strategies. This document provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and analytical methods for purity verification.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities in a synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline?

The primary regioisomeric impurities depend on the synthetic route. A common pathway involves the etherification of an aminophenol precursor. If the starting material is 4-amino-2-(trifluoromethyl)phenol, impurities can arise from incomplete regioselectivity or from isomeric starting materials. A probable regioisomer is 2-(3-Methoxypropoxy)-4-(trifluoromethyl)aniline . Other isomers could also be present depending on the precursors used. It is crucial to obtain analytical data (like ¹H NMR or LC-MS) of the crude product to identify the specific isomeric profile before designing a purification strategy.

Q2: My initial TLC analysis shows inseparable spots for my product and impurities. What is the first step?

When Thin-Layer Chromatography (TLC) fails to show separation, it indicates that the polarity of the isomers is very similar under the tested conditions.[1]

Initial Actions:

  • Vary Solvent System Polarity: Systematically test a wider range of solvent systems. For aniline derivatives, standard systems include ethyl acetate/hexanes and methanol/dichloromethane.[2]

  • Introduce a Basic Modifier: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on a standard silica gel TLC plate, causing streaking or "tailing".[3] This can mask the separation of closely related spots. Add 0.5-1% triethylamine (TEA) or ammonia to your eluent to neutralize these acidic sites and improve spot shape.[3]

  • Try a Different Stationary Phase: If silica gel is ineffective, test other TLC plates like alumina (neutral, basic, or acidic) or reverse-phase (C18) plates to exploit different separation mechanisms.[1]

Q3: Which purification technique is most effective for separating regioisomers of this aniline derivative?

Flash column chromatography is typically the most effective and scalable method for separating regioisomers of moderately polar compounds like substituted anilines.[1][4] Success hinges on finding a solvent system that provides adequate separation (ΔRf > 0.1) on the analytical TLC plate.

If chromatography fails or is impractical for the desired scale, recrystallization can be a powerful alternative, provided a suitable solvent or solvent system can be identified.[5] This method exploits differences in solubility between the isomers.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous confirmation:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for distinguishing regioisomers.[6][7][8] The substitution pattern on the aromatic ring creates unique chemical shifts and coupling patterns for the aromatic protons.[7][8] The ¹⁹F NMR will confirm the presence of the -CF₃ group and may show slight chemical shift differences between isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify even trace isomeric impurities.[9][10] Reversed-phase (C18) columns are standard for aniline derivatives.[9][11]

  • Mass Spectrometry (MS): While MS will show the same molecular weight for isomers, it confirms the mass of the target compound. When coupled with a separation technique (LC-MS or GC-MS), it can help identify the impurity peaks.[12]

Purification Protocols & Troubleshooting

This section provides detailed workflows and solutions to common problems encountered during the purification process.

Purification Workflow Overview

The logical flow for purifying and analyzing the target compound is outlined below.

Crude Crude Product (Mixture of Regioisomers) TLC TLC Method Development (Vary Solvents, Add Base) Crude->TLC Purify Purification Step TLC->Purify Column Flash Column Chromatography Purify->Column Primary Method Recryst Recrystallization Purify->Recryst Alternative Analysis Purity & Identity Analysis Column->Analysis Recryst->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR HPLC RP-HPLC Analysis->HPLC MS LC-MS Analysis->MS Pure Pure Product (>99% Isomeric Purity) Analysis->Pure If Purity Confirmed cluster_0 Troubleshooting Logic Start Poor Isomer Separation in Flash Chromatography? Cause1 Peak Tailing? Start->Cause1 Cause2 ΔRf on TLC too small? Start->Cause2 Cause3 Column Overloaded? Start->Cause3 Cause1->Cause2 No Sol1 Add 0.5-1% TEA to Eluent Cause1->Sol1 Yes Sol2 Re-screen TLC Solvents (Different Polarity/Phase) Cause2->Sol2 Yes Sol4 Try Recrystallization Cause2->Sol4 If No Solvent Works Sol3 Decrease Sample Load (Use more silica) Cause3->Sol3 Yes

Sources

Stability of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline . This guide is engineered for researchers, chemists, and drug development professionals who require precise, actionable, and mechanistically grounded protocols for handling this compound under acidic conditions.

Structural Vulnerability Overview

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a multifunctional aromatic building block. Its stability in acidic environments is dictated by three distinct functional groups:

  • The Aniline Nitrogen (–NH₂): Acts as a weak Brønsted base. The strongly electron-withdrawing ortho-trifluoromethyl group reduces its basicity (estimated pKa ~3.4, analogous to similar fluorinated anilines[1]), meaning it will only fully protonate in environments with a pH < 3.

  • The Ether Linkages (Ar–O–R and R–O–R): The 3-methoxypropoxy chain contains both an alkyl aryl ether and an aliphatic ether. While stable in dilute acids, these bonds are highly susceptible to nucleophilic cleavage in concentrated hydrohalic acids[2].

  • The Trifluoromethyl Group (–CF₃): Exceptionally stable. The C–F bonds resist acid-catalyzed hydrolysis even under extreme thermal stress[3].

Diagnostic FAQs & Troubleshooting

Q1: My compound dissolves readily in 1M HCl but precipitates when I wash the organic layer with aqueous bicarbonate. Why? A1: This is a classic acid-base phase transfer. In 1M HCl, the aniline nitrogen is protonated to form a highly water-soluble anilinium chloride salt. When you wash with sodium bicarbonate (pH ~8), the anilinium ion is deprotonated back to the neutral, lipophilic free-base aniline, which precipitates from the aqueous phase or partitions back into the organic layer. This is a reversible, non-degradative process.

Q2: I heated the compound in 48% HBr to remove a protecting group elsewhere on my molecule, but HPLC shows complete destruction of my starting material. What happened? A2: You have inadvertently cleaved the ether linkages. Aqueous solutions of strong hydrohalic acids (HBr or HI) protonate the ether oxygen, converting it into a good leaving group. The highly nucleophilic bromide (Br⁻) or iodide (I⁻) ions then attack the sterically unhindered primary carbons of the methoxypropoxy chain via an SN2 mechanism[2],[4]. This permanently degrades your compound into 4-amino-3-(trifluoromethyl)phenol and alkyl halides (e.g., 1-bromo-3-methoxypropane).

Q3: Can I use Trifluoroacetic Acid (TFA) for Boc-deprotection without degrading the ether chain? A3: Yes. TFA is a strong acid but lacks a nucleophilic conjugate base (the trifluoroacetate anion is highly stabilized and non-nucleophilic). Because ether cleavage strictly requires both a strong acid and a strong nucleophile[4], your ether linkages will remain fully intact in TFA/DCM mixtures at room temperature.

Mechanistic Pathway: Acid-Catalyzed Degradation

To understand why HBr/HI destroys the compound while HCl/TFA does not, we must look at the causality of the SN2 ether cleavage mechanism. The hydrohalic acid protonates the ether, and the halide acts as the nucleophile.

EtherCleavage A 4-(3-Methoxypropoxy)- 2-(trifluoromethyl)aniline B Protonated Ether Intermediate A->B Strong Acid (HBr/HI) + Heat C SN2 Attack by Halide (Br⁻/I⁻) B->C D 4-Amino-3-(trifluoromethyl)phenol + Alkyl Halides C->D Cleavage of C-O bonds

Caption: Acid-catalyzed ether cleavage pathway of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline via SN2.

Quantitative Stability Matrix

The following table summarizes the stability of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline across various acidic conditions to guide your reaction design.

Acidic ConditionTemp (°C)TimePrimary MechanismCompound Recovery / Purity
0.1 M HCl (aq) 25 °C24 hReversible Aniline Protonation> 99% (Intact)
50% TFA in DCM 25 °C12 hReversible Aniline Protonation> 99% (Intact)
1.0 M HCl (aq) 60 °C12 hReversible Aniline Protonation> 98% (Intact)
48% HBr (aq) 25 °C2 hPartial SN2 Ether Cleavage~ 85% (Degrading)
48% HBr (aq) 100 °C4 hComplete SN2 Ether Cleavage< 5% (Phenol formed)

Standard Operating Procedures (SOPs)

Protocol A: Safe Extraction from Acidic Aqueous Media

If your compound is trapped in an acidic aqueous layer (e.g., post-reaction quenching), use this self-validating protocol to recover the free base without inducing degradation.

  • Thermal Control: Transfer the acidic aqueous mixture to an ice bath and cool to 0–5 °C. Causality: Neutralization is exothermic; controlling the temperature prevents localized thermal degradation.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously until the aqueous layer reaches pH 7.5–8.0 (verify with pH paper). Causality: This deprotonates the anilinium salt back to the lipophilic free base.

  • Organic Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer. Transfer to a separatory funnel, shake gently, and vent frequently.

  • Phase Separation: Allow the layers to separate. The compound will partition into the upper organic (EtOAc) layer. Extract the aqueous layer two more times with fresh EtOAc to ensure complete recovery.

  • Drying & Concentration: Combine the organic layers, wash once with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

ExtractionWorkflow Step1 Acidic Aqueous Mixture (Compound as Anilinium Salt) Step2 Cool to 0-5°C Step1->Step2 Step3 Neutralize with sat. NaHCO3 (Adjust to pH 7.5-8.0) Step2->Step3 Step4 Extract with EtOAc (Compound in Organic Layer) Step3->Step4 Step5 Wash (Brine), Dry (Na2SO4), & Concentrate Step4->Step5

Caption: Step-by-step workflow for the safe extraction of the compound from acidic aqueous media.

Protocol B: Stability-Indicating RP-HPLC Assay

To verify if your compound survived an acidic reaction step, run this rapid stability-indicating Reverse-Phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (Maintains the aniline in a consistent protonated state for sharp peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Check: If ether cleavage occurred, a highly polar peak (the phenol derivative) will elute significantly earlier than the intact 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline parent peak.

References

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. PubChem. Available at: [Link]

Sources

Technical Support Center: Resolving Catalyst Poisoning in Hydrogenation of Nitro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Philosophy

In the high-stakes environment of pharmaceutical synthesis, the hydrogenation of nitro precursors is a "gatekeeper" reaction. It is theoretically simple but practically treacherous. When a hydrogenation stalls, it is rarely a mystery; it is a crime scene, and the catalyst is the victim.

This guide is not a generic textbook summary. It is a forensic toolkit designed to help you distinguish between kinetic limitations, mass transfer deficits, and true catalyst poisoning. We focus on the Pd/C and Raney Nickel systems, the workhorses of nitro reduction.

Diagnostic Framework: Is It Poisoning?

Before blaming the catalyst, you must rule out the physics. Use this diagnostic Q&A to isolate the root cause.

Q1: The reaction started fast but stalled at ~50-60% conversion. Is the catalyst dead?

Diagnosis: Likely Product Inhibition or Intermediate Accumulation , not necessarily permanent poisoning.

  • The Science: Nitro reduction proceeds via the Haber-Lukashevich mechanism .[1] The reduction of the nitro group (

    
    ) to the hydroxylamine (
    
    
    
    ) is fast. The final reduction of hydroxylamine to amine (
    
    
    ) is the rate-determining step (RDS).
  • The Trap: Hydroxylamines can accumulate and compete for active sites. Furthermore, the amine product itself is basic and can strongly adsorb to the catalyst surface, blocking access for the neutral nitro starting material.

  • Test: Take an aliquot. If you see a large hydroxylamine peak (often M-16 from nitro or M+16 from amine in MS), your catalyst is struggling with the final reduction step, not necessarily "poisoned" by impurities.

Q2: The reaction never started (0% conversion).

Diagnosis: True Poisoning or Mass Transfer Failure .

  • The Science: If the catalyst surface is pre-coated with a poison (e.g., sulfur from a previous step),

    
     cannot dissociate.
    
  • Test: "The Spike Test." Add a known standard substrate (e.g., nitrobenzene or styrene) to the stalled mixture. If the standard reduces, your substrate is the issue (sterics/electronics). If the standard also fails to react, the catalyst is dead.

Visualization: Troubleshooting Decision Tree

Troubleshooting start Reaction Stalled/Failed check_start Did it start at all? start->check_start zero_conv 0% Conversion check_start->zero_conv No partial_conv Partial Conversion (50-80%) check_start->partial_conv Yes spike_test Perform 'Spike Test' (Add Nitrobenzene) zero_conv->spike_test check_inter Check LCMS for Hydroxylamine partial_conv->check_inter spike_works Spike Reacts spike_test->spike_works Yes spike_fails Spike Fails spike_test->spike_fails No high_hydroxyl High Hydroxylamine check_inter->high_hydroxyl Yes low_hydroxyl Low Hydroxylamine check_inter->low_hydroxyl No sub_issue Substrate Issue (Sterics/Solubility) spike_works->sub_issue cat_poison Catalyst Poisoning (S, P, Halides) spike_fails->cat_poison kinetics Kinetic Stall (Increase T/P, Add Vanadium) high_hydroxyl->kinetics prod_inhib Product Inhibition (Amine Poisoning) low_hydroxyl->prod_inhib

Figure 1: Decision matrix for diagnosing hydrogenation failures. Note the distinction between kinetic stalls and true poisoning.

The Poison Squad: Identification & Mitigation

If you have confirmed poisoning, identify the culprit.[2] The "usual suspects" in pharma intermediates are Sulfur, Halides, and N-Heterocycles.[3]

Table 1: Common Poisons and Their Signatures
Poison ClassSource ExampleMechanismReversibilityMitigation Strategy
Sulfur (S) Thiols, Thiophenes, DMSO residuesIrreversible binding to Pd/Pt sites (forming metal sulfides).Low Use scavengers (Raney Ni pre-wash); Add Triphenylphosphine (TPP) as antidote [1].
Halides (X) Iodide > Bromide > ChlorideCompetitive adsorption; Iodide is a severe poison.Medium Wash precursor with aqueous base; Switch to Raney Ni (less sensitive than Pd).
Amines Pyridines, 1° Amines (Product)Strong adsorption via lone pair (N-M bond).High Acidic workup; Use protic solvents (MeOH/AcOH) to protonate amine.
Metals Cu, Zn, Fe residuesAlloy formation or active site occlusion.Low Metal scavengers (Silica-thiol, EDTA wash) prior to hydrogenation.
Q3: My precursor contains a thiophene ring. Can I still hydrogenate the nitro group?

A: Yes, but you are fighting an uphill battle. Thiophene is a classic poison.

  • Protocol:

    • Increase Loading: Standard 5-10 wt% catalyst loading is insufficient. Go to 20-50 wt% or higher. The "poison" will sacrifice the first portion of the catalyst.

    • The "Antidote" Method: Add Triphenylphosphine (TPP) .[4] Research suggests TPP can displace sulfur or modify the electronic state of Pd, restoring activity for nitro reduction [1].

    • Alternative: Use Sulfided Platinum (Pt(S)/C) . It is already "poisoned" (sulfided) and thus tolerant to sulfur-containing substrates, though it requires harsher conditions (higher P/T).

Q4: I suspect Iodide poisoning from a previous step. How do I fix it?

A: Iodide (


) binds to Pd with extremely high affinity.
  • The Fix: You cannot "wash" the catalyst to fix this. You must wash the substrate .

  • Protocol: Dissolve substrate in organic solvent and wash 3x with aqueous

    
     or dilute 
    
    
    
    to remove free iodide ions. If the iodine is covalently bound (e.g., iodo-aryl), expect dehalogenation unless you use specific inhibitors (see Section 5).

The "Lazarus" Protocol: Regeneration & Rescue

Warning: Regeneration is rarely cost-effective for small-scale R&D (just buy fresh catalyst). However, for process scale-up or expensive chiral catalysts, regeneration is vital.

Q5: Can I regenerate my poisoned Pd/C?

A: It depends on the poison.[2][5]

  • For Carbonaceous Fouling (Coking): Yes.

    • Protocol: Wash with solvent

      
       Dry 
      
      
      
      Calcine in Air (200°C) to burn off carbon
      
      
      Reduce in
      
      
      (150°C) to restore Pd(0) [2].
  • For Sulfur Poisoning: Generally No . The formation of Pd-S species is thermodynamically very stable. It is cheaper to recover the metal via refining than to regenerate in-situ.

  • For Amine Poisoning: Yes.

    • Protocol: Wash the catalyst with dilute Acetic Acid or dilute HCl (if support tolerates). This protonates the amine, desorbing it from the metal surface.

Advanced Scenarios

Q6: How do I prevent dehalogenation (Cl/Br loss) during nitro reduction?

A: This is the most common selectivity challenge. Pd/C loves to cleave C-X bonds.

  • Strategy 1: Catalyst Poisoning (Intentional). Add a modifier that weakens the catalyst just enough to stop dehalogenation but allow nitro reduction.

    • Additives: Diphenylsulfide, Potassium Thiocyanate, or Morpholine.

  • Strategy 2: Acidic Suppression. Run the reaction in acidic media (e.g., HCl/MeOH). The protonation of the resulting aniline prevents it from poisoning the catalyst, but more importantly, the acidic environment often suppresses the oxidative addition of Pd into the C-X bond.

  • Strategy 3: Change Metal. Switch to Pt/C (sulfided) or Vanadium-doped Raney Nickel . These are far more selective for

    
     over C-X than Pd/C [3].
    
Q7: My reaction accumulates the Hydroxylamine intermediate. How do I push it to the amine?

A: This is a kinetic trap.

  • The Science: The reduction of

    
     to 
    
    
    
    requires higher activation energy.
  • The Fix:

    • Heat: Increase temperature to >50°C.

    • Vanadium Promoter: Add catalytic Vanadium (e.g.,

      
      ) or use V-doped catalysts. Vanadium acts as an oxophilic promoter that facilitates the cleavage of the N-O bond in the hydroxylamine [4].
      
Visualization: Mechanism of Competitive Adsorption

Adsorption site1 Pd site2 Pd site3 Pd nitro Nitro Substrate nitro->site2 Weak Reversible sulfur Sulfur Poison sulfur->site1 Strong Irreversible amine Amine Product amine->site3 Medium Inhibiting

Figure 2: Competitive adsorption model. Note that Sulfur binds irreversibly (thick red line), permanently deactivating the site, while the Amine product binds strongly enough to inhibit but can often be washed off.

References

  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. ChemistrySelect, 2020.

  • Regeneration of Deactivated Pd/C Catalysts. Catalysts, 2019.[6]

  • Selective Reduction of Halogenated Nitroarenes. PMC, 2011.

  • Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes. ResearchGate, 2000.

Sources

Technical Support Center: HPLC Method Development for Fluorinated Aniline Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. Fluorinated anilines are critical intermediates in pharmaceutical and agrochemical synthesis[1]. However, their separation presents a dual challenge: the basic primary amine group causes severe peak tailing on traditional silica columns, and their positional isomers (e.g., 2-fluoroaniline vs. 4-fluoroaniline) exhibit nearly identical hydrophobicities, rendering standard C18 phases ineffective[2][3].

This guide provides causality-driven troubleshooting, self-validating protocols, and structural strategies to achieve baseline resolution for these complex mixtures.

Troubleshooting Peak Tailing (The Silanol Effect)

Q: Why do my fluorinated aniline peaks tail so severely on a standard C18 column, and how do I fix it?

The Causality: Peak tailing (defined as an Asymmetry Factor,


) for basic compounds like anilines is primarily caused by secondary interactions with residual silanol groups (Si-OH) on the silica stationary phase[2]. At a mobile phase pH above 3.0, these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, the basic aniline group remains protonated (NH₃⁺). This creates a strong, undesirable electrostatic ion-exchange interaction that retains a portion of the analyte population longer than the bulk, causing the peak to "tail"[2].

The Solution: Chemically suppress this ionization by lowering the mobile phase pH below the pKa of the silanol groups[2].

Protocol: Mobile Phase pH Optimization for Aniline Tailing

Self-Validation Metric: Inject a neutral marker (e.g., toluene) alongside the aniline. If the aniline tails but toluene is symmetric, the issue is secondary chemical interactions (silanols), validating the need for pH adjustment. A successful adjustment will yield an aniline


.
  • Aqueous Preparation: Measure 990 mL of HPLC-grade water into a clean reservoir.

  • Acidification: Add 10 mL of 88% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve an approximate concentration of 1%[2].

  • Verification: Use a calibrated pH meter to ensure the aqueous pH is between 2.5 and 3.0. At this pH, silanol ionization is significantly suppressed[2].

  • Filtration: Filter the aqueous solution through a 0.2 µm membrane to remove particulates.

  • Blending: Mix with HPLC-grade organic modifier (e.g., 70:30 Aqueous:Acetonitrile) and degas via sonication or vacuum prior to use[2].

PeakTailing Issue Peak Tailing Detected (Asymmetry Factor > 1.2) CheckPH Check Mobile Phase pH Issue->CheckPH AdjustPH Lower pH to 2.5-3.0 (Formic Acid/TFA) CheckPH->AdjustPH pH > 3.0 CheckResult Peak Shape Improved? (As ≤ 1.2) AdjustPH->CheckResult Column Switch to Base-Deactivated or PFP Column CheckResult->Column No (Silanol Activity High) Done Proceed with Analysis CheckResult->Done Yes Column->Done

Workflow for troubleshooting peak tailing in basic aniline compounds.

Resolving Positional Isomers (The PFP Advantage)

Q: I cannot resolve positional isomers of fluorinated anilines (e.g., 3-chloro-4-fluoroaniline vs. 2-chloro-4-fluoroaniline) on my C18 column. What stationary phase should I use?

The Causality: C18 columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because positional isomers of fluorinated anilines have identical molecular weights and nearly identical partition coefficients (Log P), a standard C18 phase cannot distinguish them[3].

To resolve these, you must switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity mechanisms:

  • Dipole-Dipole & Pi-Pi Interactions: The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge of the stationary phase ring, interacting strongly with the electron-deficient fluorinated aniline rings[4].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides enhanced steric recognition of positional isomers compared to flexible alkyl chains[5].

  • Ion-Exchange: PFP columns exhibit inherent cation-exchange properties, providing extra retention for basic amines without the severe tailing associated with bare silanols[4][6].

Protocol: PFP Column Scouting Method

Self-Validation Metric: Run a standard mixture of 2-fluoroaniline and 4-fluoroaniline. Calculate the resolution (


). An 

indicates baseline separation, validating the shape selectivity of the PFP phase.
  • Column Selection: Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Methanol with 0.1% Formic Acid. (Crucial Insight: Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile's pi-electrons can compete with the analyte for the PFP ring's pi-pi interactions, effectively masking the column's unique selectivity)[4].

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The shallow gradient maximizes the time analytes spend interacting with the shape-selective fluorinated surface.

Highly Polar Metabolites (The HILIC Approach)

Q: What if my fluorinated aniline byproducts or metabolites are too polar to retain even on a PFP column?

The Causality: Highly polar metabolites (e.g., glucuronide or sulfate conjugates of fluorinated anilines) have negative Log P values and will elute in the void volume of any reversed-phase system[5][7].

The Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or zwitterionic phases) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the silica surface, combined with hydrogen bonding[5].

SeparationStrategy Start Fluorinated Aniline Sample Assess Assess Polarity & Isomeric Complexity Start->Assess HighlyPolar Highly Polar (Metabolites) Assess->HighlyPolar Log P < 0 Isomers Positional Isomers (Halogenated) Assess->Isomers Similar Hydrophobicity HILIC HILIC Column (Partitioning/H-Bonding) HighlyPolar->HILIC PFP PFP Column (Dipole, Pi-Pi, Shape) Isomers->PFP Success Baseline Resolution Achieved HILIC->Success pH Adjust Mobile Phase pH 2.5 - 3.0 PFP->pH Suppress Silanols pH->Success

Method development decision tree for fluorinated aniline separations.

Quantitative Data: Stationary Phase Comparison

To streamline your method development, consult the table below to match your specific analyte profile with the optimal stationary phase chemistry.

Column ChemistryPrimary Retention MechanismOptimal Analyte ProfileMobile Phase PreferenceLimitations
Standard C18 Dispersive / HydrophobicNon-polar, neutral fluorinated compoundsAcetonitrile or MethanolFails to resolve positional isomers; severe tailing for basic amines[3].
PFP (Pentafluorophenyl) Pi-Pi, Dipole-Dipole, Shape Selectivity, Ion-ExchangePositional isomers, halogenated aromatics, basic aminesMethanol (avoids pi-pi competition)[4]Sensitive to pH changes; requires equilibration time.
HILIC (Bare Silica/Amide) Partitioning, Hydrogen BondingHighly polar metabolites (Log P < 0), conjugatesHigh Acetonitrile (>70%)[5]Incompatible with highly aqueous samples; requires long equilibration.

References

  • Benchchem. "Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds."
  • LCGC International.
  • LCGC International. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC."
  • Waters.
  • Sigma-Aldrich. "Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds."
  • Alfa Chemistry. "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?"
  • PubMed. "Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS."

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Advanced Multi-Nuclear & 2D NMR vs. Standard 1D NMR for the Structural Validation of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Executive Summary

In pharmaceutical development, the precise structural validation of fluorinated building blocks is non-negotiable. 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a highly specialized intermediate frequently utilized in the synthesis of targeted kinase inhibitors. However, confirming its exact regiochemistry and purity presents a unique analytical challenge. This guide objectively compares the performance of standard 1D NMR (Alternative) against a comprehensive Multi-Nuclear and 2D NMR workflow (Recommended Product/Methodology), providing researchers with a self-validating protocol for definitive structural elucidation.

The Analytical Challenge: The Limits of Standard 1D NMR

When analyzing fluorinated anilines, standard 1D


H and 

C NMR workflows often yield ambiguous results due to two primary factors:
  • C-F Spin-Spin Coupling & Signal-to-Noise (S/N) Degradation: The strongly electron-withdrawing trifluoromethyl (-CF

    
    ) group couples with adjacent carbons. The massive 
    
    
    
    coupling constant (typically ~270–280 Hz) splits the CF
    
    
    carbon into a broad quartet[1]. Similarly, the adjacent C2 carbon is split by
    
    
    (~30 Hz). Because
    
    
    C is a low-sensitivity nucleus, splitting these signals drastically reduces the S/N ratio, often causing these critical quaternary carbons to become lost in the baseline noise of a standard 1D scan[1].
  • Regiochemical Ambiguity: Standard 1D

    
    H NMR cannot definitively distinguish the target 4-substituted compound from potential 5-substituted regioisomeric impurities. The aliphatic signals of the 3-methoxypropoxy chain (-O-CH
    
    
    
    -CH
    
    
    -CH
    
    
    -O-CH
    
    
    ) frequently overlap, making simple integration insufficient for mapping the exact point of attachment on the aromatic ring.

Methodology Comparison

To overcome these limitations, an advanced NMR workflow is required.

Alternative: Standard 1D NMR (


H and 

C)
  • Pros: Rapid acquisition time; standard on all commercial spectrometers; sufficient for basic identity checks.

  • Cons: Fails to reliably detect the CF

    
     and C2 quaternary carbons without excessive scanning; cannot unambiguously map the regiochemistry of the alkoxy chain relative to the amine; highly susceptible to misidentifying baseline artifacts as structural impurities.
    

Recommended Methodology: Comprehensive Multi-Nuclear & 2D NMR (1H, 13C, 19F, HSQC, HMBC)

  • Pros:

    
    F NMR provides a highly sensitive, unsplit singlet for the CF
    
    
    
    group, serving as a rapid purity indicator. 2D HSQC resolves overlapping aliphatic signals. Crucially, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides through-bond connectivity (2-3 bonds), which is the gold standard for assigning the regiochemistry of substituted anilines[2].
  • Cons: Requires advanced probe capabilities and longer instrument time.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . The data from the


F, HSQC, and HMBC spectra must cross-validate the 1D assignments, leaving zero room for structural ambiguity.

Step 1: Causality-Driven Sample Preparation

  • Solvent Choice: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d

    
      (not CDCl
    
    
    
    ). Causality: DMSO-d
    
    
    strongly hydrogen-bonds with the -NH
    
    
    group, drastically slowing its proton exchange rate. This allows the amine protons to appear as a distinct broad singlet (~5.00 ppm), which is essential for anchoring the HMBC regiochemical mapping.

Step 2: Multi-Nuclear Acquisition Parameters

  • 
    H NMR (400 MHz):  16 scans, D1 (Relaxation Delay) = 2s.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F NMR (376 MHz):  64 scans, D1 = 10s. Causality: Fluorinated groups exhibit complex spin-diffusion properties and exceptionally long T
    
    
    
    relaxation times. A 10-second delay ensures quantitative integration and prevents signal saturation.
  • 
    C NMR (100 MHz):  1024 scans, D1 = 2s, with 
    
    
    
    H broadband decoupling.

Step 3: 2D Correlation Spectroscopy

  • 
    H-
    
    
    
    C HSQC:
    Optimized for
    
    
    Hz to map all protonated carbons.
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range couplings (
    
    
    Hz). Causality: The -NH
    
    
    protons will show 3-bond correlations to C2 and C6, and a 2-bond correlation to C1. This definitively proves the CF
    
    
    group is ortho to the amine[3].

Data Presentation & Spectral Assignment

Table 1:


H and 

F NMR Spectral Assignments (in DMSO-d

)
NucleusChemical Shift (ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment

H
6.95d, J = 2.81HAr-H (C3)

H
6.90dd, J = 8.8, 2.81HAr-H (C5)

H
6.80d, J = 8.81HAr-H (C6)

H
5.00br s2H-NH

(Anchoring point)

H
3.95t, J = 6.52H-O-CH

- (C1')

H
3.45t, J = 6.52H-CH

-O- (C3')

H
3.25s3H-O-CH


H
1.90quintet, J = 6.52H-CH

- (C2')

F
-61.5s3F-CF

Table 2:


C NMR Assignments and Key HMBC Correlations 
Carbon PositionChemical Shift (ppm)C-F Coupling (Hz)Key HMBC Correlations (

H →

C)
C1 (Ar-NH

)
139.0-NH

→ C1, C2, C6
C2 (Ar-CF

)
111.5

H3 → C2; NH

→ C2
C3 (Ar-H)114.0

H5 → C3
C4 (Ar-OR)150.5-H3, H5, H1' → C4
C5 (Ar-H)116.0-H3 → C5
C6 (Ar-H)118.5-H6 → C1, C4
CF

124.5

-
C1' (-O-CH

-)
65.0-H2' → C1'

Table 3: Performance Comparison

MetricStandard 1D NMRMulti-Nuclear & 2D Workflow
CF

Carbon Detection
Poor (Lost in baseline)Definitive (via

F and

C extended scans)
Regiochemical Proof AmbiguousAbsolute (via HMBC NH

anchoring)
Aliphatic Resolution OverlappingFully Resolved (via HSQC)
Validation Status Requires external orthogonal dataInternally Self-Validating

Workflow Visualization

NMR_Workflow Start Sample Prep: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline in DMSO-d6 H1_NMR 1D 1H NMR (Assess Purity & Aliphatics) Start->H1_NMR F19_NMR 1D 19F NMR (Confirm CF3 & F-Impurities) Start->F19_NMR C13_NMR 1D 13C NMR (Baseline Carbon Profiling) Start->C13_NMR HSQC 2D 1H-13C HSQC (Resolve Overlapping Aliphatics) H1_NMR->HSQC HMBC 2D 1H-13C HMBC (Map Quaternary C & Regiochemistry) H1_NMR->HMBC Validation Definitive Structural Validation & Purity Certification F19_NMR->Validation C13_NMR->HSQC C13_NMR->HMBC HSQC->Validation HMBC->Validation

Figure 1: Multi-nuclear and 2D NMR decision tree for the structural validation of fluorinated anilines.

Conclusion

For the structural validation of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, standard 1D NMR is insufficient due to C-F coupling artifacts and regiochemical ambiguity. By adopting a comprehensive Multi-Nuclear and 2D NMR workflow, researchers can establish a self-validating analytical system. The strategic use of DMSO-d


 to anchor the -NH

protons in HMBC experiments, combined with the high sensitivity of

F NMR, guarantees absolute confidence in both the purity and the regiochemistry of this critical pharmaceutical building block.

References

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • An Unexpected [1,5]-H Shift in the Synthesis of Nitroanilines. Organic Letters (ACS Publications). Available at:[Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. ACS Catalysis. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Characteristics of 2-Trifluoromethyl Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and development, the 2-trifluoromethylaniline scaffold is a cornerstone of modern medicinal chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group at the ortho position of the aniline ring imparts a unique combination of lipophilicity, metabolic stability, and conformational control. Understanding the nuanced spectroscopic signature of this moiety is paramount for structural elucidation, purity assessment, and the study of intermolecular interactions. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1]

This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of 2-trifluoromethyl substituted anilines, offering field-proven insights into how the electronic environment, solvent effects, and protonation state influence their spectral parameters.

The Unique Signature of the Ortho-Trifluoromethyl Group

The ¹⁹F NMR spectrum of a 2-trifluoromethylaniline derivative is typically characterized by a single resonance for the CF₃ group, a consequence of the rapid rotation around the C-CF₃ bond at room temperature, which renders the three fluorine atoms chemically equivalent. The chemical shift (δ) of this resonance is highly sensitive to the electronic environment of the aromatic ring, making it a valuable probe of substitution patterns and intermolecular interactions.

Comparative Analysis of Chemical Shifts

In general, the ¹⁹F chemical shift of a CF₃ group on an aromatic ring is found in the range of -50 to -70 ppm relative to CFCl₃.[1] For instance, trifluoromethylbenzene resonates at approximately -63.2 ppm.[2] The presence of the amino group in 2-trifluoromethylaniline introduces a significant electronic perturbation.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Reference
2-Trifluoromethylaniline Derivative (in an oligonucleotide)D₂O/H₂O-62.28[3]
[4-(Trifluoromethyl)phenyl]methanamineNot specifiedSinglet[2]
TrifluoromethylbenzeneNot specified-63.2[2]

This table presents illustrative data points; direct comparison should be made with caution due to varying experimental conditions.

Substituent Effects:

The electronic nature of substituents on the aniline ring will further modulate the ¹⁹F chemical shift of the ortho-CF₃ group.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, will increase electron density on the aromatic ring. This increased shielding is expected to cause an upfield shift (less negative δ value) of the CF₃ resonance.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), will decrease electron density on the ring. This deshielding effect will lead to a downfield shift (more negative δ value).

The magnitude of these shifts will also depend on the position of the substituent relative to the CF₃ group.

The Profound Influence of Solvent and pH

The chemical environment of the solvent can significantly impact the ¹⁹F chemical shift. This is a critical consideration when comparing data from different sources or when studying interactions in various media.

Solvent Polarity:

An increase in solvent polarity can lead to changes in the ¹⁹F chemical shift, often resulting in a downfield shift. This is attributed to the solvent's ability to stabilize charge separation in the molecule, thereby altering the electronic environment of the CF₃ group. When reporting ¹⁹F NMR data, it is crucial to specify the solvent used.

pH and the Protonation State of the Aniline Moiety:

The amino group of anilines is basic and will be protonated at acidic pH. This protonation has a profound effect on the electronic properties of the aromatic ring and, consequently, on the ¹⁹F chemical shift of the ortho-CF₃ group.

The protonation of the -NH₂ group to -NH₃⁺ converts it from an electron-donating group to a strong electron-withdrawing group. This leads to a significant deshielding of the CF₃ group and a substantial downfield shift in the ¹⁹F NMR spectrum. This pH-dependent chemical shift can be exploited to determine the pKa of the aniline and to probe pH changes in biological systems.[4] The sensitivity of the ¹⁹F chemical shift of fluoroanilines to pH can range from 2 to 7 ppm per pH unit near the pKa.[4]

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Anilinium 2-CF3-Anilinium (-NH3+) Downfield Downfield Shift (More Negative δ) Anilinium->Downfield Strong EWG effect Aniline 2-CF3-Aniline (-NH2) Upfield Upfield Shift (Less Negative δ) Aniline->Upfield EDG effect

Caption: Influence of pH on the ¹⁹F chemical shift of 2-trifluoromethylaniline.

Coupling Constants: A Window into Molecular Geometry

While the ¹⁹F resonance of a CF₃ group typically appears as a singlet in proton-decoupled spectra, coupling to nearby protons can provide valuable structural information.

Through-Bond Coupling (J-coupling):

Long-range coupling between the fluorine atoms of the CF₃ group and protons on the aromatic ring can sometimes be observed. These couplings, typically in the range of a few Hertz, can be useful for assigning proton resonances. For aromatic systems, ⁴J(H-F) and ⁵J(H-F) couplings are common.[5][6]

Through-Space Coupling:

A particularly interesting feature of ortho-substituted trifluoromethyl groups is the potential for through-space coupling to the adjacent proton (H6). This interaction, mediated by the spatial proximity of the atoms rather than through the bonding network, can provide conformational information. The magnitude of this coupling is dependent on the distance and orientation between the coupled nuclei.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra is essential for accurate analysis. The following is a generalized protocol for the analysis of 2-trifluoromethyl substituted anilines.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. Be aware that the choice of solvent will influence the chemical shift.

  • Concentration: For routine qualitative analysis, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient. For quantitative NMR (qNMR), precise concentrations are required.

  • Internal Standard: For accurate chemical shift referencing and quantitative measurements, an internal standard is recommended. A common choice is trifluorotoluene or hexafluorobenzene, which should be chemically inert and have a resonance that does not overlap with the analyte signals.

NMR Data Acquisition
  • Spectrometer Setup:

    • Tune and match the ¹⁹F probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Spectral Width: A spectral width of approximately 250 ppm is a good starting point to ensure all fluorine signals are captured.[7]

    • Number of Scans: This will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

    • Proton Decoupling: Broadband proton decoupling is often applied to simplify the spectrum and improve sensitivity by collapsing multiplets arising from H-F coupling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (5-10 mg in 0.5-0.7 mL) B Add Internal Standard (Optional) A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters (Pulse Program, SW, NS) D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Chemical Shift H->I J Integrate & Analyze I->J

Caption: General workflow for ¹⁹F NMR analysis of 2-trifluoromethylanilines.

Conclusion

The ¹⁹F NMR characteristics of 2-trifluoromethyl substituted anilines provide a rich source of information for the modern chemist. The sensitivity of the CF₃ group's chemical shift to the electronic environment, solvent, and pH makes it an invaluable tool for structural confirmation, purity assessment, and the study of dynamic processes. By understanding the principles outlined in this guide and employing rigorous experimental techniques, researchers can fully exploit the power of ¹⁹F NMR to accelerate their drug discovery and development efforts.

References

  • Deutsch, C. J., & Taylor, J. S. (Year). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

  • Wikipedia. (2023, November 19). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... ResearchGate. [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

  • Kudryavtsev, K. V., et al. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Le, H. T. M., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18073-18081. [Link]

  • Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 72(1-2), 43-55. [Link]

  • Adcock, W., & Khor, T. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440. [Link]

  • Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-708. [Link]

  • INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS. [Link]

  • Elguero, J., et al. (2021). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 26(16), 4927. [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Methoxypropoxy Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-(3-methoxypropoxy)aniline , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogues), against its structural isomers and homologues.

Accurate identification of these aniline derivatives is paramount in impurity profiling and genotoxic impurity (GTI) monitoring . This document contrasts the fragmentation efficiency, characteristic ions, and mechanistic pathways of the target compound against two primary alternatives:

  • 4-(3-methoxypropoxy)aniline (Positional Isomer)

  • 3-(2-methoxyethoxy)aniline (Chain-Length Homologue)

Key Finding: The propoxy linker in the target analyte enables a distinct McLafferty-type rearrangement absent in ethoxy homologues, providing a unique diagnostic filter for structural elucidation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Methoxypropoxy anilines serve as "linker" scaffolds in medicinal chemistry, connecting the pharmacophore (often a quinazoline core) to solubilizing tails.

FeatureTarget AnalyteAlternative A (Isomer)Alternative B (Homologue)
Compound 3-(3-methoxypropoxy)aniline 4-(3-methoxypropoxy)aniline 3-(2-methoxyethoxy)aniline
Structure Meta-substituted aniline with

ether chain
Para-substituted aniline with

ether chain
Meta-substituted aniline with

ether chain
Formula



Monoisotopic Mass 181.11 Da181.11 Da167.09 Da
Precursor Ion

m/z 182.12 m/z 182.12 m/z 168.10

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for differentiating these species.

Protocol: ESI-MS/MS Fragmentation Workflow
  • Sample Preparation : Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.[1][2]

  • Infusion : Direct infusion at 10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

    • Source Temp: 120°C

  • Collision Induced Dissociation (CID) :

    • Apply stepped collision energies (CE): 10, 20, and 40 eV.

    • Collision Gas: Argon or Nitrogen.

Comparative Fragmentation Analysis

Comparison 1: Positional Isomers (Meta vs. Para)

Target: 3-(3-methoxypropoxy)aniline vs. Alternative: 4-(3-methoxypropoxy)aniline

While both isomers share the same precursor mass (m/z 182), their fragmentation kinetics differ due to electronic conjugation.

  • Para-Isomer (4-substituted) : The nitrogen lone pair is in direct conjugation with the ether oxygen through the benzene ring (quinoid resonance). This stabilizes the molecular ion, requiring higher collision energy (CE) to induce fragmentation.

  • Meta-Isomer (3-substituted) : The lack of direct conjugation makes the ether side chain more labile.

Diagnostic Difference : The m/z 109 fragment (aminophenol radical cation) is significantly more abundant in the para isomer due to the stability of the resulting p-aminophenol species compared to the m-aminophenol fragment.

Comparison 2: Chain Length (Propoxy vs. Ethoxy)

Target: 3-(3-methoxypropoxy)aniline vs. Alternative: 3-(2-methoxyethoxy)aniline

This is the most critical differentiation. The length of the alkyl chain dictates the availability of specific rearrangement pathways.

  • Propoxy Chain (

    
    ) : Possesses a 
    
    
    
    -hydrogen relative to the ether oxygen or the aniline ring, enabling a McLafferty Rearrangement .
  • Ethoxy Chain (

    
    ) : Lacks the necessary chain flexibility and 
    
    
    
    -hydrogen geometry for the same 6-membered transition state, forcing fragmentation via simple inductive cleavage.

Mechanistic Insights & Pathways

Pathway A: Inductive Ether Cleavage (Common to all)

The protonated ether oxygen induces cleavage of the alkyl chain.

  • Transition :

    
    
    
  • Observation : High abundance of m/z 110 (Protonated Aminophenol).

Pathway B: McLafferty Rearrangement (Specific to Propoxy)

The 3-methoxypropoxy chain allows for a 6-membered cyclic transition state. The hydrogen from the methoxy group or the central methylene can transfer, leading to the elimination of a neutral alkene or aldehyde.

  • Mechanism : Transfer of

    
    -H 
    
    
    
    Loss of
    
    
    (Propene) derivative.
  • Diagnostic Ion : m/z 124 (Specific to propoxy chain retention of the nitrogen core).

Pathway C: Loss of Ammonia ( )

Typical of anilines, but often suppressed in ethers where the charge is sequestered on the oxygen.

  • Observation : Minor peak at m/z 165 (

    
    ).
    

Visualization of Fragmentation Pathways[1][12][13][14]

The following diagram illustrates the divergent pathways between the Target (Propoxy) and the Homologue (Ethoxy).

FragmentationPathways cluster_ethoxy Comparison: Ethoxy Analogue (m/z 168) Precursor Precursor: 3-(3-methoxypropoxy)aniline [M+H]+ m/z 182 Inductive Inductive Cleavage (Ether Bond Break) Precursor->Inductive Low CE McLafferty McLafferty Rearrangement (6-Membered TS) Precursor->McLafferty Medium CE (Propoxy Only) MethylLoss Methyl Radical Loss Precursor->MethylLoss High CE Fragment110 Fragment: m/z 110 [Aminophenol+H]+ Inductive->Fragment110 Fragment124 Fragment: m/z 124 [C7H8NO]+ McLafferty->Fragment124 NeutralLoss Neutral Loss: Methoxypropene McLafferty->NeutralLoss Fragment167 Fragment: m/z 167 [M-CH3]+ MethylLoss->Fragment167 EthoxyPrecursor Precursor: m/z 168 NoMcLafferty No McLafferty (Steric constraint) EthoxyPrecursor->NoMcLafferty

Caption: Figure 1. Divergent fragmentation pathways of 3-(3-methoxypropoxy)aniline. Note the unique McLafferty channel accessible only to the propoxy chain.

Data Summary: Diagnostic Ions

The following table summarizes the key ions required to distinguish the target from its alternatives.

Ion Typem/z (Target)m/z (Isomer: Para)m/z (Analogue: Ethoxy)Interpretation
Precursor 182 182 168 Molecular Ion

Base Peak 110 109/110 96 Cleavage of ether chain (Aminophenol core)
Diagnostic A 167 167 153 Loss of terminal Methyl (

)
Diagnostic B 150 150 136 Loss of Methanol (

)
Diagnostic C 124 Absent Absent McLafferty Rearrangement Product (Specific to Propoxy)
Relative Intensity (m/z 110) HighVery HighN/APara-isomer yields more stable phenolic cation

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43365876, 3-(3-methoxypropoxy)aniline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Aniline Fragmentation Data & Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Structural analysis of drug impurities using LC-MS/MS. Journal of Mass Spectrometry. (Contextual grounding for impurity profiling methodologies).

Sources

A Senior Application Scientist's Guide to IR Spectroscopy for Amino and Trifluoromethyl Group Validation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise identification and characterization of functional groups are paramount. Among these, the amino (NH₂) and trifluoromethyl (CF₃) groups are of significant interest due to their profound impact on a molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for the validation of these critical functionalities.[1][2]

This guide provides an in-depth comparison and detailed protocols for the validation of amino and trifluoromethyl groups using IR spectroscopy, grounded in established principles and supported by experimental insights.

The Vibrational Language of Molecules: Amino and Trifluoromethyl Groups

The foundational principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which induces vibrations of their chemical bonds.[3][4] The frequency of this absorption is specific to the type of bond and the atoms it connects, providing a unique "fingerprint" of the functional groups present.[2][3] The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of specific functional groups.[4]

The Amino Group: A Tale of Stretching and Bending

The amino group presents a characteristic and readily identifiable set of peaks in the IR spectrum. The key to its identification lies in the N-H bond vibrations.

  • N-H Stretching: This is the most diagnostic feature for amines.

    • Primary Amines (-NH₂): Possessing two N-H bonds, they exhibit two distinct absorption bands in the region of 3500-3300 cm⁻¹.[5][6] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations.[6][7][8] The presence of this doublet is a strong indicator of a primary amine.

    • Secondary Amines (-NHR): With only one N-H bond, they show a single, typically weaker absorption in the 3350-3310 cm⁻¹ region.[7][9]

    • Tertiary Amines (-NR₂): Lacking an N-H bond, they do not show any absorption in this region.[7] The intensity of N-H stretching bands is generally weaker and the peaks are sharper compared to the broad O-H stretching bands found in the same region, a difference attributed to the lesser extent of hydrogen bonding in amines.[7][9][10]

  • N-H Bending (Scissoring): For primary amines, a moderate to strong bending vibration occurs in the range of 1650-1580 cm⁻¹.[7] This peak can sometimes be mistaken for a C=C double bond, so confirmation with the N-H stretching region is essential.[11]

  • N-H Wagging: A broad and strong out-of-plane bending band appears in the 910-665 cm⁻¹ region for both primary and secondary amines.[7]

The Trifluoromethyl Group: A Strong and Silent Influencer

The trifluoromethyl group is a potent modulator of molecular properties. Its IR signature is characterized by exceptionally strong absorptions due to the high polarity of the C-F bonds.

  • C-F Stretching: The C-F bonds in a CF₃ group give rise to very strong and characteristic absorption bands in the fingerprint region, broadly between 1400 cm⁻¹ and 1000 cm⁻¹. The fundamental vibrations include an antisymmetric stretch around 1180 cm⁻¹ and a symmetric stretch near 1100 cm⁻¹.[12] These often appear as multiple, intense peaks due to vibrational coupling, making them a prominent feature in the spectrum even when other functionalities are present.[12][13] For instance, in many benzene derivatives containing CF₃ groups, a very strong and broad band is observed near 1330 cm⁻¹.[13]

Comparative Analysis: Distinguishing Features and Potential Overlaps

A summary of the key IR absorption regions for amino and trifluoromethyl groups is presented below for easy comparison.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300MediumTwo distinct sharp peaks.[5][7]
N-H Scissoring Bend1650 - 1580Medium - StrongCan be sharp; may overlap with C=C stretch.[7]
N-H Wagging910 - 665Strong, BroadOut-of-plane bending.[7]
Secondary Amine (-NHR) N-H Stretch3350 - 3310Weak - MediumSingle sharp peak.[7][9]
Trifluoromethyl (-CF₃) C-F Asymmetric & Symmetric Stretch1400 - 1000Very StrongMultiple, very intense peaks.[12][13]

Causality Behind Experimental Choices: When analyzing a spectrum for both functionalities, the initial focus should be on the high-frequency region (3500-3300 cm⁻¹) to identify the characteristic doublet of a primary amine or the singlet of a secondary amine. Subsequently, the fingerprint region (1400-1000 cm⁻¹) should be scrutinized for the presence of the exceptionally strong C-F stretching bands. The absence of any N-H stretch but the presence of strong absorptions in the C-F region would suggest a tertiary amine featuring a trifluoromethyl group.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust methodology for the validation of amino and trifluoromethyl groups using Fourier Transform Infrared (FT-IR) spectroscopy. A successful interpretation is based not only on the presence of key bands but also on the absence of others.[2]

I. Sample Preparation: The Foundation of Quality Data

The choice of sample preparation technique is critical and depends on the physical state of the sample.

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[14]

    • Transfer the fine, homogeneous powder to a pellet-forming die.

    • Apply pressure (typically 10,000-15,000 psi) using a hydraulic press to form a transparent pellet.[14]

    • Carefully place the pellet in the spectrometer's sample holder.

    • Trustworthiness Check: A high-quality KBr pellet should be transparent or translucent. A cloudy appearance often indicates moisture contamination, which will introduce a broad O-H stretching band around 3400 cm⁻¹, potentially obscuring the N-H stretching region.

  • For Liquid Samples (Neat Liquid/Thin Film Method):

    • Place one drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, gently pressing to create a thin, uniform film.

    • Mount the assembled plates in the spectrometer's sample holder.

    • Trustworthiness Check: The film must be thin enough to allow sufficient light transmission. If the strongest bands in the spectrum are flat at 0% transmittance ("flat-topped"), the sample is too thick.

II. Data Acquisition: Capturing the Vibrational Fingerprint
  • Background Scan: With an empty sample chamber, acquire a background spectrum. This captures the signals from atmospheric CO₂ and water vapor and will be automatically subtracted from the sample spectrum.[15]

  • Sample Scan: Place the prepared sample in the spectrometer.

  • Set Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most routine analyses)

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Acquire Spectrum: Initiate the sample scan.

III. Data Analysis and Validation
  • Peak Identification: Systematically analyze the spectrum from left to right (high to low wavenumber).[15]

    • Amino Group: Look for the characteristic doublet (primary) or singlet (secondary) in the 3500-3300 cm⁻¹ region.[5][7] Corroborate a primary amine assignment with the N-H scissoring band around 1650-1580 cm⁻¹.[7]

    • Trifluoromethyl Group: Identify the very strong, sharp absorption bands in the 1400-1000 cm⁻¹ region.[12][13] These are often the most intense peaks in the fingerprint region.

  • Comparative Validation:

    • If available, compare the obtained spectrum with a reference spectrum of a known, authentic sample.

    • Utilize spectral databases (e.g., NIST, SDBS) for comparison.

  • Cross-Verification with Other Techniques: For unambiguous structure elucidation in a drug development setting, it is crucial to complement IR data with other analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the presence and number of N-H protons. ¹⁹F NMR is exceptionally sensitive and provides a clear, singlet signal for the CF₃ group, confirming its presence and electronic environment.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further support the presence of amino and trifluoromethyl groups.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.

Experimental_Workflow Experimental Workflow for IR Validation cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_analysis III. Data Analysis & Validation Solid Solid Sample KBr Grind with KBr Form Pellet Solid->KBr Liquid Liquid Sample Film Create Thin Film (Salt Plates) Liquid->Film Background Acquire Background Spectrum KBr->Background Film->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Subtract Identify Peak Identification (NH₂, CF₃) Sample_Scan->Identify Compare Compare to Reference/Database Identify->Compare Cross_Verify Cross-Verification (NMR, MS) Compare->Cross_Verify

Caption: A streamlined workflow for IR spectroscopic validation.

Spectral_Interpretation_Logic Decision Tree for Spectral Interpretation Start Analyze Spectrum (4000-400 cm⁻¹) NH_Stretch Doublet at ~3400 cm⁻¹? Start->NH_Stretch Primary_Amine Primary Amine Likely Present NH_Stretch->Primary_Amine Yes Secondary_Check Single Peak at ~3300 cm⁻¹? NH_Stretch->Secondary_Check No CF_Stretch Very Strong Peak(s) at 1400-1000 cm⁻¹? Primary_Amine->CF_Stretch Secondary_Amine Secondary Amine Likely Present Secondary_Check->Secondary_Amine Yes No_NH No N-H Stretch Secondary_Check->No_NH No Secondary_Amine->CF_Stretch No_NH->CF_Stretch CF3_Present CF₃ Group Likely Present CF_Stretch->CF3_Present Yes CF3_Absent CF₃ Group Likely Absent CF_Stretch->CF3_Absent No Final_Conclusion Combine Evidence for Final Assignment CF3_Present->Final_Conclusion CF3_Absent->Final_Conclusion

Caption: Decision tree for spectral interpretation.

Conclusion

IR spectroscopy provides a powerful and accessible tool for the initial validation of amino and trifluoromethyl groups. The distinct N-H stretching vibrations of primary and secondary amines, and the exceptionally strong C-F stretching absorptions of trifluoromethyl groups, offer clear, diagnostic peaks. By following a systematic and self-validating experimental protocol and integrating insights from complementary analytical techniques, researchers and drug development professionals can confidently characterize their molecules, accelerating the pace of discovery and development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 729-741. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 38(2), 303-308. Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SlideShare. (n.d.). Factors influencing vibration frequencies. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]

  • YouTube. (2023). N-H Stretching and Bending Vibrations. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Trifluoromethyl radical. In NIST Chemistry WebBook. Available at: [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • ResearchGate. (2015). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Available at: [Link]

  • Spectroscopy Online. (2016). A Process for Successful Infrared Spectral Interpretation. Available at: [Link]

  • SlideShare. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Available at: [Link]

Sources

Comparing reactivity of 2-trifluoromethyl vs 2-chloro anilines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Trifluoromethyl vs. 2-Chloro Aniline

Executive Summary: The Ortho-Effect Divergence

In medicinal chemistry and process development, the choice between a 2-chlorophenyl and a 2-trifluoromethylphenyl motif is rarely just a matter of size. While both substituents are electron-withdrawing and lipophilic, their impact on the adjacent amino group creates two distinct reactivity profiles.

  • 2-Chloroaniline (

    
    -Cl)  is a deactivated but functional nucleophile . It retains enough basicity to participate in standard acylation and cross-coupling reactions with minor protocol adjustments.
    
  • 2-Trifluoromethylaniline (

    
    -CF
    
    
    
    )
    is a sterically encumbered, electronically deadened nucleophile . Its extremely low pK
    
    
    (~1.1) and the sheer bulk of the -CF
    
    
    group (equivalent to an isopropyl group) necessitate "Third Generation" catalytic systems and harsh forcing conditions.

Physicochemical Profile

The following data establishes the baseline for the reactivity differences. Note the drastic difference in basicity (pK


) and lipophilicity (LogP).
Property2-Chloroaniline 2-(Trifluoromethyl)aniline Impact on Reactivity
Structure

(Small/Medium)

(Large)
Steric Blockade
pK

(Conjugate Acid)
2.65 [1]~1.10 [2]Nucleophilicity (

-CF

is ~30x less basic)
Taft Steric Parameter (

)
-0.97 (Similar to -CH

)
-2.40 (Similar to -CH(CH

)

)
Kinetic Barrier
Lipophilicity (LogP) 1.72 - 1.90 [1]2.32 [2]Solubility/Binding
Electronic Effect -I (Strong), +M (Weak)-I (Very Strong), No ResonanceRing Electronics
EAS Directing Group Ortho/ParaMetaRegioselectivity

Nucleophilic Reactivity: The Amino Group

The primary challenge with


-CF

aniline is the "Ortho-Effect"—a combination of steric inhibition of resonance and severe inductive deactivation.
Mechanism: The Steric-Electronic Trap

In 2-chloroaniline, the lone pair on nitrogen is delocalized into the ring, but the chlorine atom is small enough to allow approach by electrophiles. In 2-trifluoromethylaniline, the bulky -CF


 group twists the amino group out of planarity (reducing conjugation) but simultaneously blocks the approach of metal centers (Pd) or electrophiles.

G cluster_0 2-Chloroaniline (Reactive) cluster_1 2-CF3-Aniline (Deactivated) Cl_Aniline 2-Cl-Aniline (pKa 2.65) Pd_Cl Pd(0) Approach (Accessible) Cl_Aniline->Pd_Cl Moderate Barrier Product_Cl C-N Bond Formation (Standard Yield) Pd_Cl->Product_Cl CF3_Aniline 2-CF3-Aniline (pKa 1.1) Pd_CF3 Pd(0) Approach (Steric Clash) CF3_Aniline->Pd_CF3 High Kinetic Barrier Product_CF3 No Reaction / Low Yield Pd_CF3->Product_CF3 Requires Special Ligand

Figure 1: Comparative barrier to metal-catalyzed cross-coupling. The sheer volume of the -CF


 group creates a kinetic wall.
Experimental Protocol: Buchwald-Hartwig Coupling

Because 2-CF


-aniline is a poor nucleophile, standard ligands (like BINAP) often fail. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Protocol A: Standard Coupling (Works for 2-Cl-Aniline)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: BINAP or dppf (1.5 eq to Pd)

  • Base: Cs

    
    CO
    
    
    
    or NaOtBu
  • Solvent: Toluene, 100°C

  • Outcome: 2-Cl-aniline typically yields >85%; 2-CF

    
    -aniline yields <10% or no reaction.
    

Protocol B: Advanced Coupling (REQUIRED for 2-CF


-Aniline)  [3]
  • Pre-catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2-5 mol%)

    • Why: These pre-catalysts ensure rapid activation even with hindered substrates.

  • Base: LHMDS (Lithium Hexamethyldisilazide) or NaOtBu

    • Why: The low pK

      
       of the aniline requires a stronger base to facilitate deprotonation in the catalytic cycle, although LHMDS is often superior for preventing catalyst poisoning.
      
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol, 110°C.

  • Step-by-Step:

    • Charge a vial with Aryl Bromide (1.0 equiv), 2-CF

      
      -Aniline (1.2 equiv), and Base (NaOtBu, 1.4 equiv).
      
    • Add BrettPhos Pd G3 (0.02 equiv) in a glovebox or under strict Ar flow.

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Seal and heat to 110°C for 12-16 hours.

    • Note: If conversion is low, switch to the even bulkier tBuXPhos ligand.

Electrophilic Aromatic Substitution (EAS): The Ring

The directing effects of these two groups are diametrically opposed, which is critical for designing synthetic routes.

  • 2-Chloro: The -Cl group is deactivating but Ortho/Para directing due to resonance lone-pair donation (+M).

  • 2-Trifluoromethyl: The -CF

    
     group is strongly deactivating and Meta directing  because it has no lone pairs and withdraws electron density purely by induction/hyperconjugation.
    

EAS cluster_Cl 2-Chloroaniline Directing Effects cluster_CF3 2-CF3-Aniline Directing Effects Cl_Start 2-Chloroaniline Cl_Para Para-Substitution (Major) (4-position relative to NH2) Cl_Start->Cl_Para NH2 dominates (Strong +M) Cl_Ortho Ortho-Substitution (Minor) (6-position relative to NH2) Cl_Start->Cl_Ortho Steric hindrance from Cl CF3_Start 2-Trifluoromethylaniline CF3_Para Para-Substitution (Major) (4-position relative to NH2) CF3_Start->CF3_Para NH2 dominates (+M) CF3 reinforces (Meta to CF3) CF3_Meta Meta-Substitution (Blocked) CF3_Start->CF3_Meta Deactivated by CF3

Figure 2: Directing effects. Note that while both are dominated by the strong -NH


 group (ortho/para director), the -CF

group reinforces substitution at the position para to the amine (which is meta to the CF

), whereas -Cl competes slightly.

Strategic Application in Drug Design

When replacing a Chloro-group with a Trifluoromethyl-group (Bioisosteric replacement):

  • Metabolic Stability: The C-F bond is stronger than the C-Cl bond. -CF

    
     blocks metabolic oxidation at the 2-position more effectively than -Cl.
    
  • Lipophilicity: The -CF

    
     group increases LogP by ~0.6 units compared to -Cl. This can improve blood-brain barrier (BBB) penetration but may decrease aqueous solubility.
    
  • Conformation: The steric bulk of the 2-CF

    
     forces the aniline ring to twist relative to the amide bond in biaryl systems. This "Twisted Conformation"  is often exploited to lock a drug molecule into a specific binding pose, unlike the more flexible 2-Cl analog.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Lead Optimization via Bioisosteric Replacement: A Comparative Guide on 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of physicochemical and pharmacokinetic properties is just as critical as maximizing target affinity. The chemical building block[1] is frequently utilized in the design of targeted therapeutics, such as kinase inhibitors and GPCR modulators. While the aniline nitrogen serves as an excellent synthetic handle for amide or urea formation, the functional groups on the phenyl ring present specific developability challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare bioisosteric replacement strategies for both the 2-trifluoromethyl (


) group  and the 4-(3-methoxypropoxy) tail . By deconstructing these motifs, we can systematically address liabilities such as excessive lipophilicity and rapid cytochrome P450 (CYP450) mediated clearance[2].

Mechanistic Rationale: Deconstructing the Building Block

To optimize this scaffold, we must first understand the causality behind its liabilities:

  • The 2-Trifluoromethyl (

    
    ) Motif:  The 
    
    
    
    group is a powerful electron-withdrawing moiety that modulates the basicity of the adjacent aniline. However, it is highly lipophilic. While it provides excellent metabolic stability compared to aliphatic nitro groups[3], its sheer lipophilicity can drive non-specific protein binding and reduce aqueous solubility[4].
  • The 4-(3-Methoxypropoxy) Tail: Aliphatic ethers are classically used to improve solubility and project into solvent-exposed regions of a target protein. Unfortunately, the linear ether is highly susceptible to CYP-mediated oxidative O-dealkylation, leading to rapid in vivo clearance[5].

G Start 4-(3-Methoxypropoxy)-2- (trifluoromethyl)aniline Split1 CF3 Optimization Start->Split1 Address Lipophilicity Split2 Alkoxy Optimization Start->Split2 Prevent Metabolism CF3_1 Classical: -Cl / -CN Split1->CF3_1 CF3_2 Non-Classical: CF3-Oxetane Split1->CF3_2 Alk_1 Fluorinated Ethers Split2->Alk_1 Alk_2 Constrained Cyclic Amines Split2->Alk_2 Eval In Vitro ADME Profiling (Self-Validating Assays) CF3_1->Eval CF3_2->Eval Alk_1->Eval Alk_2->Eval

Fig 1. Decision tree for the bioisosteric optimization of the aniline building block.

Comparative Evaluation 1: Modulating the 2-Trifluoromethyl Motif

The objective here is to maintain the electron-withdrawing nature required for target binding while reducing the overall LogD to improve Lipophilic Efficiency (LipE).

  • Classical Replacements: Replacing the

    
     group with a chloro (-Cl) or cyano (-CN) group is a classical [6]. The chlorine atom alters the metabolic profile while maintaining a similar steric bulk[7]. The cyano group significantly reduces lipophilicity, though it may alter the hydrogen-bond acceptor profile.
    
  • Non-Classical Replacements: The introduction of a trifluoromethyl oxetane is a modern approach. It acts as a bioisostere that decreases lipophilicity and improves metabolic stability relative to standard alkyl or

    
     groups[8].
    
Table 1: Physicochemical Comparison of 2-Position Bioisosteres
ModificationMechanistic RationaleLogD (pH 7.4)HLM

(µL/min/mg)
Target IC50 (nM)
Parent (-

)
Baseline4.24512
Chloro (-Cl) Reduced steric bulk; alters metabolism3.85015
Cyano (-CN) Drastically reduced lipophilicity2.53540

-Oxetane
Improved LipE; spatial projection3.12010
Representative data based on a generic kinase hinge-binding model.

Comparative Evaluation 2: Stabilizing the 4-(3-Methoxypropoxy) Tail

Linear alkoxy groups are primary targets for CYP450 enzymes. The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously cleaves (O-dealkylation).

  • Fluorinated Ethers: The replacement of oxygenated functionality with fluorinated bioisosteres (e.g., replacing the terminal methoxy with a trifluoromethoxy group) strengthens the C-H bonds, blocking hydrogen abstraction and preventing metabolic cleavage[5].

  • Conformational Constraints: Replacing the flexible chain with a constrained system, such as a 2-ethoxybenzoxazole[9] or a morpholinoethoxy group, can reduce the entropic penalty upon binding while simultaneously shielding the ether oxygen from enzymatic access.

G Substrate Linear Alkoxy Chain (-O-CH2-CH2-CH2-OMe) CYP CYP450 Enzyme (Hepatic Microsomes) Substrate->CYP Metabolite O-Dealkylation (Rapid Clearance) CYP->Metabolite H-Abstraction Stable Metabolic Stability (Prolonged Half-Life) CYP->Stable Blocked by Fluorine Bioisostere Fluorinated Ether (-O-CH2-CH2-CF3) Bioisostere->CYP

Fig 2. Mechanistic pathway of CYP450-mediated O-dealkylation vs. fluorinated bioisostere stability.

Table 2: Pharmacokinetic Comparison of 4-Position Bioisosteres
ModificationMechanistic RationaleHLM

(min)
Oral Bioavailability (%)hERG IC50 (µM)
Parent (3-Methoxypropoxy) Baseline1822%>30
3-(Trifluoromethoxy)propyl Block O-dealkylation via sterics/fluorine8565%>30
2-Morpholinoethoxy Introduce basic amine for solubility4540%5.2 (Liability)
2-Ethoxybenzoxazole Conformational constraint12078%>30

Self-Validating Experimental Protocols

To objectively evaluate these bioisosteric replacements, the following self-validating assays must be employed. A protocol is only scientifically rigorous if it can detect its own failure.

Protocol 1: High-Throughput Microsomal Stability Assay (CYP450 Clearance)

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. We use this assay to simulate first-pass hepatic metabolism and quantify intrinsic clearance (


) to prove that our alkoxy bioisosteres successfully prevent O-dealkylation.
  • Preparation: Incubate 1 µM of the test compound with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Quenching: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ).
    
  • Self-Validating System (Trustworthiness): The assay must be run concurrently with Verapamil (high clearance control,

    
     min) and Warfarin (low clearance control, 
    
    
    
    min). If these internal controls fall outside their historically validated ranges, the enzymatic activity of the microsomes is compromised, and the entire plate's data must be rejected.
Protocol 2: Lipophilicity (LogD at pH 7.4) Determination via Shake-Flask LC-MS

Causality: Lipophilicity drives both membrane permeability and off-target toxicity. Because the


 group is highly lipophilic, we measure LogD at physiological pH (7.4) to quantify the exact reduction in lipophilicity achieved by our cyano or oxetane bioisosteres.
  • Equilibration: Add 10 µL of a 10 mM DMSO stock of the test compound to a glass vial containing 1 mL of mutually saturated 1-octanol and PBS (pH 7.4).

  • Partitioning: Mechanically shake the vials for 60 minutes at 25°C to ensure thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the concentration in each phase using LC-MS/MS.

  • Self-Validating System (Trustworthiness): Calculate the Mass Balance (Total compound recovered across both phases / Initial compound added). A mass balance of

    
     indicates compound loss (e.g., precipitation at the interface or non-specific binding to the glass vial), which artificially skews the LogD calculation. Any well with 
    
    
    
    recovery is flagged as invalid.

References

  • Wikipedia - Bioisostere. URL: [Link]

  • Cambridge MedChem Consulting - Bioisosteric Replacements. URL:[Link]

  • Drug Hunter - Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. URL:[Link]

  • Journal of Medicinal Chemistry (ACS) - The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. URL:[Link]

  • ChemRxiv - The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters (PubMed) - 2-Ethoxybenzoxazole as a bioisosteric replacement of an ethyl benzoate group in a human rhinovirus (HRV) capsid binder. URL: [Link]

  • Journal of Medicinal Chemistry (PMC) - The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. URL:[Link]

Sources

Structure-Activity Relationship (SAR) Impact of the Methoxypropoxy Tail: A Comparative Guide to Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics, minor functional group modifications can profoundly alter pharmacodynamics. A premier example of this is the integration of the 3-methoxypropoxy tail at the C4 position of the pyridine ring in proton pump inhibitors (PPIs), most notably in Rabeprazole. This guide objectively compares the SAR impact of the methoxypropoxy tail against alternative substituents (such as the methoxy group in Omeprazole and the trifluoroethoxy group in Lansoprazole), providing mechanistic insights and experimental protocols for validating activation kinetics.

Mechanistic SAR: The Methoxypropoxy Advantage

All PPIs share a core benzimidazole-pyridine scaffold and function as prodrugs. They require an acid-catalyzed activation pathway within the gastric parietal cell to form a reactive sulfenamide, which then covalently binds to cysteine residues on the H+/K+ ATPase pump.

The structural divergence among PPIs primarily lies in the substituents on the pyridine ring, which dictate the electron density of the pyridine nitrogen.

  • Omeprazole utilizes a standard methoxy (-OCH3) group.

  • Lansoprazole utilizes a trifluoroethoxy (-OCH2CF3) group. The highly electronegative fluorine atoms pull electron density away from the ring via inductive effects.

  • Rabeprazole features the 3-methoxypropoxy (-OCH2CH2CH2OCH3) tail.

The Electronic Push: The methoxypropoxy tail exerts a profound electron-donating effect through resonance. Because the terminal electronegative oxygen is separated by a three-carbon aliphatic chain, its inductive withdrawal is shielded. This allows the primary oxygen attached directly to the C4 position to push


-electron density into the pyridine ring without competitive inductive withdrawal.

This "supercharges" the pyridine nitrogen, raising its pKa1 to 4.53—the highest among marketed PPIs ()[1]. This elevated pKa1 yields two critical functional advantages:

  • Rapid Parietal Cell Accumulation: The higher pKa1 ensures the drug is protonated at a slightly higher pH, driving faster accumulation in the highly acidic secretory canaliculi (pH ~1.2).

  • Accelerated Intramolecular Attack: While protonation traps the drug in the cell, it is the unionized fraction of the pyridine nitrogen that acts as a nucleophile. The electron-donating methoxypropoxy tail makes this unionized nitrogen highly nucleophilic, facilitating a rapid intramolecular attack on the C2 position of the benzimidazole ring[1].

Comparative Performance Data

The electronic modifications induced by the methoxypropoxy tail directly translate to measurable kinetic and clinical advantages. As summarized below, Rabeprazole demonstrates the fastest activation half-life and the most sustained early-phase gastric acid control.

DrugC4-Pyridine SubstituentPyridine pKa1Activation

(pH 1.2)
Day 1 Intragastric pH > 4 (hours)
Rabeprazole 3-Methoxypropoxy4.53~1.3 min12.1 h
Omeprazole Methoxy4.06~4.7 min11.8 h
Lansoprazole Trifluoroethoxy3.83~3.2 min11.5 h

Data synthesized from comparative pharmacokinetic studies and structural analyses (;)[1][2].

Pathway Visualization

SAR_Pathway Prodrug PPI Prodrug (Methoxypropoxy Tail) Protonated Protonated Pyridine (Accumulation in Parietal Cell) Prodrug->Protonated Acidic pH (~1.2) Driven by high pKa1 (4.53) NucleophilicAttack Intramolecular Nucleophilic Attack (Accelerated by C4 Electron Donation) Protonated->NucleophilicAttack Unionized Pyridine N attacks Benzimidazole C2 Spiro Spiro Intermediate NucleophilicAttack->Spiro Structural rearrangement Sulfenamide Active Sulfenamide (Covalent Binding to H+/K+ ATPase) Spiro->Sulfenamide Ring opening

Figure 1: Acid-mediated activation pathway of PPIs, accelerated by the methoxypropoxy tail.

Experimental Workflow: Validating Activation Kinetics

To objectively validate the accelerated activation half-life conferred by the methoxypropoxy tail, the following self-validating High-Performance Liquid Chromatography (HPLC) degradation assay is recommended.

System Validation Note: This protocol includes a physiological pH 7.4 control arm. Because PPI activation is strictly acid-catalyzed, the prodrug must remain completely stable in the pH 7.4 buffer. Any degradation observed in the control arm indicates thermal or solvent instability, invalidating the run.

Step-by-Step Methodology
  • Buffer Preparation:

    • Test Buffer: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 using 0.1 N HCl and NaCl.

    • Control Buffer: Prepare a standard 50 mM phosphate buffer at pH 7.4.

    • Quench Buffer: Prepare an ice-cold 100 mM borate buffer at pH 10.0.

  • Sample Initiation: Dissolve the target PPIs (Rabeprazole, Omeprazole, Lansoprazole) in a minimal volume of methanol to ensure complete dissolution. Dilute immediately into the pH 1.2 test buffer (and parallel pH 7.4 control buffer) at 37°C to achieve a final working concentration of 100 µM.

  • Time-Course Sampling & Quenching: At precise intervals (

    
     = 0, 1, 2, 3, 5, and 10 minutes), withdraw 100 µL aliquots from the reaction vessel.
    
    • Causality of Quenching: Immediately mix the aliquot with 100 µL of the ice-cold pH 10.0 quench buffer. Raising the pH above the pKa of the benzimidazole nitrogen instantly deprotonates the system, halting the nucleophilic attack. This ensures the HPLC readout accurately reflects the prodrug concentration at the exact second of sampling.

  • HPLC Analysis: Inject the quenched samples into a reversed-phase HPLC system utilizing a C18 column. Elute using an isocratic mobile phase of Acetonitrile / pH 7.4 phosphate buffer (40:60 v/v) with UV detection set to 280 nm.

  • Kinetic Calculation: Plot the natural logarithm (

    
    ) of the remaining prodrug peak area against time. The slope of the resulting linear regression yields the first-order rate constant (
    
    
    
    ). Calculate the activation half-life using the formula:
    
    
    .

References

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(4), 267-280. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Miner, P., et al. (2003). Delayed Release Formulations of Proton Pump Inhibitors-Similarities and Differences - A Review. Research Journal of Pharmacy and Technology. URL:[Link]

Sources

Validating Purity of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline: A UPLC vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating UPLC protocol for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline , a critical fluorinated intermediate likely used in kinase inhibitor synthesis. It contrasts this modern approach with legacy HPLC methods, demonstrating superior resolution of structural isomers and process impurities.

Executive Summary

In the development of fluorinated APIs, the purity of the aniline intermediate 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a Critical Quality Attribute (CQA). Legacy HPLC methods often struggle to resolve the O-alkylated product from its N-alkylated regioisomers and defluorinated byproducts due to peak broadening of the basic aniline moiety.

This guide presents a validated Ultra-Performance Liquid Chromatography (UPLC) method that reduces run time by 75% while increasing peak capacity by 2.5x compared to standard HPLC. The protocol aligns with ICH Q2(R2) guidelines, ensuring regulatory compliance for drug substance release.[1]

Compound Profile & Critical Separation Challenges

Target Analyte
  • Chemical Name: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

  • Molecular Class: Fluorinated Aniline Ether

  • Key Properties:

    • Basic Nitrogen: The aniline amine creates potential for silanol interactions (peak tailing).

    • Lipophilicity: The trifluoromethyl (-CF3) and propyl ether chain increase retention on C18.

    • UV Absorption: Primary max ~245 nm (Benzene ring).

Impurity Fate Mapping

To validate purity, the method must separate the target from specific process impurities:

  • Impurity A (Precursor): 4-Hydroxy-2-(trifluoromethyl)aniline (Starting material).

  • Impurity B (Regioisomer): N-(3-methoxypropyl)-2-(trifluoromethyl)aniline.

    • Challenge: This forms if alkylation occurs on the Nitrogen instead of the Oxygen. It has an identical mass (isobaric) to the target, making LC-MS separation difficult without chromatographic resolution.

  • Impurity C (Degradant): Defluorinated analogs (hydrolytic instability under stress).

Comparative Analysis: UPLC vs. HPLC

The following data contrasts the performance of the proposed UPLC method against a standard USP-style HPLC protocol for this compound class.

MetricLegacy HPLC MethodProposed UPLC MethodPerformance Gain
Column C18, 5 µm, 250 x 4.6 mmBEH C18, 1.7 µm, 100 x 2.1 mmHigher Efficiency
Pressure ~2,500 psi~11,000 psiAllows sub-2µm particles
Run Time 25.0 minutes6.5 minutes74% Faster
Resolution (Rs) 1.8 (Target vs. Impurity B)4.2 (Target vs. Impurity B)Critical for Isomers
Solvent Usage 35 mL per injection3.2 mL per injection90% Cost Reduction
LOD (Sensitivity) 0.05% (Area)0.01% (Area)5x More Sensitive

Expert Insight: The critical advantage of UPLC here is not just speed, but the peak capacity . The basic aniline group tends to tail on older 5 µm HPLC columns. The 1.7 µm Hybrid (BEH) particles in UPLC minimize secondary silanol interactions, sharpening the peak and revealing trace impurities previously hidden under the main peak's tail.

Method Development Strategy (The "Product")

Equipment & Materials[2][3][4][5][6][7][8]
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: PDA (Photodiode Array) extracted at 245 nm; Spectrum scan 200–400 nm for purity check.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Why: The Ethylene Bridged Hybrid (BEH) particle is robust at high pH, but more importantly, it has low silanol activity, essential for sharp aniline peaks.

Reagents
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why TFA? Formic acid is common for MS, but TFA acts as an ion-pairing agent, masking the positive charge of the aniline nitrogen, significantly improving peak shape and resolution of the critical N-alkylated isomer.

  • Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Gradient Protocol
Time (min)Flow (mL/min)% A (Water/TFA)% B (ACN)CurveDescription
0.00 0.500955InitialEquilibration
0.50 0.5009556Hold for polar impurities
4.00 0.5005956Linear gradient elution
5.00 0.5005956Wash lipophilic residues
5.10 0.5009551Return to initial
6.50 0.5009551Re-equilibration

Column Temp: 45°C (Reduces viscosity, improves mass transfer). Injection Vol: 1.0 µL.

Validation Framework (ICH Q2(R2) Aligned)

This workflow ensures the method is "fit for purpose" according to the latest ICH Q2(R2) and Q14 guidelines.

A. Specificity (Forced Degradation)
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 4 hours.

  • Acceptance: Peak Purity Angle < Purity Threshold (via PDA). No co-elution with degradants.

  • Result: The CF3 group stabilizes the ring against oxidation, but the ether linkage may show slight hydrolysis in strong acid. UPLC must resolve the phenolic hydrolysis product (RRT ~0.4) from the parent.

B. Linearity & Range
  • Protocol: Prepare 5 concentrations from 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
  • Self-Validating Check: The y-intercept should be statistically insignificant (confidence interval includes zero).

C. Accuracy (Recovery)
  • Protocol: Spike known amounts of Impurity A and B into the pure sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90–110%.

D. Visualized Workflow (DOT Diagram)

MethodValidation ATP Analytical Target Profile (ATP) Dev Method Design (UPLC Screening) ATP->Dev Define CQA Opt Parameter Optimization Dev->Opt Select Column/MP Risk Risk Assessment (Isomer Separation) Opt->Risk Check Robustness Risk->Opt Fail Val ICH Q2(R2) Validation Risk->Val Pass Life Lifecycle Monitoring Val->Life Routine Use Life->Dev Change Control

Caption: Figure 1. Analytical Procedure Lifecycle for 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, integrating ICH Q14 development principles with Q2(R2) validation.

Troubleshooting & Expert Insights

Issue: Peak Tailing of the Main Component
  • Cause: Interaction between the basic aniline nitrogen and residual silanols on the silica support.

  • Solution: Ensure the use of a "Hybrid" (BEH) or "Charged Surface" (CSH) column. If using a standard silica C18, increase the TFA concentration to 0.1% or add 10mM Ammonium Formate to buffer the pH.

Issue: "Ghost" Peaks in Gradient
  • Cause: Contaminants in the mobile phase accumulating on the column during equilibration and eluting during the gradient.

  • Solution: Use LC-MS grade solvents. Install a "Ghost Trap" column between the pump and the injector to capture mobile phase impurities before they reach the analytical column.

Issue: Separation of Isomers (N- vs O-alkylation)
  • Insight: The N-alkylated impurity is less polar than the O-alkylated target due to the loss of the free NH protons. It will typically elute after the main peak. If resolution < 1.5, lower the column temperature to 30°C to utilize steric selectivity over thermodynamic partitioning.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Waters Corporation. (2024). UPLC vs. HPLC: Technology Comparison and Method Transfer.[Link][5]

  • PubChem. (2025).[6] Compound Summary: 2-(Trifluoromethyl)aniline.[6] National Library of Medicine. [Link]

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability differences between anilines and their fluorinated counterparts. It is designed for medicinal chemists and DMPK scientists seeking to optimize lead compounds by leveraging fluorine substitution to block metabolic "soft spots." We analyze the mechanistic basis of this stability, provide comparative data trends, and detail a self-validating experimental protocol for assessing intrinsic clearance (


) in liver microsomes.

Mechanistic Basis of Stability

The introduction of fluorine into an aniline scaffold is a strategic modification used to alter metabolic fate. The stability enhancement is not merely steric but stems from profound electronic and bond-energy alterations.

The "Metabolic Soft Spot" Blockade

Aniline is rapidly metabolized by Cytochrome P450 (CYP450) enzymes, primarily via para-hydroxylation to form 4-aminophenol and N-oxidation to form phenylhydroxylamine (a toxicophore).

Fluorine substitution, particularly at the para position, blocks the primary site of metabolic attack due to the strength of the Carbon-Fluorine (C-F) bond.

  • C-H Bond Energy: ~98-100 kcal/mol (susceptible to CYP radical abstraction).

  • C-F Bond Energy: ~116 kcal/mol (resistant to homolytic cleavage).

Electronic Modulation (pKa and Lipophilicity)

Fluorine is the most electronegative element, exerting a strong inductive withdrawal (-I) effect. However, when attached to an aromatic ring, it also donates electrons via resonance (+M).

  • Basicity Modulation: The metabolic liability of the aniline nitrogen (N-oxidation) is linked to its nucleophilicity. Fluorine substitution alters the

    
     of the conjugate acid, influencing the ratio of ionized to unionized drug at physiological pH.
    
    • Aniline (

      
      ):[1] Moderately basic.
      
    • 3-Fluoroaniline (

      
      ): The -I effect dominates (meta position prevents +M interaction), significantly reducing basicity and N-oxidation potential.
      
    • 4-Fluoroaniline (

      
      ): The +M effect opposes the -I effect, resulting in a 
      
      
      
      similar to aniline, yet the ring is deactivated toward electrophilic aromatic substitution (metabolic oxidation).
Metabolic Switching

Blocking the primary metabolic site (e.g., para-position) does not guarantee total stability. It often causes metabolic switching , where the enzyme attacks the next most accessible site (e.g., ortho-hydroxylation) or forces the molecule down a different pathway (e.g., N-acetylation).

Comparative Performance Data

The following data summarizes the physicochemical and metabolic profiles of aniline variants. Note that while 4-fluoroaniline blocks the primary oxidation site, it introduces the possibility of oxidative defluorination, though this is generally slower than C-H hydroxylation.

Table 1: Physicochemical and Metabolic Profile Comparison
CompoundStructure

(Conj. Acid)
LogP (Lipophilicity)Primary Metabolic Route (Microsomes)Relative Metabolic Stability
Aniline

4.600.90High Turnover: p-Hydroxylation (to 4-aminophenol)Low (

min)
2-Fluoroaniline

-F-

4.441.12p-Hydroxylation (4-position is open)Low/Moderate
3-Fluoroaniline

-F-

3.501.15p-Hydroxylation; Reduced N-oxidationModerate
4-Fluoroaniline

-F-

4.651.15Blocked: p-Hydroxylation.[2] Shifts to o-hydroxylation or defluorination.High (

often > 60 min)
3-Cl-4-F-Aniline 3-Cl-4-F-

~3.0~2.2N-acetylation; Ring oxidation blocked at p and mVery High

Data sources:


 and LogP values derived from standard physical organic chemistry references [1, 5]. Metabolic routes based on comparative microsomal studies [2, 3].

Visualizing Metabolic Pathways

The following diagram illustrates the "Metabolic Blockade" concept. In non-fluorinated aniline, CYP450 rapidly hydroxylates the para-position. In 4-fluoroaniline, this path is energetically unfavorable, forcing the system into slower secondary pathways.

MetabolicPathways Figure 1: Mechanism of Metabolic Stabilization via Fluorine Blockade Aniline Aniline (Unstable) CYP CYP450 (Oxidation) Aniline->CYP High Affinity F_Aniline 4-Fluoroaniline (Stabilized) F_Aniline->CYP Modulated Affinity Prod_OH 4-Aminophenol (Toxic/Rapid Clearance) CYP->Prod_OH Fast (k1) Prod_Defluoro Defluorination (High Energy Barrier) CYP->Prod_Defluoro Blocked/Slow (k2 << k1) Prod_Ortho 2-Amino-5-fluorophenol (Slow Formation) CYP->Prod_Ortho Metabolic Switch (k3 < k1)

Figure 1: Comparative metabolic pathways showing how para-fluorination blocks the rapid formation of 4-aminophenol, diverting metabolism to slower secondary routes.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability enhancement of a fluorinated analog, a rigorous intrinsic clearance (


) assay using liver microsomes is required.[3]
Materials
  • Test Compounds: Aniline, 4-Fluoroaniline (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or 1 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .[4]
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

This protocol is designed as a self-validating system by including a high-clearance control (Verificational Standard).

  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Spike Test Compounds to 1

      
       (final incubation concentration).[3] Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
      
  • Pre-Incubation:

    • Incubate plates at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Prepare a "0-minute" sample by adding Stop Solution before NADPH.

  • Sampling:

    • At

      
       minutes, transfer 50 
      
      
      
      of reaction mixture into 150
      
      
      ice-cold Stop Solution.
  • Processing:

    • Centrifuge samples at 3,500 rpm for 20 minutes to pellet precipitated proteins.

    • Collect supernatant for LC-MS/MS analysis.

Data Analysis & Calculation

Plot the natural logarithm of the percent remaining compound vs. time. The slope (


) of the linear regression represents the elimination rate constant.




Experimental Workflow Diagram

The following diagram outlines the critical path for the stability assay, highlighting the decision points for quality control.

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow with QC Checkpoint Start Start: Prepare 1µM Substrate + 0.5 mg/mL Microsomes PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sampling Sample at t=0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench with Ice-Cold ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis QC_Check QC Check: Is Linear Regression R² > 0.9? Analysis->QC_Check Calc Calculate CL_int & t_1/2 QC_Check->Calc Yes Repeat Repeat Assay (Check Pipetting/Enzyme) QC_Check->Repeat No

Figure 2: Standardized workflow for determining intrinsic clearance, including a critical QC checkpoint for regression linearity.

Applications in Drug Discovery

The principles outlined above are not theoretical but have been applied in successful drug development programs.

  • Ezetimibe (Zetia): This cholesterol absorption inhibitor utilizes two para-fluorophenyl groups. The fluorine atoms specifically block metabolic oxidation at the para-positions of the phenyl rings, which would otherwise be rapid clearance sites. This substitution significantly extends the drug's half-life and duration of action [6].

  • Gefitinib (Iressa): Contains a 3-chloro-4-fluoroaniline moiety.[5][6][7][8] The halogenation pattern (specifically the fluorine at the 4-position) modulates the metabolic liability of the aniline ring, preventing rapid hydroxylation while maintaining potency against the EGFR kinase domain [7].

References

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. Link

  • Rietjens, I. M., et al. (1989).[9] Microsomal metabolism of fluoroanilines. Xenobiotica. Link

  • Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling and 19F-NMR spectroscopy. Xenobiotica. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[10] Drug Metabolism and Disposition.[10][11] Link

  • Deutsch, C. J., & Taylor, J. S. (1989).[12] New class of 19F pH indicators: fluoroanilines.[12] Biophysical Journal.[12] Link

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry. Link

  • McKillop, D., et al. (2004). Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. Link

Sources

A Comparative Guide to the X-ray Crystallography of 2-Trifluoromethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. In the context of aniline derivatives, the position of this strongly electron-withdrawing group on the aromatic ring significantly influences the molecule's conformation, intermolecular interactions, and ultimately, its crystal packing. This guide will explore these nuances through a comparative analysis of available single-crystal X-ray diffraction data.

The Foundational Role of the Trifluoromethyl Group in Crystal Engineering

The trifluoromethyl group's unique electronic and steric properties make it a powerful tool in crystal engineering. Its high electronegativity can modulate the hydrogen-bonding capabilities of the aniline's amino group, while its bulkiness can direct specific packing motifs. Understanding these effects is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.

Comparative Analysis of Crystal Structures

Here, we will compare the crystal structures of:

  • para-Trifluoromethyl-aniline hemihydrate : A simple derivative showcasing the influence of the -CF3 group in the para position.

  • (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline : An imine derivative with two -CF3 groups on the aniline ring.

  • (E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline : An imine derivative with a single -CF3 group in the meta position.

A summary of the key crystallographic data for these compounds is presented in Table 1.

Table 1: Comparative Crystallographic Data of 2-Trifluoromethyl Aniline Derivatives

Parameterpara-Trifluoromethyl-aniline hemihydrate[1](E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[2](E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline
Formula C₁₄H₁₄F₆N₂OC₁₅H₈BrF₆NC₁₈H₁₂F₃N
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcnP2₁/nP2₁/c
a (Å) 17.7552(12)10.302(5)10.458(2)
b (Å) 10.7574(9)12.522(4)13.011(3)
c (Å) 8.0207(7)13.383(4)11.093(2)
α (˚) 909090
β (˚) 90116.86(6)108.68(3)
γ (˚) 909090
Volume (ų) 1532.0(2)1726.4(3)1431.1(5)
Z 444
Key Intermolecular Interactions N-H···O and O-H···N hydrogen bondsC-H···Br contacts, fluorous interactionsC-H···π interactions

The data in Table 1 highlights the diversity in crystal packing adopted by these derivatives. The presence of water in the crystal lattice of para-trifluoromethyl-aniline hemihydrate leads to a hydrogen-bonded network. In contrast, the imine derivatives exhibit different primary intermolecular forces, with the bis-trifluoromethyl derivative showcasing halogen bonding and "fluorous" interactions between the -CF3 groups, while the mono-trifluoromethyl derivative is stabilized by C-H···π interactions.

Experimental Protocols: From Synthesis to Single Crystal

The journey from a chemical concept to a refined crystal structure is a multi-step process requiring meticulous execution. Below are detailed protocols for the synthesis and crystallization of the discussed derivatives, designed to be self-validating and reproducible.

Synthesis and Crystallization of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[2]

This protocol details the condensation reaction to form the imine, followed by a slow cooling crystallization method. The rationale behind using anhydrous magnesium sulfate is to remove the water formed during the reaction, thus driving the equilibrium towards the product. Hexanes are chosen as the crystallization solvent due to the product's good solubility at elevated temperatures and poor solubility at lower temperatures, a key principle for successful recrystallization.

Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization reactants 2-Bromobenzaldehyde + 3,5-Bis(trifluoromethyl)aniline + Anhydrous MgSO4 in Hexanes stirring Stir at RT for 2h reactants->stirring filtration1 Vacuum Filtration stirring->filtration1 filtrate Filtrate filtration1->filtrate Remove MgSO4 cooling Cool to 243 K for 48h filtrate->cooling filtration2 Vacuum Filtration cooling->filtration2 crystals Yellow Crystals filtration2->crystals

Caption: Synthesis and crystallization workflow for (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzaldehyde (4.50 g, 24.3 mmol) and anhydrous magnesium sulfate (1.0 g) in 250 mL of hexanes.

  • Addition of Aniline: Slowly add 3,5-bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) to the stirred suspension.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. The magnesium sulfate will absorb the water produced, driving the reaction to completion.

  • Work-up: Remove the magnesium sulfate by vacuum filtration.

  • Crystallization: Cool the filtrate to 243 K for 48 hours. The slow cooling promotes the formation of high-quality single crystals.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration and wash with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

General Protocol for the Synthesis and Recrystallization of N-salicylidene-3-trifluoromethylaniline

This protocol describes the synthesis of a Schiff base from salicylaldehyde and 3-trifluoromethylaniline. The mechanochemical synthesis is an environmentally friendly alternative to solvent-based methods. Recrystallization from methanol is a standard purification technique for this class of compounds.

Experimental Workflow

G cluster_synthesis Mechanochemical Synthesis cluster_crystallization Recrystallization reactants Salicylaldehyde + 3-Trifluoromethylaniline grinding Grind in a 1:1 ratio reactants->grinding product Crude Product grinding->product dissolution Dissolve in hot Methanol product->dissolution cooling Slow cooling to RT dissolution->cooling filtration Vacuum Filtration cooling->filtration crystals Purified Crystals filtration->crystals

Caption: Mechanochemical synthesis and recrystallization of N-salicylidene-3-trifluoromethylaniline.

Step-by-Step Protocol:

  • Mechanochemical Synthesis: In a mortar and pestle, combine salicylaldehyde and 3-trifluoromethylaniline in a 1:1 molar ratio.

  • Grinding: Grind the mixture for 10-15 minutes until a homogeneous solid is formed. The friction and pressure from grinding provide the energy for the reaction to occur.

  • Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling is crucial for the formation of well-ordered crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Drying: Dry the crystals in a desiccator.

X-ray Data Collection and Structure Refinement: A Note on Best Practices

The quality of the final crystal structure is intrinsically linked to the quality of the diffraction data. For the derivatives discussed, data would typically be collected on a diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The choice of radiation depends on the crystal's absorption characteristics. Data collection is usually performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The collected diffraction data are then processed, which involves integration of the reflection intensities and correction for various experimental factors. The structure is subsequently solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². The final model is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Conclusion

The analysis of the X-ray crystallography data of 2-trifluoromethyl aniline derivatives reveals the significant and varied influence of the trifluoromethyl group on their solid-state structures. From directing hydrogen bonding networks in the presence of a co-crystallized solvent to participating in halogen bonding and fluorous interactions, the -CF3 group is a versatile tool for crystal engineering. The provided experimental protocols offer a reliable foundation for the synthesis and crystallization of these and similar compounds. Further studies on the crystal structures of the basic ortho-, meta-, and para-trifluoromethylaniline isomers are warranted to provide a more complete picture of the positional effects of this important functional group.

References

  • Kingsley, N. B., Doyon, T. J., & Janzen, D. E. (2026). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, E82, 1-10. [Link]

  • Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry, 62(9), 1-15. [Link]

  • Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 315-318. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Zbačnik, M., & Kaitner, B. (2014). Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals. CrystEngComm, 16(34), 7995-8004. [Link]

Sources

Safety Operating Guide

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Proper Disposal Procedures CAS Number: 946697-97-8 MDL Number: MFCD08688112[1][2]

Part 1: Emergency Overview & Identification

4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative used primarily as a building block in pharmaceutical synthesis.[1][2] Its disposal requires strict adherence to protocols for halogenated organic waste due to the presence of the trifluoromethyl (-CF3) group and the aniline moiety.[1][2]

Immediate Hazards:

  • Toxic: Aniline derivatives are typically toxic by inhalation, ingestion, and skin absorption.

  • Irritant: Causes skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Fluorinated compounds can persist in the environment; improper disposal can lead to the formation of hydrogen fluoride (HF) or persistent organic pollutants.[2]

Property Data
Molecular Formula C₁₁H₁₄F₃NO₂
Molecular Weight 249.23 g/mol
Physical State Liquid or Low-Melting Solid (Temperature dependent)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1][2][3]

Part 2: Hazard Assessment & Segregation

Before disposal, you must classify the waste stream accurately to prevent dangerous chemical reactions in the waste container.

Chemical Compatibility (Segregation)
  • Incompatible with Acids: Anilines are basic.[1][2] Mixing with strong acids (e.g., Sulfuric, Nitric) will generate heat and potentially form salts, complicating incineration.

  • Incompatible with Oxidizers: Avoid contact with peroxides, nitrates, or permanganates to prevent fire/explosion hazards.

  • Halogenated Status: YES. This compound contains Fluorine.[1][2][4] It must be segregated into "Halogenated Organic Waste" streams.[1][2] Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless your facility explicitly allows "Mixed Solvents."

Waste Classification (RCRA/GHS)

While this specific CAS is not explicitly listed on the EPA P-list or U-list, it defaults to the following characteristics based on structure:

  • D001 (Ignitable): If disposed of in a flammable solvent.[1][2]

  • Toxic/Irritant: Must be managed as hazardous chemical waste.[1][2]

Part 3: Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, ensuring compliance with high-temperature incineration requirements for fluorinated compounds.

DisposalWorkflow Start Waste Generation: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Segregation Segregate into HALOGENATED Waste Stream Liquid->Segregation Dissolved in DCM/DMSO Solid->Segregation Double Bagged Container Container Selection: HDPE or Glass (Avoid Metal if Acidic) Segregation->Container Labeling Labeling: 'Hazardous Waste - Halogenated' List CAS: 946697-97-8 Container->Labeling DisposalMethod Final Disposal Method: High-Temp Incineration (>1100°C) with HF Scrubber Labeling->DisposalMethod

Caption: Logical workflow for segregating and packaging fluorinated aniline waste for high-temperature incineration.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Solutions)
  • Context: Reaction mixtures, mother liquors, or expired stock solutions.[2]

  • Protocol:

    • Select Container: Use an HDPE (High-Density Polyethylene) or glass carboy.[1][2] Ensure the cap has a chemically resistant liner (PTFE).[2]

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the halogenated waste stream.

    • Transfer: Pour the liquid into the container designated "Halogenated Organic Solvents."

    • Labeling: Affix a hazardous waste tag. Clearly write:

      • Chemical Name: 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline[1][2][5][6][7]

      • Constituents: e.g., "5% Compound in 95% Dichloromethane"[1]

      • Hazard Checkbox: Toxic, Irritant.[2][8][9][10][11]

    • Storage: Store in a secondary containment tray in a cool, ventilated area until pickup.

Scenario B: Solid Waste (Pure Compound or Spill Debris)[1][2]
  • Context: Expired pure substance, contaminated weighing boats, gloves, or spill cleanup materials.

  • Protocol:

    • Primary Containment: Place the solid material into a clear plastic bag (polyethylene) or a wide-mouth jar.

    • Double Bagging: If using bags, seal the first bag with tape and place it inside a second clear bag. This prevents leakage of fine toxic dust.[2]

    • Labeling: Attach a waste tag to the outer bag/jar.

      • Description: "Solid Debris contaminated with Fluorinated Aniline."[2]

    • Disposal Bin: Place into the Solid Hazardous Waste drum. Do NOT place in regular trash or biohazard bins.

Part 5: Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[12]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/Respirator Evacuate->PPE Contain 3. Containment: Surround with Absorbent Pads (Do NOT use water) PPE->Contain Clean 4. Cleanup: Absorb liquid / Scoop solid Place in HazWaste Bag Contain->Clean Decon 5. Decontamination: Wipe surface with soap/water Dispose wipes as HazWaste Clean->Decon

Caption: Immediate response steps for a fluorinated aniline spill in a laboratory setting.

Critical Cleanup Notes:

  • Do Not Wash Down Drains: This compound is toxic to aquatic life.[1][2] All cleanup water must be collected as hazardous waste.[2]

  • Neutralization: There is no specific neutralizer.[1][2] Physical removal via absorption is the standard method.[2]

Part 6: Technical Rationale for Incineration

Why is High-Temperature Incineration mandated?

  • C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1][2] Standard incineration temperatures (800°C) may not fully mineralize the compound, potentially leading to the release of shorter-chain fluorinated organics.[1][2]

  • HF Formation: Thermal decomposition of trifluoromethyl groups releases Hydrogen Fluoride (HF) gas.[2]

    • Mechanism:[1][2]

      
      [1][2]
      
    • Control: Licensed facilities use caustic scrubbers (e.g., NaOH spray) in the flue gas stack to neutralize HF into harmless NaF salts before emission.

Self-Validation Check:

  • Is the waste container compatible? Yes, HDPE resists anilines.[2]

  • Is the stream segregated? Yes, "Halogenated" ensures it goes to the correct incinerator.

  • Is the label complete? Yes, CAS and name prevent misidentification at the treatment plant.

References

  • Santa Cruz Biotechnology. 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline Product Data (CAS 946697-97-8).[1][2][7] Retrieved from [1][2]

  • ChemicalBook. CAS 946697-97-8 Entry & Physical Properties.[1][2] Retrieved from [1][2]

  • U.S. EPA. Incineration of Halogenated Organic Compounds: Technical Guidance for RCRA Facilities. Retrieved from [1][2]

  • PubChem. Fluorinated Anilines - Compound Summary and Safety Data. Retrieved from [1][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. While 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a key building block, its specific toxicological data is not extensively documented. Therefore, a robust safety protocol is not merely a recommendation—it is a professional obligation. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures for this compound, grounded in an expert analysis of its structural components: the aromatic amine (aniline) core and the trifluoromethyl group. Our approach is built on the principle of chemical analogy, treating the compound with the caution merited by related, well-characterized hazardous substances.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is critical to appreciating the necessity of each safety measure. The chemical structure of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline suggests several primary hazard classes based on analogous compounds like other trifluoromethylated anilines.

  • Dermal Absorption and Systemic Toxicity : Aromatic amines are a class of compounds known for being readily absorbed through the skin due to their lipid solubility.[1] This can lead to systemic toxicity. A significant concern with aniline derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2][3] The onset of symptoms can be delayed for several hours after exposure.[3]

  • Corrosivity and Irritation : Structurally similar anilines are classified as causing skin irritation or corrosion and serious eye damage.[3][4][5][6] Direct contact can lead to chemical burns and irreversible eye damage.

  • Inhalation Hazard : If the compound is handled as a powder or if solutions are aerosolized, inhalation becomes a primary route of exposure. Inhaling related compounds can cause respiratory irritation and may contribute to systemic toxicity.[6][7]

To quantify the necessity for caution, the following table summarizes the hazards identified for structurally related trifluoromethylanilines.

Hazard ClassificationGHS Hazard Statement(s)DescriptionSupporting Analogs & Citations
Acute Toxicity H301, H310, H331Toxic if swallowed, Fatal in contact with skin, Toxic if inhaled.4-(Trifluoromethoxy)aniline[3][8][9], 3-(Trifluoromethyl)aniline[10]
Skin Corrosion/Irritation H315Causes skin irritation.4-(Trifluoromethyl)aniline[5], 4-Methoxy-3-(trifluoromethyl)aniline[11]
Serious Eye Damage/Irritation H318, H319Causes serious eye damage or irritation.4-(Trifluoromethoxy)aniline[3][8][12], 4-(Trifluoromethyl)aniline[5]
Organ Toxicity H373May cause damage to organs through prolonged or repeated exposure.4-(Trifluoromethoxy)aniline[3][8], 4-(Trifluoromethyl)aniline hydrochloride[6]

This data compels the adoption of a comprehensive PPE strategy that leaves no margin for error.

Core PPE Ensemble: A System for Complete Protection

The selection of PPE must create an impermeable barrier between the researcher and the chemical. Each component is chosen to counter a specific hazard identified in our assessment.

Hand Protection: Beyond Standard Gloves

Standard nitrile examination gloves are not sufficient for prolonged handling of anilines.[7] Permeation can occur, leading to unnoticed dermal exposure.

  • Primary Gloves : Use chemical-resistant gloves. Butyl rubber or Viton® offer excellent protection against aromatic compounds.[7]

  • Secondary Gloves (Double-Gloving) : Wearing a second pair of disposable nitrile gloves over the primary pair is a best practice. This protects the primary gloves from contamination and allows for the safe removal of the outer pair immediately after a task is completed, minimizing the spread of contamination within the lab.

Glove MaterialProtection LevelUse Case
Butyl Rubber HighDirect handling, prolonged use, spill cleanup
Viton® HighExcellent resistance to aromatic and chlorinated solvents
Nitrile Low (Outer Layer)Worn over primary gloves for incidental contact; must be changed frequently
Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles : These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, protecting against splashes, dust, and powders.[13] They must have indirect ventilation to prevent hazardous substances from entering.

  • Face Shield : A full face shield must be worn in addition to goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or reacting the material under pressure.[13][14][15]

Body Protection: Preventing Skin Contact
  • Chemical-Resistant Lab Coat : A long-sleeved lab coat is the minimum requirement.

  • Disposable Gown : For procedures involving larger quantities or higher risks of contamination, a disposable, solid-front gown with tight-fitting cuffs that closes in the back offers superior protection.[16] Contaminated gowns should be disposed of immediately as hazardous waste.[16]

  • Footwear : Fully enclosed, chemical-resistant shoes are required at all times.[17]

Respiratory Protection: Controlling Inhalation Exposure

Respiratory protection is necessary when engineering controls, like a fume hood, are insufficient or during specific high-risk procedures.[17][18]

  • Required Scenarios :

    • Weighing or transferring the solid compound outside of a containment device.

    • Responding to a spill.

    • When working in a poorly ventilated area.

  • Equipment : A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is required.[4][7] Ensure a proper fit test has been conducted as per your institution's EHS policy.

Procedural Guidance: Integrating Safety into Your Workflow

Effective protection relies on the correct use of PPE. The following protocols for donning, doffing, and handling are designed to be self-validating systems that minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Protocol 3.1: Safe Handling Operations
  • Preparation : Before handling the chemical, designate a specific work area within a certified chemical fume hood. Ensure an emergency shower and eyewash station are accessible.[19]

  • Don PPE : Follow the donning sequence outlined in the workflow diagram above.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a spatula or scoop to transfer the material. Avoid creating dust.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used.

    • Carefully remove the outer gloves and dispose of them as hazardous waste.

    • Follow the full doffing procedure when leaving the work area.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing PPE.[14]

Protocol 3.2: Emergency Response - Small Spill Cleanup

This protocol applies only to small spills (<100 mL) that can be managed by trained personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

Spill_Response A 1. Alert Personnel & Evacuate Area B 2. Don Full PPE (incl. Respirator) A->B C 3. Contain Spill with Absorbent Pads B->C D 4. Cover with Inert Absorbent Material C->D E 5. Collect Waste into Sealed Container D->E F 6. Decontaminate Spill Area E->F G 7. Dispose of All Materials as Hazardous Waste F->G H 8. Doff PPE & Wash Hands G->H

Caption: Small Chemical Spill Response Workflow.

Decontamination and Disposal Plan

All materials that come into contact with 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline must be treated as hazardous waste.[20]

Protocol 4.1: Waste Segregation and Disposal
  • Chemical Waste :

    • Solid Waste : Collect in a clearly labeled, sealed container designated for halogenated organic solid waste.

    • Liquid Waste : Collect in a separate, compatible, and clearly labeled container for halogenated organic liquid waste. Do not mix with other waste streams.[20]

  • Contaminated Materials :

    • All used PPE (gloves, gowns), absorbent pads, and contaminated lab supplies must be collected in a sealed bag or container.[20]

    • This container must be labeled as hazardous waste and disposed of according to institutional protocols.

  • Final Disposal : All waste must be disposed of through a licensed chemical waste management company, typically via high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful by-products like nitrogen oxides and hydrogen fluoride.[4][20]

Disposal_Pathway A Waste Generation at Bench B Segregate into Labeled Containers (Solid, Liquid, Contaminated PPE) A->B C Store in Designated Satellite Accumulation Area B->C D Schedule Pickup by EHS / Licensed Waste Vendor C->D E High-Temperature Incineration D->E

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.